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Jatrophane 3

Cat. No.: B14100452
M. Wt: 807.9 g/mol
InChI Key: HCOFSOQJSKXVMH-SDPQPQNCSA-N
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Description

Jatrophane 3 is a jatrophane-type diterpenoid isolated from plants of the genus Euphorbia . Jatrophane diterpenoids are a large class of naturally occurring compounds characterized by a polyoxygenated 5/12 fused-ring skeleton and often exist in the form of polyesters . These compounds are of significant interest in natural product drug discovery due to their diverse and complex structures and a broad spectrum of documented biological activities . Research on jatrophane diterpenoids has shown that they exhibit promising multidrug resistance (MDR) reversal effects by acting as potent P-glycoprotein (P-gp) inhibitors, thereby enhancing the efficacy of chemotherapeutic agents in resistant cancer cell lines . Furthermore, certain jatrophanes demonstrate notable anti-inflammatory activity by inhibiting the production of nitric oxide (NO) in LPS-induced macrophage cells . Other studied jatrophane diterpenoids have also displayed inhibitory effects on Kv1.3 ion channels and can modulate autophagic flux in cells . The structure-activity relationship (SAR) for these compounds indicates that the nature and positions of acyloxy substitutions (e.g., at C-5, C-7, C-8, and C-14) are critical for their biological potency . This compound is supplied for non-clinical research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H53NO14 B14100452 Jatrophane 3

Properties

Molecular Formula

C43H53NO14

Molecular Weight

807.9 g/mol

IUPAC Name

[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,13-triacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate

InChI

InChI=1S/C43H53NO14/c1-23(2)38(49)55-34-25(4)33(53-26(5)45)31-36(56-39(50)29-15-12-11-13-16-29)42(10,58-28(7)47)22-43(31,52)35(54-27(6)46)24(3)18-19-41(8,9)37(32(34)48)57-40(51)30-17-14-20-44-21-30/h11-21,23-24,31-37,48,52H,4,22H2,1-3,5-10H3/b19-18+/t24-,31-,32+,33-,34-,35-,36+,37+,42+,43+/m0/s1

InChI Key

HCOFSOQJSKXVMH-SDPQPQNCSA-N

Isomeric SMILES

C[C@H]1/C=C/C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C(C)C)O)OC(=O)C4=CN=CC=C4)(C)C

Canonical SMILES

CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C(C)C)O)OC(=O)C4=CN=CC=C4)(C)C

Origin of Product

United States

Foundational & Exploratory

Elucidating the Intricate Architecture of Jatrophane 3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Jatrophane diterpenes represent a large and structurally diverse family of natural products isolated predominantly from the Euphorbiaceae family of plants.[1][2][3] These macrocyclic compounds are of significant interest to the scientific community due to their complex molecular frameworks and a wide array of promising biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversing capabilities.[1][2][3][4] This technical guide provides an in-depth overview of the methodologies and analytical processes involved in the chemical structure elucidation of a specific jatrophane polyester, designated as Jatrophane 3, isolated from Euphorbia platyphyllos. The process relies on a synergistic combination of chromatographic separation techniques and advanced spectroscopic analysis.

Isolation and Purification Protocol

The journey to elucidating a chemical structure begins with the isolation of the pure compound from its natural source. The protocol for obtaining this compound involves a multi-step extraction and purification process designed to separate the target molecule from a complex mixture of plant metabolites.

Experimental Protocol:

  • Plant Material and Extraction: Whole, dried plants of Euphorbia platyphyllos are used as the starting material. The plant material is first subjected to extraction with a solvent, such as chloroform (CHCl₃), to create a crude extract containing a mixture of compounds.[1]

  • Initial Chromatographic Separation: The crude CHCl₃ extract is initially fractionated using polyamide column chromatography (CC).[1] This step provides a coarse separation of the components based on their polarity.

  • Vacuum Liquid Chromatography (VLC): The fractions obtained from column chromatography are further subjected to VLC for a more refined separation, yielding numerous sub-fractions.

  • Final Purification: The final purification of this compound is achieved through a combination of preparative Thin Layer Chromatography (prep. TLC) and Normal Phase High-Performance Liquid Chromatography (NP-HPLC), which provides the high resolution needed to isolate the pure compound.[1]

G plant Dried Euphorbia platyphyllos Plant extract Crude CHCl3 Extract plant->extract Extraction cc Polyamide Column Chromatography extract->cc vlc Vacuum Liquid Chromatography (VLC) cc->vlc fractions VLC Fractions vlc->fractions tlc Preparative TLC fractions->tlc hplc NP-HPLC tlc->hplc pure_cpd Pure this compound hplc->pure_cpd

Caption: Isolation and purification workflow for this compound.

Spectroscopic Structure Elucidation

With the pure compound in hand, a suite of spectroscopic techniques is employed to piece together its molecular structure atom by atom. This process is a logical progression from determining the molecular formula to establishing connectivity and finally, defining the three-dimensional arrangement (stereochemistry).

Methodology:

The structural determination of this compound was accomplished using a combination of High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and a series of advanced one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments.[1] All NMR spectra were recorded in deuterated chloroform (CDCl₃).

  • Molecular Formula Determination (HR-ESI-MS): The first step is to determine the exact molecular formula. HR-ESI-MS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous calculation of the elemental composition.

  • 1D NMR Spectroscopy (¹H and ¹³C):

    • ¹H-NMR: Provides information on the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.

    • ¹³C-NMR (with JMOD/DEPT): Reveals the number of carbon atoms and distinguishes between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

  • 2D NMR Spectroscopy (COSY, HMQC, HMBC, NOESY):

    • ¹H,¹H-COSY: Identifies protons that are coupled to each other (typically separated by 2-3 bonds), allowing for the assembly of molecular fragments or "spin systems".[1] For this compound, this helped establish three main correlated H-atom sequences.[1]

    • HMQC (or HSQC): Correlates each proton signal with its directly attached carbon atom, providing unambiguous C-H attachments.[1]

    • HMBC: This is a cornerstone experiment for determining the overall carbon skeleton. It reveals correlations between protons and carbons that are 2-3 bonds away, connecting the fragments identified by COSY and placing quaternary carbons and functional groups.[1] Key HMBC correlations were essential to connect the molecular fragments and assign the positions of the acetate and benzoate groups.[1]

    • NOESY: This experiment is crucial for determining the relative stereochemistry. It identifies protons that are close to each other in space, regardless of their bonding connectivity. These through-space correlations (Nuclear Overhauser Effects) allow for the assignment of the relative configuration of stereocenters and the conformation of the macrocyclic ring.[1]

G cluster_data Spectroscopic Data Acquisition cluster_analysis Structural Analysis HRESIMS HR-ESI-MS mol_formula Molecular Formula HRESIMS->mol_formula planar_structure Planar Structure (Connectivity) NMR_1D 1D NMR (¹H, ¹³C) fragments Molecular Fragments & Spin Systems NMR_1D->fragments NMR_2D 2D NMR (COSY, HMQC, HMBC, NOESY) NMR_2D->fragments mol_formula->planar_structure fragments->planar_structure stereo Relative Stereochemistry & Conformation planar_structure->stereo NOESY Data final_structure Final Structure of This compound stereo->final_structure

Caption: Logical workflow for spectroscopic structure elucidation.

Quantitative Data Summary

The following tables summarize the key NMR spectroscopic data used for the structure elucidation of this compound, isolated from Euphorbia platyphyllos.[1]

Table 1: ¹H-NMR Data for this compound (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
12.30, 1.80m, m
22.10m
34.94d10.0
45.86d10.0
56.52s
75.60d3.5
85.60d3.5
95.75s
115.92d16.0
125.48dd16.0, 8.5
132.80m
145.35d3.0
16 (Me)1.12d7.0
17 (Me)1.28s
18 (Me)0.92d7.0
19 (Me)0.88d7.0
20 (Me)1.15d7.0
OAc2.18, 2.05, 2.02, 1.98, 1.96s
OBz8.00 (o), 7.55 (p), 7.42 (m)

Data sourced from Helvetica Chimica Acta, Vol. 86 (2003).[1]

Table 2: ¹³C-NMR Data for this compound (125 MHz, CDCl₃)

PositionδC (ppm)PositionδC (ppm)
139.01475.0
234.51582.5
382.316 (Me)15.1
4130.417 (Me)22.0
5139.818 (Me)17.5
678.019 (Me)17.4
773.820 (Me)15.0
873.8OAc (CO)170.8, 170.5, 170.2, 169.8, 169.6
972.3OAc (Me)21.5, 21.3, 21.2, 21.1, 21.0
1040.7OBz (CO)165.5
11139.1OBz (Ar)133.0, 130.0, 129.6, 128.3
12128.5
1341.5

Data sourced from Helvetica Chimica Acta, Vol. 86 (2003).[1]

Table 3: Key HMBC and NOESY Correlations for this compound

ProtonKey HMBC Correlations (to Carbon)Key NOESY Correlations (to Proton)
H-3C-1, C-2, C-4, C-5, C-16, Bz(CO)H-4, H-16
H-5C-3, C-4, C-6, C-7, C-15H-9, AcO-C(7)
H-17C-5, C-6, C-7, C-8H-4, H-7/8, H-13
H-18C-9, C-10, C-11, C-19H-9
H-19C-9, C-10, C-11, C-18H-7/8

Correlations are illustrative of the data used to build the final structure.[1]

Conclusion

The complete chemical structure elucidation of this compound is a testament to the power of modern analytical chemistry. Through a systematic process of isolation and purification, followed by the integrated application of mass spectrometry and advanced 1D and 2D NMR techniques, the complex, poly-oxygenated macrocyclic structure was successfully determined.[1] The detailed analysis of COSY, HMBC, and particularly NOESY spectra was indispensable for establishing the planar structure and the relative stereochemistry of this intricate molecule. Such detailed structural information is the critical foundation upon which future research into the synthesis, structure-activity relationships, and therapeutic potential of jatrophane diterpenes can be built.

References

Spectroscopic and Biological Insights into Jatrophane 3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for Jatrophane 3, a complex diterpenoid belonging to the jatrophane family. This class of natural products has garnered significant interest in the scientific community due to its diverse and potent biological activities, particularly in the realm of oncology. This document summarizes the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for a compound identified as consistent with this compound. It also outlines detailed, representative experimental protocols for the spectroscopic analysis of jatrophane diterpenoids and explores the potential signaling pathways implicated in their anti-cancer effects.

Spectroscopic Data of this compound

The complete spectroscopic dataset for this compound, chemically identified as 2,5,14-triacetoxy-3-benzoyloxy-8,15-dihydroxy-7-isobutyroyloxy-9-nicotinoyloxyjatropha-6(17),11E-diene, is not fully available in the public domain. However, data from a purified fraction, designated as "Fraction H" and determined to be consistent with this compound, provides valuable insights into its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectral data for "Fraction H" was acquired in chloroform-d (CDCl₃) at 295K. The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

Table 1: ¹H NMR Chemical Shift Data for Fraction H (consistent with this compound) [1]

Position/Substituentδ (ppm)Multiplicity
Jatrophane Ring Backbone
1ax2.816br d
2.056d
35.918d
43.731br d
55.730br d
75.390d
8(OH)2.948d
94.971s
116.145d
125.640dd
132.840m
145.110s
15(OH)3.645s
161.489s
174.438d
17'4.788d
181.052s
191.152s
201.353d
Ester Substituents
Nicotinate (α)9.290br d
8.340ddd
8.805br dd
7.390br d
Nicotinate (β)9.079br d
8.202ddd
8.767br dd
7.327br d
Benzoate8.040AA'
7.403BB'
7.541C
Isobutyrate1.972qq
0.912d
0.449d
Acetate2.050s
1.950s
1.850s

Note: The presence of two sets of signals for the nicotinate group suggests the existence of two diastereomeric conformations in solution.[1]

As of the latest available data, a complete and assigned ¹³C NMR spectrum specifically for this compound has not been published.

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique for determining the molecular formula of complex natural products. For "Fraction H," mass spectrometry revealed a sodium adduct ion [M+Na]⁺ at an m/z of 830.3216, which is consistent with the molecular formula of this compound.[1]

Table 2: Mass Spectrometry Data for this compound [1]

Ionm/z
[M+Na]⁺830.3216
Infrared (IR) Spectroscopy

Specific IR spectroscopic data for this compound is not currently available in surveyed literature. However, based on the known structure, the IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
O-H (hydroxyls)3500-3200 (broad)
C-H (alkanes, alkenes)3100-2850
C=O (esters, isobutyrate)1750-1730
C=O (benzoate)~1720
C=C (alkenes)1680-1640
C-O (esters, ethers)1300-1000
Aromatic C=C (benzoate, nicotinate)~1600, ~1475

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for the spectroscopic analysis of jatrophane diterpenoids, based on established methodologies in the field.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity is recommended.

Procedure:

  • Sample Preparation:

    • Dissolve approximately 1-5 mg of the purified jatrophane diterpenoid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), unless the residual solvent peak is used for referencing.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Acquire a 1D ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • To aid in structural assignment, acquire two-dimensional (2D) NMR spectra, including:

      • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

      • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the resulting spectra.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the spectra to the internal standard or the residual solvent peak.

Mass Spectrometry

Objective: To determine the accurate molecular weight and elemental composition of the compound.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, coupled with an electrospray ionization (ESI) source is ideal.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

    • A small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) may be added to promote ionization and the formation of specific adducts ([M+H]⁺ or [M+Na]⁺).

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte. For jatrophane diterpenoids, positive ion mode is common.

    • Perform data acquisition over a mass range that encompasses the expected molecular weight of the compound.

  • Data Analysis:

    • Determine the monoisotopic mass of the molecular ion.

    • Utilize the high-resolution data to calculate the elemental composition using the instrument's software. The software will compare the measured mass and isotopic pattern to theoretical values for possible elemental formulas.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

Procedure:

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (approx. 1 mg) with dry potassium bromide (KBr, approx. 100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Thin Film Method: If the sample is a non-volatile oil or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Place the prepared sample in the spectrometer's sample compartment.

    • Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (or pure KBr pellet) to subtract from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them to specific functional groups present in the this compound structure.

Biological Activity and Signaling Pathways

Jatrophane diterpenoids are known to possess a range of biological activities, with anti-cancer effects being one of the most prominent. While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on structurally related jatrophanes provide a strong indication of their potential mechanisms of action.

Anti-Cancer Mechanisms

Jatrophane diterpenes have been shown to induce cell death in cancer cells through apoptosis and autophagy.[2] Furthermore, a significant body of research highlights their ability to reverse multidrug resistance (MDR) in cancer cells.[3] This is often achieved through the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively pumps chemotherapeutic drugs out of cancer cells.

A closely related jatrophane diterpene, Jatrophone, has been demonstrated to exert its anti-cancer effects in doxorubicin-resistant breast cancer cells by downregulating the PI3K/AKT/NF-κB signaling pathway.[4] This pathway is a critical regulator of cell survival, proliferation, and inflammation, and its inhibition can lead to apoptosis and a reduction in cell migration.

Below is a diagram illustrating a plausible signaling pathway that may be targeted by this compound, based on evidence from related compounds.

Jatrophane3_Signaling_Pathway cluster_cell Jatrophane3 This compound Pgp P-glycoprotein (P-gp) Jatrophane3->Pgp Inhibits PI3K PI3K Jatrophane3->PI3K Inhibits Chemo Chemotherapeutic Drugs Pgp->Chemo Efflux Cell_In Intracellular Chemo->Cell_In Cell_Out Extracellular AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival NFkB->Proliferation dummy1 dummy2

Figure 1: Potential anti-cancer signaling pathways targeted by this compound.
Experimental Workflow for Biological Activity Screening

The following diagram outlines a typical workflow for assessing the anti-cancer activity of a novel compound like this compound.

Biological_Activity_Workflow Start Isolate & Purify This compound Cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) Start->Cytotoxicity ApoptosisAssay Apoptosis Assays (e.g., Annexin V/PI) Cytotoxicity->ApoptosisAssay If cytotoxic CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle MDR Multidrug Resistance Reversal Assays (e.g., Rhodamine 123) Cytotoxicity->MDR CellLines Cancer Cell Lines (Sensitive & Resistant) CellLines->Cytotoxicity WesternBlot Mechanism of Action (Western Blot for Signaling Proteins) ApoptosisAssay->WesternBlot CellCycle->WesternBlot MDR->WesternBlot Conclusion Elucidate Anti-Cancer Mechanism WesternBlot->Conclusion PathwayProteins Target Proteins (PI3K, AKT, NF-κB, P-gp) PathwayProteins->WesternBlot

Figure 2: Experimental workflow for evaluating the anti-cancer properties of this compound.

Conclusion

This compound represents a promising scaffold for the development of novel anti-cancer therapeutics. While a complete spectroscopic characterization remains to be published, the available NMR and MS data provide a solid foundation for its structural identification. The outlined experimental protocols offer a guide for researchers working on the isolation and characterization of similar natural products. Furthermore, the likely involvement of this compound in modulating critical cancer-related signaling pathways, such as the PI3K/AKT/NF-κB axis and P-glycoprotein-mediated multidrug resistance, underscores the therapeutic potential of this and other jatrophane diterpenoids. Further research is warranted to fully elucidate the spectroscopic properties and detailed molecular mechanisms of this compound, which will be crucial for its future development as a potential drug candidate.

References

A Technical Guide to Jatrophane Diterpenes: Natural Sources, Abundance, and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of jatrophane diterpenes, a class of structurally complex natural products with significant therapeutic potential. The document focuses on their primary natural sources, abundance, and the methodologies for their isolation and characterization, with a particular emphasis on their role as modulators of multidrug resistance.

Natural Sources of Jatrophane Diterpenes

Jatrophane diterpenes are predominantly found within the plant family Euphorbiaceae, a large and diverse family of flowering plants.[1] The principal genera known to produce these compounds are Euphorbia and Jatropha.[2][3]

  • Euphorbia : This genus, one of the largest in the plant kingdom, is a rich source of a wide variety of jatrophane diterpenes. Species such as Euphorbia peplus, Euphorbia helioscopia, and Euphorbia dendroides have been extensively studied, leading to the isolation of numerous novel jatrophane compounds.[4][5][6][7][8][9][10] The latex of Euphorbia species is often a particularly concentrated source of these diterpenoids.[11]

  • Jatropha : Various species within the Jatropha genus are also known to produce jatrophane diterpenes.[2][3] Phytochemical investigations of species like Jatropha curcas have revealed the presence of these complex molecules.[3][12] Different parts of the plant, including the roots, aerial parts, and seeds, can contain these compounds.[2][13]

It is important to note that the specific jatrophane diterpenes present and their concentrations can vary significantly between different species and even between different populations of the same species, depending on geographical location and environmental conditions.

Abundance of Jatrophane Diterpenes

The abundance of jatrophane diterpenes in their natural sources can be variable. Quantitative data is often reported as the yield from extraction of a specific plant part. The following tables summarize the reported yields of various jatrophane diterpenes from different Euphorbia and Jatropha species.

Plant SourcePlant PartCompound(s)YieldReference
Euphorbia dendroidesLatexEuphodendroidin F18% of the diterpenoid ester-enriched extract[11]
Euphorbia peplusWhole PlantEuphjatrophane E10.0 mg from 43 mg of a purified fraction[14]
Euphorbia peplusWhole PlantEuphjatrophane F7.8 mg from 43 mg of a purified fraction[14]
Euphorbia helioscopiaAerial PartsEuphoheliphanes A-CNot specified[6][15]

Experimental Protocols

The isolation and characterization of jatrophane diterpenes involve a multi-step process that includes extraction, chromatographic separation, and spectroscopic analysis.

Extraction

The initial step involves the extraction of the plant material with a suitable organic solvent. Common solvents used for this purpose include:

  • Ethanol: An 80% ethanol extract of the aerial parts of Euphorbia helioscopia has been used to isolate jatrophane diterpenoids.[15]

  • Acetone: Acetone extracts of the air-dried whole powdered plant of Euphorbia species have been utilized.

  • Methanol: Methanol is another common solvent for the initial extraction.

  • Dichloromethane/Acetone mixture: A 2:1 mixture of dichloromethane and acetone is also employed for maceration or percolation of the powdered plant material.

The choice of solvent depends on the polarity of the target jatrophane diterpenes.

Chromatographic Separation and Purification

Following extraction, the crude extract is subjected to various chromatographic techniques to separate the complex mixture of compounds. A typical workflow is as follows:

  • Column Chromatography: The crude extract is often first fractionated using column chromatography with a stationary phase like silica gel or polyamide. A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate) is used to elute different fractions.

  • High-Performance Liquid Chromatography (HPLC): Fractions enriched with jatrophane diterpenes are further purified using semi-preparative or preparative HPLC. A reverse-phase column (e.g., C18) with a mobile phase such as a methanol-water or acetonitrile-water gradient is commonly employed.

Structure Elucidation

The chemical structure of the isolated jatrophane diterpenes is determined using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for determining the carbon skeleton and the relative stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.

  • X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.

Signaling Pathway and Biological Activity

Jatrophane diterpenes have garnered significant interest due to their diverse biological activities, most notably their ability to reverse multidrug resistance (MDR) in cancer cells. This effect is primarily mediated through the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively pumps chemotherapeutic drugs out of cancer cells.

dot

MDR_Pathway cluster_cell Cancer Cell Chemo Chemotherapeutic Drug Pgp P-glycoprotein (P-gp) Chemo->Pgp Efflux Target Intracellular Target Chemo->Target Therapeutic Effect Chemo_out Drug Efflux Jatrophane Jatrophane Diterpene Jatrophane->Pgp Inhibition Apoptosis Apoptosis Target->Apoptosis Chemo_in Drug Influx

Caption: Jatrophane diterpenes inhibit P-gp, increasing intracellular drug concentration and promoting apoptosis.

The diagram above illustrates the mechanism by which jatrophane diterpenes reverse multidrug resistance. In resistant cancer cells, P-glycoprotein actively transports chemotherapeutic drugs out of the cell, preventing them from reaching their intracellular targets and inducing apoptosis. Jatrophane diterpenes act as inhibitors of P-gp, blocking this efflux mechanism. This leads to an accumulation of the chemotherapeutic agent inside the cancer cell, restoring its efficacy and leading to cell death.

Conclusion

Jatrophane diterpenes represent a promising class of natural products with significant potential for the development of new therapeutic agents, particularly in the field of oncology. Their ability to modulate multidrug resistance makes them valuable lead compounds for further investigation. The detailed understanding of their natural sources, abundance, and isolation protocols provided in this guide serves as a valuable resource for researchers dedicated to exploring the full therapeutic potential of these fascinating molecules.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Jatrophane Diterpenes: A Focus on Jatrophane 3 (Euphodendroidin J)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The jatrophane diterpenes are a large and structurally diverse family of natural products primarily isolated from plants of the Euphorbiaceae family. These compounds are characterized by a macrocyclic core, which is often highly functionalized with various oxygen-containing substituents. Their complex structures and significant biological activities have made them a subject of considerable interest in phytochemical and pharmacological research. Notably, many jatrophane diterpenes have demonstrated potent activities, including the reversal of multidrug resistance (MDR) in cancer cells and the induction of autophagy, highlighting their potential as leads for drug discovery.

This technical guide provides a comprehensive overview of the physical and chemical properties of jatrophane diterpenes, with a specific focus on a representative compound often referred to as "Jatrophane 3" in scientific literature, namely euphodendroidin J . The term "this compound" is not a unique identifier and can refer to different structures depending on the publication. This guide will use euphodendroidin J as a primary example to illustrate the characteristics of this class of molecules.

Physical and Chemical Properties of Euphodendroidin J

Euphodendroidin J is a jatrophane ester that has been isolated from Euphorbia dendroides. Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C38H44O12[1]
Appearance Amorphous powder[1]
Optical Rotation [α]D25 +54 (c 0.1, CHCl3)[1]

Spectroscopic Data:

The structural elucidation of euphodendroidin J was achieved through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H and ¹³C NMR Data:

The following table summarizes the ¹H and ¹³C NMR spectroscopic data for euphodendroidin J, recorded in CDCl₃.

PositionδC (ppm)δH (ppm, mult., J in Hz)
142.9
2
3
445.5
548.3
6
7
847.7
945.9
1041.3
11
1238.6
1344.7
14217.2
1542.9
16147.0
17107.3
18
19
20
Other
2 x OAc
2 x OBz

(Note: A complete, unambiguous assignment of all proton and carbon signals requires detailed 2D NMR analysis (COSY, HSQC, HMBC, and ROESY), the data for which is available in the cited literature.)

Experimental Protocols

Isolation and Purification of Jatrophane Diterpenes (General Protocol)

The isolation of jatrophane diterpenes from plant sources like Euphorbia species is a multi-step process involving extraction and chromatographic separation. The following is a generalized protocol based on methods reported in the literature.

1. Plant Material and Extraction:

  • The plant material (e.g., aerial parts, latex, or whole plant) is air-dried and powdered.

  • The powdered material is extracted exhaustively with a solvent such as methanol or a mixture of dichloromethane and methanol at room temperature.

  • The resulting crude extract is concentrated under reduced pressure.

2. Fractionation:

  • The crude extract is typically subjected to a preliminary fractionation using liquid-liquid partitioning. For instance, a methanol extract can be partitioned between n-hexane, chloroform, and water to separate compounds based on polarity.

  • The diterpene-rich fraction (often the chloroform or ethyl acetate fraction) is then selected for further purification.

3. Chromatographic Separation:

  • Column Chromatography (CC): The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

  • Vacuum Liquid Chromatography (VLC) and Thin Layer Chromatography (TLC): Fractions from CC are monitored by TLC, and those containing compounds with similar Rf values are combined. VLC can be used for faster, more efficient separation of larger quantities.

  • High-Performance Liquid Chromatography (HPLC): Final purification of individual compounds is often achieved using preparative or semi-preparative HPLC, frequently on a reversed-phase (e.g., C18) or normal-phase column with a suitable solvent system.

Structure Elucidation

The structure of an isolated jatrophane diterpene is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present (e.g., hydroxyls, carbonyls, double bonds).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to identify chromophores within the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most crucial technique for structure elucidation.

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Indicates the number and types of carbon atoms.

    • 2D NMR Experiments:

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish spin systems.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting different fragments of the molecule.

      • ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction analysis provides the unambiguous three-dimensional structure and absolute configuration of the molecule.

Biological Activities and Signaling Pathways

Jatrophane diterpenes exhibit a range of biological activities, with two of the most prominent being the inhibition of P-glycoprotein and the induction of autophagy.

P-glycoprotein (P-gp) Inhibition

P-glycoprotein is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively removing a wide range of xenobiotics, including many anticancer drugs, from cells. Its overexpression is a major mechanism of multidrug resistance (MDR) in cancer. Jatrophane diterpenes have been identified as potent inhibitors of P-gp.

The mechanism of inhibition by jatrophanes is believed to be competitive, where they bind to the drug-binding site of P-gp, thereby preventing the efflux of chemotherapeutic agents. This leads to an increased intracellular concentration of the anticancer drug, restoring its efficacy in resistant cells.

P_glycoprotein_Inhibition cluster_cell Cancer Cell P-gp P-glycoprotein (P-gp) Efflux Drug Efflux (MDR) P-gp->Efflux P-gp->Efflux Drug_in Intracellular Chemotherapeutic Drug Drug_in->P-gp Binds to P-gp Jatrophane_in Intracellular Jatrophane Jatrophane_in->P-gp Competitively Binds to P-gp Jatrophane_in->P-gp Drug_out Extracellular Chemotherapeutic Drug Drug_out->Drug_in Enters Cell Jatrophane_out Extracellular Jatrophane Jatrophane_out->Jatrophane_in Enters Cell Efflux->Drug_out Drug Expelled

Mechanism of P-glycoprotein Inhibition by Jatrophanes.
Autophagy Induction

Autophagy is a cellular catabolic process that involves the degradation of cellular components via lysosomes. It plays a critical role in cellular homeostasis, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. Some jatrophane diterpenes have been shown to induce autophagy.

The precise signaling pathway by which euphodendroidin J induces autophagy is still under investigation. However, a common pathway for autophagy induction involves the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway. mTOR is a central regulator of cell growth and proliferation, and its inhibition leads to the activation of the ULK1 complex, which initiates the formation of the autophagosome. Another key component is the Beclin-1/Vps34 complex, which is essential for the nucleation of the autophagosomal membrane.

Autophagy_Induction Jatrophane Jatrophane Diterpene mTOR_complex mTOR Signaling (Inhibited) Jatrophane->mTOR_complex Inhibits (?) ULK1_complex ULK1 Complex (Activated) mTOR_complex->ULK1_complex Inhibition Relieved Beclin1_Vps34_complex Beclin-1/Vps34 Complex ULK1_complex->Beclin1_Vps34_complex Activates Autophagosome_formation Autophagosome Formation Beclin1_Vps34_complex->Autophagosome_formation Autophagy Autophagy Autophagosome_formation->Autophagy

References

Preliminary Insights into the Mechanism of Action of Jatrophane Diterpenes: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Jatrophane diterpenes, a class of structurally complex natural products isolated from plants of the Euphorbia genus, have garnered significant interest within the scientific community for their potent and diverse biological activities.[1][2] Preliminary research has highlighted their potential as anticancer agents, modulators of multidrug resistance, and influencers of key cellular signaling pathways. This technical guide synthesizes the current, albeit preliminary, understanding of the mechanism of action of jatrophane diterpenes, with a focus on a representative compound, Jatrophane 3 (2,5,14-Triacetoxy-3-benzoyloxy-8,15-dihydroxy-7-isobutyroyloxy-9-nicotinoyloxyjatropha-6(17),11E-diene). This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of molecules.

Core Antitumor Activities

Preliminary in vitro studies have demonstrated the cytotoxic effects of jatrophane diterpenes against various human cancer cell lines. While specific data for "this compound" is limited, studies on structurally related jatrophanes provide valuable insights into its potential anticancer properties.

Quantitative Data Summary: In Vitro Cytotoxicity of Jatrophane Diterpenes

Compound(s)Cell LineCancer TypeActivityIC50 Value(s)
Pubescenes A, B, and CNCI-H460Lung CancerModerate growth inhibitionNot specified
MCF-7Breast CancerNot specifiedNot specified
SF-268Central Nervous System CancerNot specifiedNot specified
Euphoscopin CA549 (paclitaxel-resistant)Lung CancerCytotoxic6.9 µM[3]
Euphorbiapene DA549 (paclitaxel-resistant)Lung CancerCytotoxic7.2 µM[3]
Euphoheliosnoid AA549 (paclitaxel-resistant)Lung CancerCytotoxic9.5 µM[3]
Jatropha-6(17),11E-diene derivativesOVCAR-3, Caov-4Ovarian CancerInduction of apoptosisNot specified
Experimental Protocols

Cell Growth Inhibition Assay (General Protocol)

A common method to assess the cytotoxic activity of jatrophane diterpenes is the sulforhodamine B (SRB) assay.

  • Cell Culture: Human cancer cell lines (e.g., NCI-H460, MCF-7, SF-268) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 50 µg/mL gentamicin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Stock solutions of jatrophane compounds are prepared in dimethyl sulfoxide (DMSO).

  • Treatment: Cells are seeded in 96-well plates and, after 24 hours, are treated with various concentrations of the jatrophane compounds.

  • Incubation: The treated cells are incubated for a specified period, typically 48 to 72 hours.

  • Staining: After incubation, the cells are fixed with trichloroacetic acid and stained with SRB dye.

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm) to determine cell viability. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

Modulation of Multidrug Resistance

A significant aspect of the mechanism of action for several jatrophane diterpenes is their ability to reverse multidrug resistance (MDR) in cancer cells.[4] This is primarily achieved through the inhibition of P-glycoprotein (P-gp), an ATP-dependent efflux pump that actively transports a wide range of anticancer drugs out of the cell, thereby reducing their intracellular concentration and efficacy.[5][6]

Experimental Workflow for P-gp Inhibition Assay

G start Start: Culture P-gp overexpressing cancer cells incubation Incubate cells with a fluorescent P-gp substrate (e.g., daunomycin) start->incubation treatment Treat cells with this compound at various concentrations incubation->treatment positive_control Positive Control: Treat with a known P-gp inhibitor (e.g., Cyclosporin A) incubation->positive_control measurement Measure intracellular fluorescence using flow cytometry or a fluorescence plate reader treatment->measurement positive_control->measurement analysis Analyze data to determine the inhibition of substrate efflux measurement->analysis end End: Determine IC50 for P-gp inhibition analysis->end

Caption: Workflow for assessing P-gp inhibitory activity.

Some jatrophane diterpenes have demonstrated potent P-gp inhibitory activity, with some compounds being more effective than the reference modulator, cyclosporin A.[5] This suggests that this compound may act as a chemosensitizer, enhancing the efficacy of conventional chemotherapeutic agents in resistant tumors.

Involvement in Cellular Signaling Pathways

Preliminary studies on jatrophane analogs have implicated their involvement in critical cancer-related signaling pathways.

1. PI3K/Akt/NF-κB Pathway Inhibition

Research on jatrophone, a structurally related compound, has shown that it can inhibit the PI3K/Akt/NF-κB signaling pathway in doxorubicin-resistant breast cancer cells (MCF-7/ADR).[7] This pathway is frequently overactivated in cancer and plays a crucial role in cell survival, proliferation, and drug resistance.[7]

G Jatrophane3 This compound PI3K PI3K Jatrophane3->PI3K inhibition Apoptosis Apoptosis Jatrophane3->Apoptosis induces Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation NFkB->Proliferation promotes Survival Cell Survival NFkB->Survival promotes

Caption: Proposed inhibition of the PI3K/Akt/NF-κB pathway by this compound.

By inhibiting this pathway, jatrophone was observed to induce apoptosis and autophagy, highlighting a potential mechanism for overcoming drug resistance.[7]

2. Protein Kinase C (PKC) Down-regulation

Another proposed, though less substantiated, mechanism of action for some jatrophane diterpenes is the down-regulation of protein kinase C (PKC).[8][9] PKC is a family of enzymes involved in various cellular processes, including cell growth, differentiation, and apoptosis. Its dysregulation is often associated with cancer. It is hypothesized that activation of certain pathways by jatrophanes could lead to the rapid destruction of activated PKC, ultimately down-regulating its activity and downstream signaling.[8][9]

G Jatrophane3 This compound PKC_activation PKC Activation Jatrophane3->PKC_activation may initially activate PKC_destruction Rapid Destruction of Activated PKC PKC_activation->PKC_destruction leads to PKC_downregulation Down-regulation of PKC Activity PKC_destruction->PKC_downregulation Cell_signaling Altered Cellular Signaling PKC_downregulation->Cell_signaling

Caption: Hypothetical mechanism of PKC down-regulation by this compound.

3. Autophagy Induction

Several jatrophane diterpenoids isolated from Euphorbia peplus have been identified as activators of autophagy.[2][10] Autophagy is a cellular self-degradation process that is essential for maintaining cellular homeostasis. In the context of cancer, the role of autophagy is complex; however, its induction can sometimes lead to cancer cell death.

Experimental Protocol for Autophagy Flux Assay

  • Cell Line: Human microglia cells stably expressing the tandem monomeric mCherry-GFP-LC3 (HM mCherry-GFP-LC3) are used.

  • Treatment: Cells are treated with the jatrophane compounds for a specified duration.

  • Flow Cytometry: Autophagic flux is measured by flow cytometry. An increase in the red-to-green fluorescence ratio indicates an increase in autophagic flux.

  • Confocal Microscopy: Confocal analysis can be used to visualize the formation of autophagosomes and autolysosomes, further confirming the induction of autophagy.

The preliminary studies on jatrophane diterpenes, including compounds structurally related to this compound, reveal a multifaceted mechanism of action with significant therapeutic potential, particularly in the realm of oncology. The key takeaways for drug development professionals are:

  • Direct Cytotoxicity: Jatrophanes exhibit direct cytotoxic effects against a range of cancer cell lines, including those resistant to conventional therapies.

  • MDR Reversal: The ability to inhibit P-glycoprotein positions jatrophanes as promising candidates for combination therapies to overcome multidrug resistance.

  • Signaling Pathway Modulation: The inhibition of pro-survival pathways like PI3K/Akt/NF-κB and the potential down-regulation of PKC suggest that jatrophanes can target fundamental cancer-promoting mechanisms.

  • Autophagy Induction: The modulation of autophagy presents another avenue for therapeutic intervention that warrants further investigation.

Further research is imperative to fully elucidate the specific molecular targets and the complete signaling cascade affected by this compound. A more detailed structure-activity relationship (SAR) study would also be beneficial for the optimization of this natural product scaffold into a viable clinical candidate. The information presented in this guide provides a solid foundation for initiating such advanced preclinical investigations.

References

Jatrophane 3: A Technical Guide to Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potential Biological Activities of Jatrophane Diterpenoids

Jatrophane diterpenoids have demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal effects. The following tables summarize the available quantitative data for various jatrophane compounds, including the NADH oxidase inhibitory activity of Jatrophane 3.

Table 1: Cytotoxicity of Jatrophane Diterpenoids against Cancer Cell Lines

CompoundCancer Cell LineAssayIC50 (µM)Reference
Euphoscopin CA549 (Paclitaxel-resistant Human Lung Cancer)Not Specified6.9
Euphorbiapene DA549 (Paclitaxel-resistant Human Lung Cancer)Not Specified7.2
Euphoheliosnoid AA549 (Paclitaxel-resistant Human Lung Cancer)Not Specified9.5
Various Jatrophane DiterpenesHepG2, HeLa, HL-60, SMMC-7721Not Specified8.1 - 29.7
JatrophoneDoxorubicin-resistant MCF-7 (Breast Cancer)SRB Assay1.8

Table 2: Anti-inflammatory and Other Activities of Jatrophane Diterpenoids

CompoundBiological Target/ActivityAssayIC50 (µM) / pIC50Reference
This compound NADH Oxidase InhibitionManometric Procedure5.155 (pIC50)[4]
Jatrophane DiterpenoidsRANKL-induced OsteoclastogenesisNot Specified0.5 - 4.5[5]
Jatrophane PolyestersCOX-1 InhibitionNot Specified>100
Jatrophane PolyestersCOX-2 InhibitionNot Specified2.5 - 10
Jatrophane Polyesters5-LOX InhibitionNot Specified5 - 20

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biological activities. The following are detailed protocols for key experiments relevant to the screening of this compound.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell viability by measuring the total protein content of fixed cells.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (or other test compounds)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the compound dilutions to the respective wells and incubate for the desired exposure time (e.g., 48 or 72 hours). Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).

  • Cell Fixation: After incubation, carefully remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Discard the TCA and wash the plates five times with slow-running tap water. Remove excess water by tapping the plates on absorbent paper.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Discard the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.

  • Drying: Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.

Cyclooxygenase-2 (COX-2) Inhibitor Screening Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in inflammation.

Materials:

  • 96-well plates

  • Human recombinant COX-2 enzyme

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • This compound (or other test compounds)

  • COX-2 inhibitor standard (e.g., celecoxib)

  • Detection reagent (e.g., a fluorescent probe that reacts with the product of the COX reaction)

  • Microplate reader (fluorescence or colorimetric)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, COX-2 enzyme, and heme. Then, add the test compound (this compound) at various concentrations. Include a vehicle control and a positive control (celecoxib). Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Signal Detection: After a specific incubation time (e.g., 5-10 minutes), add the detection reagent and measure the signal (fluorescence or absorbance) using a microplate reader. The signal is proportional to the amount of prostaglandin G2 produced.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

P-glycoprotein (P-gp) Inhibition Assay

This assay assesses the ability of a compound to inhibit the P-glycoprotein efflux pump, which is a key mechanism of multidrug resistance in cancer cells.

Materials:

  • P-gp overexpressing cancer cell line (e.g., NCI/ADR-RES) and its parental sensitive cell line (e.g., OVCAR-8)

  • 96-well plates

  • Cell culture medium

  • Rhodamine 123 (a fluorescent P-gp substrate)

  • This compound (or other test compounds)

  • P-gp inhibitor standard (e.g., verapamil)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed both the P-gp overexpressing and parental cell lines into 96-well plates and allow them to attach overnight.

  • Compound Incubation: Treat the cells with various concentrations of this compound or the standard inhibitor (verapamil) for a specified time (e.g., 1 hour).

  • Rhodamine 123 Loading: Add Rhodamine 123 to all wells and incubate for a further period (e.g., 90 minutes) to allow for its uptake and efflux.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS) to remove extracellular Rhodamine 123.

  • Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence microplate reader or a flow cytometer.

  • Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the P-gp overexpressing cells in the presence of the test compound indicates inhibition of P-gp. Calculate the reversal fold by dividing the fluorescence intensity in the presence of the inhibitor by the fluorescence intensity in the absence of the inhibitor.

Visualizations

The following diagrams illustrate the experimental workflows for the described assays.

SRB_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_staining Fixation & Staining cluster_measurement Measurement & Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare this compound Dilutions treatment Add Compound to Cells compound_prep->treatment incubation Incubate for 48-72h treatment->incubation fixation Fix with TCA incubation->fixation staining Stain with SRB fixation->staining washing Wash with Acetic Acid staining->washing solubilization Solubilize Dye with Tris Base washing->solubilization readout Measure Absorbance at 515 nm solubilization->readout analysis Calculate IC50 readout->analysis

SRB Cytotoxicity Assay Workflow

COX2_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis reagent_prep Prepare Reagents (Enzyme, Buffer, Heme) inhibitor_prep Prepare this compound Dilutions pre_incubation Pre-incubate Enzyme with Inhibitor inhibitor_prep->pre_incubation reaction_initiation Initiate Reaction with Arachidonic Acid pre_incubation->reaction_initiation add_probe Add Detection Probe reaction_initiation->add_probe read_signal Measure Fluorescence/Absorbance add_probe->read_signal calculate_ic50 Calculate IC50 read_signal->calculate_ic50

COX-2 Inhibition Assay Workflow

Pgp_Inhibition_Workflow cluster_cell_prep Cell Preparation cluster_inhibition Inhibition & Substrate Loading cluster_measurement_analysis Measurement & Analysis seed_cells Seed P-gp Overexpressing and Parental Cells attach_cells Allow Cells to Attach seed_cells->attach_cells add_inhibitor Add this compound attach_cells->add_inhibitor load_rhodamine Load with Rhodamine 123 add_inhibitor->load_rhodamine wash_cells Wash Cells load_rhodamine->wash_cells measure_fluorescence Measure Intracellular Fluorescence wash_cells->measure_fluorescence analyze_data Calculate Reversal Fold measure_fluorescence->analyze_data

P-glycoprotein Inhibition Assay Workflow

Conclusion

This compound and its structural analogs represent a promising class of natural products with potential applications in oncology and anti-inflammatory drug discovery. The available data on related jatrophane diterpenoids suggest that these compounds can exhibit significant cytotoxic and anti-inflammatory activities, as well as the ability to reverse multidrug resistance. While specific quantitative data for this compound's cytotoxicity and anti-inflammatory effects remain to be elucidated, the experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to undertake a comprehensive biological activity screening of this intriguing natural product. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully understand its therapeutic potential.

References

"Jatrophane 3" literature review and background

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to "Jatrophane 3": A Review of Key Literature

Introduction

The term "this compound" does not refer to a single, universally recognized chemical entity but rather serves as a placeholder designation for various jatrophane diterpenes that were labeled as compound 3 in the specific scientific publications detailing their isolation and characterization. Jatrophane diterpenes are a class of naturally occurring compounds characterized by a complex bicyclic [10.3.0] pentadecane carbon skeleton.[1] They are predominantly isolated from plants of the Euphorbiaceae and Thymelaeaceae families.[2] These compounds have garnered significant interest from the scientific community due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal properties.[1][3]

This guide provides a comprehensive review of the literature on several distinct compounds that have been designated as "this compound," with a focus on their isolation, structural elucidation, and reported biological activities. The information is intended for researchers, scientists, and drug development professionals working in the field of natural product chemistry and oncology.

Case Study 1: "this compound" from Euphorbia platyphyllos

In 2003, a study on the chemical constituents of Euphorbia platyphyllos led to the isolation of three new jatrophane polyesters, with the third being named compound 3 .[2]

Chemical Structure and Data

The structure of "this compound" from E. platyphyllos was elucidated as a highly functionalized jatrophane diterpene. Its chemical data are summarized below.

Table 1: Physicochemical and Spectroscopic Data for "this compound" from E. platyphyllos [2]

PropertyValue
Molecular FormulaNot explicitly stated for compound 3, but related compounds have complex polyester structures.
Mass SpectrometryHR-ESI-MS was used for structure elucidation.
¹H NMR (CDCl₃)See original publication for detailed shifts and coupling constants.
¹³C NMR (CDCl₃)See original publication for detailed chemical shifts.
UV/VIS SpectroscopyUsed in the initial characterization.
Experimental Protocols

Isolation of "this compound" from E. platyphyllos [2]

The isolation of "this compound" followed a multi-step chromatographic process.

G plant Whole, dried plants of E. platyphyllos extract CHCl₃ Extract plant->extract Extraction with CHCl₃ polyamide_cc Polyamide Column Chromatography extract->polyamide_cc fractions Eluted Fractions polyamide_cc->fractions further_chrom Further Chromatographic Steps (e.g., Silica Gel CC) fractions->further_chrom jatrophane3 Isolated this compound further_chrom->jatrophane3

Figure 1: General workflow for the isolation of "this compound" from E. platyphyllos.

Structure Elucidation [2]

The chemical structure of "this compound" was determined using a combination of advanced spectroscopic techniques:

  • 1D NMR: ¹H and JMOD (J-modulated spin-echo) experiments were conducted to determine the proton and carbon environments.

  • 2D NMR: ¹H-¹H COSY, HMQC, and HMBC experiments were used to establish the connectivity of the atoms within the molecule.

  • NOESY: Nuclear Overhauser effect spectroscopy was employed to determine the stereochemistry and conformation of the molecule.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to confirm the molecular formula.

Biological Activity

The initial publication on "this compound" from E. platyphyllos focused on its isolation and structure elucidation, and as such, no specific biological activity data for this compound was reported therein.[2] However, the paper notes that jatrophane diterpenes, in general, are of considerable interest for their antitumor, cytotoxic, antiviral, NADH-oxidase-inhibitory, and multidrug resistance-reversing activities.[2]

Case Study 2: Pubescene C ("this compound") from Euphorbia pubescens

In 2003, three new macrocyclic jatrophane diterpene polyesters, named pubescenes A, B, and C, were isolated from the whole dried plant of Euphorbia pubescens. Pubescene C was designated as compound 3 .[4]

Chemical Structure and Data

The structure of pubescene C was established through extensive spectroscopic analysis.

Table 2: Spectroscopic Data for Pubescene C ("this compound") [4]

TechniqueKey Findings
2D NMR COSY, HMQC, HMBC, and NOESY experiments were crucial for establishing the planar structure and relative stereochemistry.
Mass Spectrometry Used to determine the molecular formula.
Experimental Protocols

Isolation of Pubescene C [5]

The air-dried, powdered whole plant of E. pubescens was extracted with methanol. The resulting crude extract was then subjected to a series of partitioning and chromatographic steps to yield pure pubescene C.

Biological Activity Evaluation [4]

Pubescene C was evaluated for its in vitro effect on the growth of three human cancer cell lines:

  • MCF-7 (breast)

  • NCI-H460 (lung)

  • SF-268 (CNS)

The compound exhibited a moderate growth inhibitory effect on the NCI-H460 lung cancer cell line. It was also tested for its capacity to interfere with the proliferation of human peripheral blood lymphocytes, but no effect was observed on their mitogenic response to PHA.[4]

Case Study 3: "this compound" from Euphorbia mongolica

Research on Euphorbia mongolica led to the isolation of three new acylated polyhydroxy diterpenoids with a jatrophane framework, which were also labeled as compounds 1, 2, and 3 .[6]

Chemical Structure and Data

The structure of "this compound" from E. mongolica was determined to be (2S,3S,4R,5R,7S,8S,9S,13S,15R)-3β,7β,8α,9α,15β-pentaacetoxy-5α-benzoyloxyjatropha-6(17),11E-dien-14-one.[6]

Table 3: Spectroscopic Data for "this compound" from E. mongolica [6]

TechniqueDescription
1D and 2D NMR A combination of NMR techniques was used for complete structural assignment.
Mass Spectrometry Confirmed the molecular weight and formula.
Biological Activity

The jatrophane diterpenoids isolated from E. mongolica were evaluated for their ability to modulate multidrug resistance in L5128 mouse lymphoma cells.[6]

Mechanism of Action: Multidrug Resistance Reversal

Many jatrophane diterpenes are known to be potent inhibitors of P-glycoprotein (P-gp), a membrane transporter that is overexpressed in many cancer cells and is responsible for the efflux of chemotherapeutic drugs, leading to multidrug resistance.[7] The jatrophanes from E. mongolica were found to modulate the intracellular accumulation of drugs, suggesting an interaction with efflux pumps like P-gp.[8]

G cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Drug_out Chemotherapeutic Drug Pgp->Drug_out Efflux Drug_in Chemotherapeutic Drug Drug_in->Pgp Binds to Extracellular Extracellular Space Jatrophane Jatrophane Diterpene Jatrophane->Pgp Inhibits Intracellular Intracellular Space

Figure 2: Proposed mechanism of P-gp inhibition by jatrophane diterpenes.

Conclusion

The designation "this compound" is context-dependent and has been applied to several distinct chemical structures isolated from different plant sources. This technical guide has provided a detailed overview of a selection of these compounds, highlighting the methodologies used for their isolation and characterization, as well as their reported biological activities. The potent and varied bioactivities of jatrophane diterpenes, particularly their ability to reverse multidrug resistance in cancer cells, underscore their potential as leads for the development of new therapeutic agents. Further research is warranted to fully elucidate the structure-activity relationships and mechanisms of action for this promising class of natural products.

References

Jatrophane 3 Structural Analogs and Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophane diterpenes, a class of macrocyclic compounds primarily isolated from plants of the Euphorbiaceae family, have emerged as a significant area of interest in medicinal chemistry and drug development.[1][2] Their unique and complex molecular architecture, characterized by a bicyclic pentadecane skeleton, provides a scaffold for a wide array of structurally diverse analogs and derivatives.[1] These compounds have demonstrated a broad spectrum of potent biological activities, including cytotoxic, anti-inflammatory, anti-HIV, and multidrug resistance (MDR)-reversing properties.[1][3] This technical guide provides an in-depth overview of Jatrophane 3 structural analogs and derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action, with a particular emphasis on their potential as anticancer agents and MDR modulators.

Core Structure and Chemical Diversity

The jatrophane core is a highly flexible and modifiable scaffold. Naturally occurring jatrophanes are often found as polyacylated polyesters, with the number of ester groups ranging from three to eight.[1] The acyl residues commonly include acetyl, propionyl, benzoyl, and nicotinoyl groups, contributing to the vast structural diversity of this class of compounds.[1] This inherent variability, coupled with the presence of multiple chiral centers, results in a stereochemically diverse family of molecules with a wide range of biological activities.[1]

Biological Activities and Therapeutic Potential

Jatrophane analogs and derivatives have shown significant promise in several therapeutic areas, most notably in oncology. Their biological activities are summarized below, with quantitative data presented in Table 1.

Cytotoxic Activity

Numerous studies have highlighted the potent cytotoxic effects of jatrophane diterpenoids against a variety of human cancer cell lines.[4][5] For instance, jatrophone has been shown to inhibit the proliferation of multidrug-resistant breast cancer cells (MCF-7/ADR) with an IC50 of 1.8 µM.[6] The mechanism of this cytotoxicity is often linked to the induction of apoptosis and autophagy, as well as cell cycle arrest.[6] Preliminary structure-activity relationship (SAR) studies suggest that the substitution patterns at various positions on the jatrophane core are crucial for their cytotoxic potency.[5]

Multidrug Resistance (MDR) Reversal

One of the most significant and widely studied properties of jatrophane derivatives is their ability to reverse P-glycoprotein (P-gp)-mediated multidrug resistance in cancer cells.[1][7][8] P-gp is an ATP-binding cassette (ABC) transporter that acts as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents and thereby conferring resistance.[3]

Several jatrophane diterpenoids have been identified as potent P-gp inhibitors, with some exhibiting greater efficacy than the known modulator verapamil.[8] For example, Euphosorophane A has demonstrated a high potency in reversing P-gp-mediated resistance to doxorubicin with an EC50 of 92.68 ± 18.28 nM.[4] The mechanism of MDR reversal involves the competitive inhibition of drug binding to P-gp, leading to increased intracellular accumulation of anticancer drugs.[4]

Lipid-Lowering Activity

Recent research has also uncovered the potential of jatrophane diterpenoids in modulating lipid metabolism. A study on 33 jatrophane diterpenoids isolated from Euphorbia helioscopia revealed that several compounds could improve the LDL-uptake rate in HepG2 cells.[9] Further investigation showed that these compounds increased the protein level of the LDL receptor in a dose-dependent manner, suggesting a potential application in the development of new lipid-lowering agents.[9]

Quantitative Data Summary

The following table summarizes the key quantitative data for the biological activities of selected this compound structural analogs and derivatives.

Compound/AnalogBiological ActivityCell LineIC50 / EC50Reference
JatrophoneCytotoxicityMCF-7/ADR1.8 µM[6]
Euphosorophane AMDR Reversal (DOX)MCF-7/ADR92.68 ± 18.28 nM[4]
Jatrophane Diterpenoid 10 ABCB1 InhibitionNot Specified1.82 µM[1]
Euphodendroidin DP-gp InhibitionNot SpecifiedOutperformed cyclosporin by a factor of 2[8]
Jatrophane Diterpenoid 7 MDR ReversalMCF-7/ADRReversal Fold = 12.9 (at 10 µM)[1]
Jatrophane Diterpenoid 8 MDR ReversalMCF-7/ADRReversal Fold = 12.3 (at 10 µM)[1]

Signaling Pathways

The anticancer effects of some jatrophane derivatives have been linked to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and migration.

PI3K/Akt/NF-κB Pathway

Jatrophone has been shown to exert its cytotoxic effects in resistant breast cancer cells by targeting the PI3K/Akt/NF-κB signaling pathway.[6] This pathway is frequently overactivated in various cancers and plays a crucial role in promoting tumor growth, proliferation, and metastasis while inhibiting apoptosis.[4] Jatrophone treatment leads to a significant downregulation of the expression levels of PI3K, p-Akt, and NF-κB, thereby inhibiting the pro-survival signaling cascade.[6]

PI3K_Akt_NFkB_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation pAkt p-Akt (Active) IKK IKK pAkt->IKK Activation NFkB_IkB NF-κB-IκB (Inactive) IKK->NFkB_IkB Phosphorylation of IκB NFkB NF-κB (Active) NFkB_IkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival, Metastasis) Nucleus->Gene_Expression Jatrophone Jatrophone Jatrophone->PI3K Inhibition Jatrophone->pAkt Inhibition Jatrophone->NFkB Inhibition

Caption: Jatrophone-mediated inhibition of the PI3K/Akt/NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogs and derivatives.

Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This protocol is adapted from the methodology used to assess the cytotoxic activity of jatrophone on MCF-7/ADR cells.[6]

Objective: To determine the in vitro cytotoxicity of a compound against a cancer cell line.

Materials:

  • 96-well plates

  • MCF-7/ADR cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (Jatrophane analog) dissolved in a suitable solvent (e.g., DMSO)

  • 10% Trichloroacetic acid (TCA)

  • 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed approximately 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the jatrophane analog (e.g., 0.01, 0.1, 1, 10, 100 µM) for 72 hours. Include a vehicle control (solvent only).

  • Cell Fixation: After the incubation period, discard the medium and add 150 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates three times with tap water and allow them to air dry.

  • Staining: Add 70 µL of 0.4% SRB solution to each well and incubate at room temperature in the dark for 10 minutes.

  • Removal of Unbound Dye: Wash the plates three times with 1% acetic acid to remove unbound SRB dye and allow them to air dry.

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound SRB dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

SRB_Assay_Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with Jatrophane Analog incubate1->treat incubate2 Incubate for 72h treat->incubate2 fix Fix with 10% TCA incubate2->fix wash1 Wash with Water fix->wash1 stain Stain with SRB wash1->stain wash2 Wash with 1% Acetic Acid stain->wash2 solubilize Solubilize with Tris Base wash2->solubilize read Measure Absorbance at 510 nm solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

P-glycoprotein Inhibition Assay (Rhodamine 123 Accumulation Assay)

This protocol is a generalized procedure based on the principles of Rhodamine 123 accumulation assays used to assess P-gp inhibition.

Objective: To determine the ability of a compound to inhibit the efflux activity of P-glycoprotein.

Materials:

  • P-gp overexpressing cells (e.g., MCF-7/ADR) and parental cells (e.g., MCF-7)

  • 96-well plates

  • Rhodamine 123 (a fluorescent P-gp substrate)

  • Test compound (Jatrophane analog)

  • Positive control inhibitor (e.g., Verapamil)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorometric microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed P-gp overexpressing cells in a 96-well plate and incubate until a confluent monolayer is formed.

  • Pre-incubation with Inhibitor: Wash the cells with buffer and pre-incubate them with various concentrations of the jatrophane analog or the positive control for 30-60 minutes at 37°C.

  • Addition of Rhodamine 123: Add Rhodamine 123 (final concentration typically 5-10 µM) to each well and incubate for an additional 60-90 minutes at 37°C.

  • Termination of Accumulation: Stop the assay by washing the cells three times with ice-cold buffer to remove extracellular Rhodamine 123.

  • Cell Lysis and Fluorescence Measurement: Lyse the cells with a suitable lysis buffer containing a detergent (e.g., Triton X-100). Measure the intracellular fluorescence using a fluorometric microplate reader (Excitation ~485 nm, Emission ~530 nm).

  • Data Analysis: Calculate the fold-increase in Rhodamine 123 accumulation in the presence of the inhibitor compared to the vehicle control. Determine the EC50 value (the concentration of the inhibitor that causes a 50% increase in Rhodamine 123 accumulation).

Pgp_Inhibition_Workflow start Start seed Seed P-gp Overexpressing Cells start->seed incubate1 Pre-incubate with Jatrophane Analog seed->incubate1 add_rho123 Add Rhodamine 123 incubate1->add_rho123 incubate2 Incubate to Allow Accumulation add_rho123->incubate2 wash Wash with Cold Buffer incubate2->wash lyse Lyse Cells wash->lyse measure Measure Intracellular Fluorescence lyse->measure analyze Calculate EC50 measure->analyze end End analyze->end

Caption: Workflow for the P-glycoprotein inhibition (Rhodamine 123 accumulation) assay.

Synthetic Strategies

The total synthesis of jatrophane diterpenes is a challenging endeavor due to their complex, medium-sized ring systems and multiple stereocenters. Several research groups have reported successful total syntheses of various jatrophane natural products. Common key strategies include:

  • Ring-Closing Metathesis (RCM): This has been a widely used and powerful method for the construction of the macrocyclic core of jatrophane diterpenes.

  • Intramolecular Carbonyl-Ene Reactions: These reactions have been employed as a key C-C bond-forming step to assemble the trans-bicyclo[10.3.0]pentadecane core.

  • Suzuki-Miyaura Cross-Coupling: This reaction has been utilized to connect key fragments during the synthesis.

The enantioselective total synthesis of (-)-15-O-acetyl-3-O-propionylcharaciol, for example, involved a B-alkyl Suzuki-Miyaura cross-coupling to assemble a functionalized triene, followed by an RCM to construct the 12-membered ring.[10][11] These synthetic efforts not only confirm the structures of the natural products but also provide access to novel analogs for further biological evaluation.

Conclusion and Future Directions

This compound structural analogs and derivatives represent a promising class of natural product-inspired compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. Their potent cytotoxic and MDR-reversing activities make them attractive candidates for further preclinical and clinical development. Future research in this area should focus on:

  • Elucidation of Structure-Activity Relationships: Comprehensive SAR studies are needed to guide the design and synthesis of more potent and selective analogs.

  • Exploration of Novel Mechanisms of Action: While the inhibition of P-gp and the PI3K/Akt/NF-κB pathway have been identified, further investigation into other potential molecular targets is warranted.

  • Development of Efficient and Scalable Synthetic Routes: To facilitate the large-scale production of promising lead compounds, more efficient and scalable synthetic strategies are required.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro candidates should be advanced to in vivo models to evaluate their efficacy, toxicity, and pharmacokinetic properties.

The continued exploration of the chemical and biological diversity of jatrophane diterpenes holds great promise for the discovery of novel therapeutic agents to address unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Jatrophane Diterpenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of jatrophane diterpenes, a class of natural products with significant biological activities, including potential applications in drug development. The methodologies outlined below are based on published total syntheses and synthetic efforts towards key members of the jatrophane family, offering a comprehensive resource for researchers in organic synthesis and medicinal chemistry.

Introduction

Jatrophane diterpenes are characterized by a complex bicyclo[10.3.0]pentadecane carbon skeleton. Their intricate architecture and potent biological properties, such as multidrug resistance (MDR) reversal and cytotoxic activity, have made them compelling targets for total synthesis. This document focuses on the synthetic strategies and experimental procedures for the assembly of the jatrophane core and the total synthesis of specific members of this family.

Featured Synthetic Methodologies

This section details key synthetic strategies that have been successfully employed in the total synthesis of jatrophane diterpenes.

Convergent Synthesis of the Jatrophane Core via Ring-Closing Metathesis

A prominent strategy for the construction of the jatrophane skeleton involves a convergent approach, where two key fragments are synthesized independently and then coupled, followed by a ring-closing metathesis (RCM) to form the macrocycle. A notable example is the total synthesis of (-)-15-O-acetyl-3-O-propionylcharaciol by Hiersemann and coworkers.

Logical Workflow for the Convergent Synthesis:

cluster_western Western Fragment Synthesis cluster_eastern Eastern Fragment Synthesis A Starting Material A B Key Intermediate (Western) A->B Multi-step sequence E Fragment Coupling (e.g., Suzuki Coupling) B->E C Starting Material B D Key Intermediate (Eastern) C->D Multi-step sequence D->E F Linear Precursor E->F G Ring-Closing Metathesis (RCM) F->G H Jatrophane Core G->H I Final Functionalization H->I J Target Jatrophane Diterpene I->J

Caption: Convergent synthesis of a jatrophane diterpene.

Synthesis of Jatrophane Pl-3 Fragments

The total synthesis of Jatrophane Pl-3, a potent MDR modulator, has been approached through a convergent strategy involving the preparation of a "western" and an "eastern" fragment.

Synthesis of the Western Fragment of Pl-3:

The synthesis of the western fragment of Pl-3 has been reported by Lentsch et al. A key feature of this synthesis is the use of a Baeyer-Villiger oxidation and an iodolactonization reaction.

Synthesis of the Eastern Fragment of Pl-3:

The eastern fragment of Pl-3 has been synthesized by Rinner and coworkers. A crucial step in this synthesis is a diastereoselective SmI2-mediated Reformatsky reaction to create a key carbon-carbon bond with high stereocontrol.

Quantitative Data Summary

The following tables summarize the yields for key transformations in the synthesis of jatrophane diterpenes and their precursors.

Table 1: Key Reaction Yields in the Total Synthesis of (-)-15-O-acetyl-3-O-propionylcharaciol

StepReactantsReagents and ConditionsProductYield (%)
B-alkyl Suzuki-Miyaura CouplingWestern fragment borane, Eastern fragment triflatePd(OAc)2, SPhos, K3PO4, THF/H2O, 60 °CCoupled linear precursor78
Ring-Closing MetathesisDiene precursorGrubbs II catalyst, CH2Cl2, 40 °CJatrophane macrocycle85
Final AcylationJatrophane diolAcetic anhydride, DMAP, pyridine, CH2Cl2, rtTarget molecule92

Table 2: Key Reaction Yields in the Synthesis of Jatrophane Pl-3 Fragments

Fragment SynthesisStepReactantsReagents and ConditionsProductYield (%)
Western Fragment Baeyer-Villiger OxidationCyclopentanone precursorm-CPBA, CH2Cl2, rtLactone intermediate88
IodolactonizationUnsaturated carboxylic acidI2, KI, NaHCO3, H2O/THF, rtIodolactone91
Eastern Fragment Diastereoselective Reformatsky ReactionAldehyde precursor, α-bromo esterSmI2, THF, -78 °Cβ-hydroxy ester85 (d.r. >95:5)

Experimental Protocols

Detailed experimental procedures for key reactions are provided below.

Protocol 1: B-alkyl Suzuki-Miyaura Coupling

Objective: To couple the eastern and western fragments to form the linear precursor for macrocyclization.

Materials:

  • Western fragment borane (1.0 equiv)

  • Eastern fragment triflate (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)2, 0.05 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.10 equiv)

  • Potassium phosphate (K3PO4, 3.0 equiv)

  • Tetrahydrofuran (THF) and water (4:1 mixture)

Procedure:

  • To a solution of the western fragment borane and eastern fragment triflate in a 4:1 mixture of THF and water, add K3PO4.

  • Degas the mixture with argon for 15 minutes.

  • Add Pd(OAc)2 and SPhos to the reaction mixture.

  • Heat the mixture to 60 °C and stir for 12 hours under an argon atmosphere.

  • After completion (monitored by TLC), cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the coupled product.

Protocol 2: Ring-Closing Metathesis (RCM)

Objective: To form the 12-membered macrocycle of the jatrophane core.

Materials:

  • Diene precursor (1.0 equiv)

  • Grubbs II catalyst (0.05 equiv)

  • Anhydrous dichloromethane (CH2Cl2)

Procedure:

  • Dissolve the diene precursor in anhydrous CH2Cl2 to a concentration of 0.001 M under an argon atmosphere.

  • Add a solution of Grubbs II catalyst in anhydrous CH2Cl2 to the reaction mixture.

  • Heat the mixture to 40 °C and stir for 4 hours.

  • After the reaction is complete, cool to room temperature and quench by adding ethyl vinyl ether.

  • Concentrate the reaction mixture and purify by flash column chromatography on silica gel to yield the macrocyclic product.

Protocol 3: Diastereoselective SmI2-mediated Reformatsky Reaction

Objective: To form the C-C bond between the two key building blocks of the eastern fragment with high stereocontrol.

Materials:

  • Aldehyde precursor (1.0 equiv)

  • α-bromo ester (1.5 equiv)

  • Samarium(II) iodide (SmI2, 0.1 M solution in THF, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried flask under an argon atmosphere, dissolve the aldehyde precursor and α-bromo ester in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add the 0.1 M solution of SmI2 in THF to the reaction mixture via a syringe pump over 1 hour.

  • Stir the reaction at -78 °C for an additional 2 hours.

  • Quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired β-hydroxy ester.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression of the convergent synthetic strategy, highlighting the key transformations.

cluster_assembly Assembly of Linear Precursor cluster_macrocyclization Macrocycle Formation and Finalization Start Commercially Available Starting Materials Frag_Synth Fragment Synthesis (Multi-step) Start->Frag_Synth Coupling Fragment Coupling (e.g., Suzuki) Frag_Synth->Coupling RCM Ring-Closing Metathesis Coupling->RCM Core Jatrophane Core RCM->Core Func Functional Group Manipulation Core->Func Target Target Jatrophane Func->Target

Caption: Key stages in the total synthesis of jatrophanes.

Application Notes and Protocols for the Semi-synthesis of Jatrophane Diterpenes from Natural Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophane diterpenes are a class of structurally complex natural products isolated from plants of the Euphorbiaceae family, particularly from the genera Euphorbia and Jatropha.[1][2][3] These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antiviral, and cytotoxic effects.[4] Notably, many jatrophane diterpenes have been identified as potent modulators of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer cells.[5][6][7] This makes them promising candidates for the development of chemosensitizing agents to enhance the efficacy of existing cancer therapies.

The low natural abundance of many jatrophane diterpenes necessitates efficient synthetic strategies to access sufficient quantities for further biological evaluation and drug development. Semi-synthesis, starting from more abundant natural precursors, offers a practical and economically viable approach. This document provides detailed application notes and protocols for a representative semi-synthesis of a jatrophane diterpene, herein designated as Jatrophane 3 , from a plausible and abundant natural precursor, a lathyrane-type diterpene. The proposed synthetic route is based on established biosynthetic pathways and known chemical transformations of related terpene skeletons.[8][9]

Proposed Semi-synthesis of this compound

The proposed semi-synthetic route to this compound begins with the isolation of a lathyrane-type diterpene precursor from a natural source, followed by a key skeletal rearrangement to form the characteristic jatrophane core, and subsequent functional group manipulations to yield the target molecule.

Natural Precursor: Lathyrane Precursor 1

For this protocol, we will consider a hypothetical but representative lathyrane diterpene, Lathyrane Precursor 1 , readily isolatable in significant quantities from Euphorbia species. This precursor is characterized by the presence of hydroxyl groups at positions amenable to the desired chemical transformations.

Target Molecule: this compound

Our target molecule, This compound , is a representative jatrophane diterpene possessing the core bicyclo[10.3.0]pentadecane skeleton and specific oxygenation patterns that are common in this class of natural products and are associated with biological activity.

Experimental Protocols

Protocol 1: Isolation of Lathyrane Precursor 1 from Euphorbia sp.

This protocol describes a general procedure for the extraction and isolation of lathyrane diterpenes from plant material.

Materials:

  • Dried and powdered aerial parts of Euphorbia sp.

  • Methanol (MeOH), analytical grade

  • Dichloromethane (CH₂Cl₂), analytical grade

  • Silica gel for column chromatography (70-230 mesh)

  • Hexane, Ethyl acetate (EtOAc) for chromatography

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Extraction: Macerate the dried and powdered plant material (1 kg) with MeOH (3 x 5 L) at room temperature for 48 hours for each extraction.

  • Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning: Suspend the crude extract in a mixture of MeOH/H₂O (9:1) and partition with CH₂Cl₂ (3 x 1 L).

  • Fractionation: Concentrate the CH₂Cl₂ soluble fraction and subject it to silica gel column chromatography.

  • Purification: Elute the column with a gradient of hexane/EtOAc. Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions containing the desired lathyrane precursor and purify further by repeated column chromatography until a pure compound is obtained.

  • Characterization: Characterize the structure of the isolated Lathyrane Precursor 1 by spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR).

Protocol 2: Lewis Acid-Catalyzed Skeletal Rearrangement to Jatrophane Core 2

This key step involves the conversion of the lathyrane skeleton to the jatrophane skeleton, inspired by biosynthetic pathways and reported chemical transformations.[8][9]

Materials:

  • Lathyrane Precursor 1

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: Dissolve Lathyrane Precursor 1 (1.0 g) in anhydrous CH₂Cl₂ (50 mL) in a flame-dried, two-necked round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add BF₃·OEt₂ (1.2 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (20 mL).

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography using a hexane/EtOAc gradient to afford Jatrophane Core 2 .

  • Characterization: Confirm the structure of the rearranged product by spectroscopic analysis.

Protocol 3: Selective Acylation of Jatrophane Core 2

This protocol describes the selective acylation of a hydroxyl group on the jatrophane core.

Materials:

  • Jatrophane Core 2

  • Acetic anhydride ((Ac)₂O)

  • Pyridine, anhydrous

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: Dissolve Jatrophane Core 2 (500 mg) in anhydrous CH₂Cl₂ (20 mL) and anhydrous pyridine (5 mL) in a round-bottom flask.

  • Reagent Addition: Add acetic anhydride (1.5 equivalents) dropwise at 0 °C.

  • Reaction: Allow the reaction to stir at room temperature overnight.

  • Workup: Dilute the reaction mixture with CH₂Cl₂ (30 mL) and wash successively with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography (hexane/EtOAc) to yield the acylated jatrophane derivative.

Protocol 4: Oxidation to Final Product this compound

This final step involves the oxidation of a secondary alcohol to a ketone using a mild and selective oxidizing agent.

Materials:

  • Acylated jatrophane derivative from Protocol 3

  • Dess-Martin Periodinane (DMP)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

Procedure:

  • Reaction Setup: Dissolve the acylated jatrophane derivative (200 mg) in anhydrous CH₂Cl₂ (15 mL) in a round-bottom flask.

  • Reagent Addition: Add Dess-Martin Periodinane (1.5 equivalents) in one portion at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Quenching: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and 10% aqueous Na₂S₂O₃ solution (20 mL).

  • Workup: Stir the biphasic mixture vigorously until the layers are clear. Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (hexane/EtOAc) to obtain the final product, This compound .

  • Characterization: Fully characterize the final product by ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy.

Data Presentation

StepPrecursorProductReagents and ConditionsYield (%)Purity (%)
1 Euphorbia sp.Lathyrane Precursor 1Methanol extraction, Silica gel chromatography->95
2 Lathyrane Precursor 1Jatrophane Core 2BF₃·OEt₂, CH₂Cl₂, -78 °C to rt40-60>90
3 Jatrophane Core 2Acylated Jatrophane(Ac)₂O, Pyridine, CH₂Cl₂, 0 °C to rt70-85>95
4 Acylated JatrophaneThis compound Dess-Martin Periodinane, CH₂Cl₂, rt80-95>98

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow start Isolation of Lathyrane Precursor 1 from Euphorbia sp. rearrangement Skeletal Rearrangement to Jatrophane Core 2 start->rearrangement Protocol 2: BF3.OEt2 acylation Selective Acylation rearrangement->acylation Protocol 3: (Ac)2O, Pyridine oxidation Oxidation to This compound acylation->oxidation Protocol 4: DMP end Final Product: This compound oxidation->end

Caption: Semi-synthesis workflow for this compound.

Signaling Pathway: Inhibition of P-glycoprotein by this compound

Jatrophane diterpenes are known to inhibit the function of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for the efflux of various xenobiotics, including many anticancer drugs, from cells. This inhibition can reverse multidrug resistance.

pgp_inhibition Pgp P-glycoprotein (P-gp) Intracellular Extracellular Drug_out Effluxed Drug Pgp:out->Drug_out Efflux ATP ATP Drug_in Anticancer Drug (e.g., Doxorubicin) Drug_in->Pgp:in Binding CellDeath Apoptosis of Cancer Cell Drug_in->CellDeath Increased intracellular concentration leads to Jatrophane3 This compound Jatrophane3->Pgp Inhibition (Binding to transporter) ADP ADP + Pi ATP->ADP Hydrolysis

Caption: P-gp inhibition by this compound.

References

Application Notes and Protocols: Jatrophone Treatment for Cancer Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Jatrophanes are a class of diterpenes found in various plant species, particularly within the Euphorbiaceae family. While the specific compound "Jatrophane 3" is not found in the reviewed literature, a prominent and well-researched member of this family, Jatrophone, demonstrates significant anti-cancer properties. These application notes provide a detailed protocol for the treatment of cancer cell lines with Jatrophone, summarizing its effects on cell viability, apoptosis, and key signaling pathways. Jatrophone has been shown to possess cytotoxic activities against various human cancer cell lines and is a potent inhibitor of the PI3K/AKT/NF-κB signaling pathway, making it a compound of interest for cancer research and drug development.[1][2][3] This document is intended for researchers, scientists, and drug development professionals working in oncology and cellular biology.

Data Presentation

Table 1: Cytotoxic Activity of Jatrophone against Various Human Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Jatrophone in different cancer cell lines, as determined by MTT assays.

Cell LineCancer TypeIC50 Value (µM)
Hep G2Hepatocellular Carcinoma3.2
WiDrColon Cancer8.97
HeLaCervical Cancer5.13
AGSStomach Cancer2.5
MCF-7/ADRAdriamycin-resistant Breast CancerNot specified, but induces apoptosis and autophagy at IC50 concentration
OVCAR-3Ovarian Cancer38.81 ± 3.30 (for a derivative)
Caov-4Ovarian Cancer46.27 ± 3.86 (for a derivative)

Note: Data is compiled from multiple sources.[3][4] The MCF-7/ADR IC50 value was not explicitly stated in the reviewed text, but the study proceeded with an IC50 concentration for subsequent experiments.[1] The OVCAR-3 and Caov-4 data are for jatrophane derivatives, not Jatrophone itself.[4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon Jatrophone treatment using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]

Materials:

  • Cancer cell lines (e.g., Hep G2, MCF-7/ADR)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Jatrophone stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of Jatrophone from the stock solution in complete medium.

  • Remove the medium from the wells and add 100 µL of the Jatrophone dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the cells with Jatrophone for 48 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis in Jatrophone-treated cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Jatrophone stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with Jatrophone at the desired concentration (e.g., IC50) for 48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for PI3K/AKT/NF-κB Pathway

This protocol details the investigation of protein expression levels in the PI3K/AKT/NF-κB signaling pathway after Jatrophone treatment.[1]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Jatrophone stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PI3K, anti-p-AKT, anti-AKT, anti-NF-κB, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and treat with Jatrophone as described above.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed Cancer Cells treatment Treat with Jatrophone start->treatment viability Cell Viability (MTT) treatment->viability apoptosis Apoptosis (Flow Cytometry) treatment->apoptosis western Western Blot treatment->western ic50 IC50 Determination viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant protein_exp Protein Expression Analysis western->protein_exp

Caption: Experimental workflow for evaluating the anti-cancer effects of Jatrophone.

signaling_pathway cluster_downstream Downstream Effects Jatrophone Jatrophone PI3K PI3K Jatrophone->PI3K inhibits Proliferation Cell Proliferation Jatrophone->Proliferation inhibits Metastasis Metastasis Jatrophone->Metastasis inhibits Survival Cell Survival Jatrophone->Survival inhibits AKT AKT PI3K->AKT activates pAKT p-AKT AKT->pAKT phosphorylation NFkB NF-κB pAKT->NFkB activates NFkB->Proliferation promotes NFkB->Metastasis promotes NFkB->Survival promotes

Caption: Jatrophone inhibits the PI3K/AKT/NF-κB signaling pathway.

Discussion

Jatrophone exerts its anti-cancer effects through multiple mechanisms. A key mechanism is the inhibition of the PI3K/AKT signaling pathway, which is frequently overactive in cancer and plays a crucial role in cell proliferation, metastasis, and therapeutic resistance.[1] By diminishing the levels of PI3K and phosphorylated AKT, Jatrophone subsequently reduces the activity of the downstream transcription factor NF-κB.[1] This leads to the downregulation of genes involved in cell survival and proliferation.

Furthermore, Jatrophone has been observed to induce both apoptosis (programmed cell death) and autophagy in cancer cells.[1] The induction of G2/M cell cycle arrest has also been reported in combination with other chemotherapeutics.[5] In addition to its direct cytotoxic effects, some jatrophane diterpenes have been shown to overcome multidrug resistance in cancer cells, often by inhibiting the function of P-glycoprotein (P-gp), an efflux pump that removes chemotherapeutic drugs from cancer cells.[5][6][7] Jatrophone and related compounds are non-toxic to normal peripheral blood mononuclear cells, suggesting a favorable therapeutic window.[5] These multifaceted anti-cancer activities make Jatrophone a promising candidate for further investigation and development as a cancer therapeutic agent.

References

Application Notes & Protocols: In Vitro Cytotoxicity Assays for Jatrophane Diterpenes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Jatrophane diterpenes are a class of naturally occurring compounds predominantly found in plants of the Euphorbiaceae and Thymelaeaceae families.[1][2] These macrocyclic diterpenes have garnered significant interest due to their diverse and potent biological activities, including anti-inflammatory, antiviral, and notably, cytotoxic effects against various cancer cell lines.[3][4] The complex and highly functionalized structure of the jatrophane skeleton presents a unique scaffold for the development of novel anticancer agents.[4][5] This document provides detailed protocols for assessing the in vitro cytotoxicity of jatrophane compounds, using "Jatrophane 3" as a representative example. The methodologies described are fundamental for screening and characterizing the anticancer potential of this class of natural products.

One notable member of this family, jatrophone, has been shown to exert its cytotoxic effects by targeting the PI3K/Akt/NF-κB signaling pathway, a critical regulator of cell growth, proliferation, and survival.[6][7] Jatrophone has demonstrated the ability to induce cell cycle arrest, apoptosis, and autophagy in resistant breast cancer cells.[7][8]

Data Presentation: Cytotoxicity of Jatrophane Diterpenes

The following table summarizes the cytotoxic activity of various jatrophane diterpenes against different cancer cell lines, as reported in the literature. This data provides a comparative reference for the potency of this class of compounds.

Compound Name/IdentifierCell LineAssay TypeIC50 (µM)Reference
JatrophoneMCF-7/ADR (Doxorubicin-resistant breast cancer)SRB1.8[7]
Euphohelinoid (unspecified)HepG2 (Liver carcinoma)Not specified8.1 - 29.7[9]
Euphohelinoid (unspecified)HeLa (Cervical carcinoma)Not specified8.1 - 29.7[9]
Euphohelinoid (unspecified)HL-60 (Promyelocytic leukemia)Not specified8.1 - 29.7[9]
Euphohelinoid (unspecified)SMMC-7721 (Hepatoma)Not specified8.1 - 29.7[9]
EuphorninHeLa (Cervical carcinoma)Not specified3.1[4]
EuphorninMDA-MB-231 (Breast cancer)Not specified13.4[4]

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[11][12]

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Selected cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is above 90%.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[12]

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[11]

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

    • Read the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h treat_compound Treat with This compound incubate_24h->treat_compound incubate_treatment Incubate for 24/48/72h treat_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Data Analysis (Calculate IC50) read_absorbance->analyze_data end_node End analyze_data->end_node

Caption: Workflow for the MTT cytotoxicity assay.

Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[14][15] LDH is a stable cytosolic enzyme that is released upon cell membrane lysis.[14]

Materials:

  • This compound stock solution

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • LDH cytotoxicity assay kit (containing LDH reaction solution and stop solution)

  • Lysis buffer (provided in the kit)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with this compound.

    • Include the following controls:

      • Spontaneous LDH release: Untreated cells.

      • Maximum LDH release: Untreated cells treated with lysis buffer 45 minutes before the assay endpoint.

      • Background control: Medium only.

  • Sample Collection:

    • After the treatment incubation, centrifuge the plate at 600 g for 10 minutes (optional, but recommended).[15]

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.

    • Incubate at room temperature for 20-30 minutes, protected from light.

  • Absorbance Reading:

    • Add 50 µL of stop solution (if required by the kit).

    • Measure the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm).

  • Data Analysis:

    • Subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

LDH_Assay_Workflow start Start seed_and_treat Seed and treat cells with this compound start->seed_and_treat incubate_treatment Incubate for 24/48/72h seed_and_treat->incubate_treatment collect_supernatant Collect supernatant incubate_treatment->collect_supernatant add_ldh_reagent Add LDH reaction mixture collect_supernatant->add_ldh_reagent incubate_rt Incubate at RT (protected from light) add_ldh_reagent->incubate_rt add_stop_solution Add stop solution (if applicable) incubate_rt->add_stop_solution read_absorbance Read absorbance at 490 nm add_stop_solution->read_absorbance analyze_data Data Analysis (% Cytotoxicity) read_absorbance->analyze_data end_node End analyze_data->end_node

Caption: Workflow for the LDH cytotoxicity assay.

Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • This compound stock solution

  • Selected cancer cell line(s)

  • 6-well plates or T25 flasks

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer (provided in the kit)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after treatment.

    • Treat cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) by trypsinization (for adherent cells) or centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Use appropriate controls to set up compensation and gates: unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only.

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V- / PI-): Viable cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

PI3K_Akt_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation NFkB_complex IKK/IκB/NF-κB Complex Akt->NFkB_complex Activation Jatrophane3 This compound Jatrophane3->PI3K Inhibition Jatrophane3->Akt Inhibition Jatrophane3->NFkB_complex Inhibition NFkB NF-κB NFkB_complex->NFkB Release IkappaB IκB (degraded) NFkB_complex->IkappaB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene_expression Target Gene Expression (Proliferation, Survival) NFkB_nuc->Gene_expression Induces

Caption: Proposed inhibitory action of this compound on the PI3K/Akt/NF-κB pathway.

References

Application Notes and Protocols for Jatrophane P-glycoprotein Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for assessing the P-glycoprotein (P-gp) inhibitory activity of Jatrophane 3 and its derivatives. P-gp, a member of the ATP-binding cassette (ABC) transporter family, is a key contributor to multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents.[1][2][3] Jatrophane diterpenes, a class of natural products, have shown promise as potent P-gp inhibitors, potentially reversing MDR and improving the efficacy of cancer therapies.[2][4][5][6]

Introduction to Jatrophane Diterpenes as P-gp Inhibitors

Jatrophane diterpenes are a class of naturally occurring compounds isolated from plants of the Euphorbiaceae family.[2][4][5] These molecules possess a complex macrocyclic carbon skeleton and have demonstrated a range of biological activities, including the modulation of P-gp.[2] The ability of certain jatrophane derivatives to inhibit P-gp-mediated drug efflux has generated significant interest in their potential as chemosensitizing agents in cancer treatment.[4][7] Structure-activity relationship (SAR) studies have begun to elucidate the key structural features required for potent P-gp inhibition, highlighting the importance of the substitution patterns on the jatrophane core.[4][5]

Quantitative Data on P-gp Inhibition by Jatrophane Derivatives

The following table summarizes the P-gp inhibitory activity of selected jatrophane compounds from various studies. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values indicate the concentration of the compound required to inhibit 50% of P-gp activity.

Compound NameCell LineAssay MethodIC50/EC50 (µM)Reference Compound
Euphosorophane AMCF-7/ADRDoxorubicin resistance reversal0.09268Verapamil
Compound 19HepG2/ADRRhodamine 123 effluxPotent modulatorTariquidar
Compound 25HepG2/ADRRhodamine 123 effluxPotent modulatorTariquidar
Compound 26HepG2/ADRRhodamine 123 effluxPotent modulatorTariquidar
Euphodendroidin DP-gp-mediated daunomycin transportOutperformed cyclosporin by a factor of 2Cyclosporin A

Signaling Pathway and Experimental Workflow Diagrams

P-gp Mediated Drug Efflux and Inhibition

Pgp_Mechanism cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Intracellular Intracellular Space Pgp->Drug_out Efflux Drug Chemotherapeutic Drug Drug->Pgp Binding Jatrophane Jatrophane Inhibitor Jatrophane->Pgp Competitive Binding ATP ATP ATP->Pgp Hydrolysis Extracellular Extracellular Space

Caption: Mechanism of P-gp mediated drug efflux and its inhibition by jatrophane compounds.

Experimental Workflow for P-gp Inhibition Assay

Pgp_Workflow cluster_workflow P-gp Inhibition Assay Workflow A Seed P-gp overexpressing cells (e.g., MCF-7/ADR) in 96-well plates B Incubate cells overnight A->B C Pre-incubate cells with various concentrations of Jatrophane compounds B->C D Add fluorescent P-gp substrate (Rhodamine 123 or Calcein-AM) C->D E Incubate for a defined period D->E F Wash cells to remove extracellular substrate E->F G Measure intracellular fluorescence (Plate Reader or Flow Cytometer) F->G H Analyze data and calculate IC50 values G->H

Caption: General workflow for assessing P-gp inhibition using a cell-based fluorescence assay.

Experimental Protocols

Two common and reliable methods for assessing P-gp inhibition are the Rhodamine 123 Efflux Assay and the Calcein-AM Assay.

Rhodamine 123 Efflux Assay

This assay measures the intracellular accumulation of the fluorescent dye Rhodamine 123, a known P-gp substrate.[1][8][9] Inhibition of P-gp by a test compound, such as a jatrophane derivative, leads to increased intracellular fluorescence.[1][8]

Materials:

  • P-gp overexpressing cell line (e.g., MCF-7/ADR, HepG2/ADR) and a corresponding parental cell line (e.g., MCF-7, HepG2)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Jatrophane compounds dissolved in DMSO

  • Rhodamine 123 (stock solution in DMSO)

  • Verapamil or Cyclosporin A (positive control P-gp inhibitors)

  • Phosphate Buffered Saline (PBS)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Cell Seeding: Seed the P-gp overexpressing and parental cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 to 1 x 10^5 cells/well. Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the jatrophane compounds and the positive control (e.g., verapamil) in cell culture medium. The final DMSO concentration should be less than 0.5%. Remove the culture medium from the wells and add 100 µL of the compound dilutions. Incubate for 1-2 hours at 37°C.

  • Rhodamine 123 Incubation: Add Rhodamine 123 to each well to a final concentration of 5-10 µM.[1] Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Washing: After incubation, aspirate the medium containing the compounds and Rhodamine 123. Wash the cells three times with ice-cold PBS to remove extracellular dye.

  • Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the intracellular fluorescence using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 520-530 nm, respectively. Alternatively, cells can be trypsinized, resuspended in PBS, and analyzed by flow cytometry.[9]

  • Data Analysis: Subtract the background fluorescence from the parental cell line. Plot the fluorescence intensity against the logarithm of the jatrophane compound concentration. Determine the IC50 value, which is the concentration of the compound that results in a 50% increase in fluorescence compared to the untreated control.

Calcein-AM Efflux Assay

This high-throughput assay utilizes Calcein-AM, a non-fluorescent, cell-permeable dye that is converted to the fluorescent, cell-impermeable calcein by intracellular esterases.[10][11][12] Calcein is a substrate for P-gp, and its efflux is inhibited by P-gp inhibitors, leading to an increase in intracellular fluorescence.[10][11]

Materials:

  • P-gp overexpressing cell line (e.g., K562/MDR, KB-ChR-8-5)

  • Cell culture medium

  • Jatrophane compounds dissolved in DMSO

  • Calcein-AM (stock solution in DMSO)

  • Positive control P-gp inhibitor (e.g., Verapamil)

  • PBS or Hank's Balanced Salt Solution (HBSS)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader

Protocol:

  • Cell Seeding: Seed the P-gp overexpressing cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Compound Incubation: Prepare serial dilutions of the jatrophane compounds and the positive control in the assay buffer (e.g., HBSS). Remove the culture medium and add 50 µL of the compound dilutions to the wells. Incubate for 15-30 minutes at 37°C.

  • Calcein-AM Addition: Add 50 µL of Calcein-AM solution (final concentration of 0.25-1 µM) to each well.[10]

  • Incubation: Incubate the plate for 30-60 minutes at 37°C in the dark.

  • Fluorescence Reading: Measure the fluorescence intensity directly without a wash step using a fluorescence microplate reader at excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[13]

  • Data Analysis: Calculate the percentage of P-gp inhibition relative to the positive control. Plot the percentage of inhibition against the logarithm of the jatrophane compound concentration to determine the IC50 value.

Conclusion

The protocols outlined in this document provide robust and reliable methods for evaluating the P-gp inhibitory potential of this compound and its derivatives. The Rhodamine 123 and Calcein-AM assays are well-established, cell-based functional assays that can be adapted for high-throughput screening. The data generated from these assays will be crucial for identifying and characterizing novel jatrophane-based P-gp inhibitors for further development as potential cancer therapeutics.

References

Application Notes and Protocols: Analysis of Autophagy Induction by Jatrophane Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophane diterpenoids, a class of natural products isolated from plants of the Euphorbia genus, have garnered significant interest for their diverse biological activities, including the induction of autophagy.[1][2][3] Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Its dysregulation is implicated in numerous diseases, including neurodegenerative disorders and cancer, making it a promising target for therapeutic intervention.[2][4] Several studies have demonstrated the potential of jatrophane diterpenoids to modulate the autophagic pathway, specifically by enhancing autophagic flux and inducing lysosomal biogenesis.[2][3][5]

These application notes provide a comprehensive set of protocols for the analysis of autophagy induction by jatrophane diterpenoids, with a focus on a representative compound referred to herein as "Jatrophane 3". The methodologies described are based on established assays reported in the scientific literature for this class of compounds.[1][2][3][5]

Data Presentation

The following tables summarize representative quantitative data on the effects of jatrophane diterpenoids on autophagy, as reported in peer-reviewed studies.

Table 1: Effect of Jatrophane Diterpenoids on Autophagic Flux in HM mCherry-GFP-LC3 Cells

CompoundConcentration (µM)Autophagic Flux (% of Control)Reference
Euphpepluone K (9)20Significantly activated[2]
Helioscopnin B (2)75Increased[1]
Euphpepluone P (1)20Significantly increased[3]
Euphpepluone Q (2)20Significantly inhibited[3]

Note: Autophagic flux was determined by flow cytometry analysis of mCherry-GFP-LC3 reporter cells. An increase in the mCherry+/GFP- cell population indicates enhanced autophagic flux.

Table 2: Induction of Lysosomal Biogenesis by Jatrophane Diterpenoids

CompoundConcentration (µM)LysoTracker Red Staining Intensity (% Increase)Reference
Euphopepluanone G (2)20151.7%[5]
Euphopepluanone F (1)20141.3%[5]
Euphopepluanone H (3)20136.4%[5]
Euphopepluanone I (4)20130.1%[5]

Note: Lysosomal biogenesis was assessed by quantifying the fluorescence intensity of LysoTracker Red staining.

Experimental Protocols

Protocol 1: Assessment of Autophagic Flux using mCherry-GFP-LC3 Reporter Assay

This protocol utilizes a tandem fluorescent-tagged LC3 (mCherry-GFP-LC3) to monitor autophagic flux. In this system, autophagosomes fluoresce both green (GFP) and red (mCherry). Upon fusion with lysosomes, the acidic environment quenches the GFP signal, while the mCherry fluorescence persists. Thus, an increase in red-only puncta indicates progression of autophagy to the autolysosome stage.

Materials:

  • HM mCherry-GFP-LC3 stable cell line (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Rapamycin)

  • Negative control (e.g., DMSO vehicle)

  • Fluorescence microscope or high-content imaging system

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed HM mCherry-GFP-LC3 cells in appropriate culture vessels (e.g., 96-well plates for imaging, 6-well plates for flow cytometry) and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound. Include positive (Rapamycin) and negative (vehicle) controls. Incubate for a predetermined time course (e.g., 6, 12, 24 hours).

  • Fluorescence Microscopy (Qualitative and Quantitative Analysis):

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash cells with PBS.

    • Mount coverslips with a mounting medium containing DAPI for nuclear staining.

    • Image cells using a fluorescence microscope with appropriate filters for GFP, mCherry, and DAPI.

    • Quantify the number of GFP-positive, mCherry-positive, and colocalized puncta per cell. An increase in mCherry-only puncta indicates enhanced autophagic flux.

  • Flow Cytometry (Quantitative Analysis):

    • Harvest cells by trypsinization.

    • Wash cells with PBS and resuspend in flow cytometry buffer.

    • Analyze cells on a flow cytometer equipped with lasers and detectors for GFP and mCherry.

    • Gate on the live cell population and quantify the percentage of cells in the mCherry+/GFP- population, which represents cells with high autophagic flux.

Protocol 2: Western Blot Analysis of LC3 Conversion and p62/SQSTM1 Degradation

This protocol assesses two key markers of autophagy: the conversion of LC3-I to the autophagosome-associated form LC3-II, and the degradation of p62/SQSTM1, a protein that is selectively degraded by autophagy.[6][7]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Rapamycin)

  • Negative control (e.g., DMSO vehicle)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-LC3, anti-p62/SQSTM1, anti-β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed and treat cells with this compound as described in Protocol 1.

    • For autophagic flux assessment, a parallel set of wells should be co-treated with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last 2-4 hours of the this compound treatment.

    • Wash cells with cold PBS and lyse with lysis buffer.

    • Clarify lysates by centrifugation.

  • Protein Quantification and Electrophoresis:

    • Determine protein concentration of the lysates.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

  • Western Blotting:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect protein bands using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Calculate the LC3-II/LC3-I ratio or normalize LC3-II to a loading control. An increase in this ratio indicates autophagosome formation.

    • A decrease in p62/SQSTM1 levels suggests its degradation via autophagy.[6]

    • The accumulation of LC3-II in the presence of a lysosomal inhibitor compared to its absence indicates active autophagic flux.

Protocol 3: Assessment of Lysosomal Biogenesis using LysoTracker Staining

This protocol uses a fluorescent probe that accumulates in acidic organelles, such as lysosomes, to assess changes in lysosomal mass.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • LysoTracker Red DND-99

  • Hoechst 33342 (for nuclear staining)

  • Live-cell imaging medium

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.

  • Staining:

    • During the last 30-60 minutes of treatment, add LysoTracker Red (final concentration 50-75 nM) and Hoechst 33342 (final concentration 1 µg/mL) to the culture medium.

    • Incubate at 37°C.

  • Imaging and Analysis:

    • Replace the staining solution with live-cell imaging medium.

    • Immediately image the cells using a fluorescence microscope.

    • Quantify the integrated fluorescence intensity of LysoTracker Red per cell. An increase in intensity suggests an increase in lysosomal mass.

    • Alternatively, use a fluorescence plate reader to measure the total fluorescence intensity per well.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Autophagy Analysis cluster_readouts Data Acquisition & Analysis cell_seeding Seed Cells (e.g., HM mCherry-GFP-LC3) adherence Overnight Adherence cell_seeding->adherence treatment Treat with this compound (various concentrations and times) adherence->treatment controls Include Controls (Vehicle, Positive Control) assay1 Protocol 1: mCherry-GFP-LC3 Assay treatment->assay1 assay2 Protocol 2: Western Blot treatment->assay2 assay3 Protocol 3: LysoTracker Staining treatment->assay3 readout1 Microscopy & Flow Cytometry (Autophagic Flux) assay1->readout1 readout2 Densitometry (LC3-II/I Ratio, p62 Levels) assay2->readout2 readout3 Fluorescence Intensity (Lysosomal Mass) assay3->readout3

Caption: Experimental workflow for analyzing this compound-induced autophagy.

autophagy_pathway cluster_induction Induction cluster_nucleation Nucleation cluster_elongation Elongation & Maturation cluster_fusion Fusion & Degradation stress Cellular Stress (e.g., this compound) ulk1_complex ULK1 Complex Activation stress->ulk1_complex pi3k_complex PI3K Complex (Beclin-1, Vps34) ulk1_complex->pi3k_complex phagophore Phagophore (Isolation Membrane) pi3k_complex->phagophore lc3_conversion LC3-I -> LC3-II (Lipidation) phagophore->lc3_conversion autophagosome Autophagosome (Double Membrane) lc3_conversion->autophagosome autolysosome Autolysosome autophagosome->autolysosome Fusion p62 p62/SQSTM1 & Ubiquitinated Cargo p62->autophagosome lysosome Lysosome lysosome->autolysosome degradation Degradation & Recycling autolysosome->degradation

Caption: Simplified signaling pathway of macroautophagy.

References

Application Notes and Protocols for In Vivo Studies of Jatrophane Diterpenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Jatrophane Diterpenes

Jatrophane diterpenes are a class of naturally occurring compounds found predominantly in plants of the Euphorbiaceae family. These molecules are characterized by a complex bicyclic or tricyclic carbon skeleton. Various jatrophane diterpenes, which for the purpose of this document we will generically refer to as "Jatrophane 3" as a representative of this class of compounds, have garnered significant interest in the scientific community due to their diverse and potent biological activities. Preclinical studies have demonstrated their potential as anti-inflammatory, antimicrobial, and notably, as anticancer agents.[1][2] A significant challenge in the in vivo evaluation of jatrophane diterpenes is their characteristically poor water solubility, which necessitates specialized formulation strategies to ensure adequate bioavailability for animal studies.[3][4]

Biological Activities and Quantitative Data

Jatrophane diterpenes have been shown to exert their effects through various mechanisms of action, including the modulation of critical cellular signaling pathways. The following table summarizes key biological activities and quantitative data from in vitro studies, which provide the basis for designing in vivo experiments.

Compound ClassTarget Cell LineBiological ActivityQuantitative Data (IC50)Citation
Jatrophane DiterpenesVarious Cancer Cell LinesCytotoxicity, Multidrug Resistance Reversal8.1 to 29.7 µM[5]
JatrophoneDoxorubicin-Resistant Breast Cancer (MCF-7/ADR)Cytotoxicity, Apoptosis, Autophagy1.8 µM[6][7]
Pepluanin AP-glycoprotein expressing cancer cellsP-glycoprotein InhibitionOutperforms Cyclosporin A by at least 2-fold[4]
Jatrophane EstersCandida albicansMultidrug Transporter Modulation-[8]

Formulation Protocols for In Vivo Administration

The lipophilic nature of jatrophane diterpenes necessitates formulations that enhance their solubility and bioavailability for in vivo studies.[4][9] Below are detailed protocols for preparing formulations suitable for oral and intravenous administration in animal models.

Protocol 1: Oral Gavage Formulation (Oil-in-Water Emulsion)

This protocol is adapted from general principles for formulating poorly water-soluble compounds for oral delivery in preclinical studies.[4][9][10]

Materials:

  • This compound (active compound)

  • Vehicle:

    • Sesame oil or other suitable pharmaceutical-grade oil

    • Cremophor EL or other suitable non-ionic surfactant

    • Sterile saline (0.9% NaCl)

  • Glass homogenizer

  • Magnetic stirrer and stir bar

  • Sterile tubes

Procedure:

  • Preparation of the Oil Phase:

    • Accurately weigh the required amount of this compound.

    • Dissolve this compound in sesame oil to create a stock solution. Gently warm and sonicate if necessary to ensure complete dissolution.

  • Preparation of the Emulsion:

    • In a sterile beaker, add the this compound-oil solution.

    • Add Cremophor EL to the oil phase at a ratio of 1:1 (v/v) to start. This ratio may need to be optimized.

    • Mix thoroughly using a magnetic stirrer until a homogenous solution is formed.

    • Slowly add sterile saline to the oil-surfactant mixture while continuously stirring to form a stable emulsion. The final concentration of the vehicle components should be optimized to ensure stability and tolerability in the animal model. A common starting point is 5-10% oil, 5-10% surfactant, and 80-90% saline.

  • Homogenization:

    • For a more uniform and stable emulsion, process the mixture using a glass homogenizer.

  • Administration:

    • Administer the formulation to animals via oral gavage at the desired dosage. Ensure the formulation is at room temperature and well-mixed before each administration.

Protocol 2: Intravenous (IV) Formulation (Lipid Emulsion)

This protocol is based on the use of intravenous lipid emulsions (ILE) for the administration of lipophilic drugs.[11][12]

Materials:

  • This compound (active compound)

  • 20% Intravenous Lipid Emulsion (e.g., Intralipid®)

  • Sterile vials

  • Syringe filters (0.22 µm)

Procedure:

  • Solubilization of this compound:

    • Dissolve this compound in a minimal amount of a biocompatible solvent such as ethanol or DMSO. The amount of organic solvent should be kept to an absolute minimum to avoid toxicity.

  • Preparation of the Lipid Emulsion Formulation:

    • Slowly add the dissolved this compound solution to the 20% intravenous lipid emulsion while vortexing.

    • The final concentration of the organic solvent should not exceed 1% of the total volume.

  • Sterilization:

    • Sterilize the final formulation by passing it through a 0.22 µm syringe filter into a sterile vial.

  • Administration:

    • Administer the formulation via intravenous injection (e.g., tail vein in mice). The administration volume and rate should be carefully controlled.

Experimental Protocols for Signaling Pathway Analysis

Jatrophane diterpenes have been reported to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/NF-κB and PKC pathways.[5][6] Below are protocols for analyzing the activation of these pathways in tumor tissues from in vivo studies.

Protocol 3: Western Blot Analysis of PI3K/Akt/NF-κB Pathway

This protocol outlines the steps for assessing the phosphorylation status of key proteins in the PI3K/Akt/NF-κB pathway in tissue samples.[13][14][15][16]

Materials:

  • Tumor tissue samples from control and this compound-treated animals

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-NF-κB p65, anti-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Homogenize harvested tumor tissues in ice-cold RIPA buffer.

    • Centrifuge the lysates at 14,000 rpm for 20 minutes at 4°C.

    • Collect the supernatant containing the protein extracts.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize to a loading control like β-actin.

Protocol 4: In Vivo Protein Kinase C (PKC) Activity Assay

This protocol provides a general framework for assessing PKC activity in tissue lysates.[1][2]

Materials:

  • Tissue lysates from control and this compound-treated animals

  • PKC activity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Prepare tissue lysates as described in Protocol 3, ensuring the lysis buffer is compatible with the PKC assay kit.

  • Kinase Assay:

    • Follow the manufacturer's instructions for the PKC kinase activity assay kit. This typically involves:

      • Adding the tissue lysate to wells of a microplate pre-coated with a PKC-specific substrate.

      • Initiating the kinase reaction by adding ATP.

      • Incubating for the recommended time and temperature.

  • Detection:

    • Stopping the reaction and adding a phospho-specific antibody that recognizes the phosphorylated substrate.

    • Adding a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate for the enzyme and measuring the resulting signal (e.g., colorimetric or fluorescent) using a microplate reader.

  • Data Analysis:

    • Calculate the PKC activity based on the measured signal, and compare the activity between control and treated groups.

Visualizations

Signaling Pathways and Experimental Workflow

Jatrophane3_Signaling_Pathway Jatrophane3 This compound PKC PKC Jatrophane3->PKC activation PI3K PI3K Jatrophane3->PI3K inhibition Autophagy Autophagy PKC->Autophagy Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Apoptosis Apoptosis NFkB->Apoptosis CellCycleArrest Cell Cycle Arrest NFkB->CellCycleArrest

Caption: this compound signaling pathways.

Experimental_Workflow Formulation This compound Formulation InVivo In Vivo Animal Study (e.g., Xenograft Model) Formulation->InVivo TumorCollection Tumor Tissue Collection InVivo->TumorCollection ProteinExtraction Protein Extraction TumorCollection->ProteinExtraction WesternBlot Western Blot (PI3K/Akt/NF-κB) ProteinExtraction->WesternBlot PKCAssay PKC Activity Assay ProteinExtraction->PKCAssay DataAnalysis Data Analysis & Interpretation WesternBlot->DataAnalysis PKCAssay->DataAnalysis

Caption: In vivo experimental workflow.

References

Application Note: Quantification of Jatrophane 3 using HPLC-UV and LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Jatrophane diterpenes are a class of natural products exhibiting a wide range of biological activities, making them of significant interest in drug discovery and development. "Jatrophane 3" is a representative member of this family. Accurate and precise quantification of this compound in various matrices, such as plant extracts or biological samples, is crucial for research and quality control. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is adapted from a validated protocol for the analysis of similar jatrophane diterpenes and is suitable for the quantification of this compound in purified samples and plant extracts.[1][2]

Instrumentation and Materials

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., AccQ-Tag, 4.6 x 150 mm, 4 µm) is a suitable choice.[1][2]

  • Solvents: HPLC grade acetonitrile and water.

  • Standard: Purified this compound of known concentration.

  • Sample Preparation: Samples should be dissolved in the initial mobile phase composition and filtered through a 0.45 µm syringe filter before injection.

Experimental Protocol: HPLC-UV Quantification

  • Mobile Phase Preparation:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

  • Chromatographic Conditions:

    • Column: AccQ-Tag C18 column[1][2]

    • Mobile Phase: Water (A) and Acetonitrile (B)[1][2]

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-20 min: 30-70% B

      • 20-25 min: 70-100% B

      • 25-30 min: 100% B (hold)

      • 30-35 min: 100-30% B

      • 35-40 min: 30% B (hold for equilibration)

    • Flow Rate: 0.2 mL/min[1][2]

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (based on the UV absorption of similar jatrophane diterpenes with benzoyl groups)[1][2][3]

    • Injection Volume: 10 µL

  • Standard Curve Preparation:

    • Prepare a stock solution of this compound standard in acetonitrile.

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Inject each standard in triplicate to construct a calibration curve by plotting peak area against concentration.

  • Sample Analysis:

    • Inject the prepared sample solution into the HPLC system.

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Quantitative Data Summary (HPLC-UV)

The following table summarizes the expected performance of the HPLC-UV method, based on validated methods for similar compounds.[1][2]

ParameterExpected Value
Linearity (R²)> 0.999
Limit of Detection (LOD)To be determined experimentally
Limit of Quantification (LOQ)To be determined experimentally
Precision (%RSD)< 5%
Accuracy (Recovery %)95 - 105%

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

For higher sensitivity and selectivity, especially in complex matrices, an LC-MS method is recommended. This protocol outlines a general approach for the quantification of this compound using a Triple Quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

Instrumentation and Materials

  • LC-MS System: An HPLC or UHPLC system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for faster analysis.

  • Solvents: LC-MS grade acetonitrile, water, and formic acid.

  • Standard: Purified this compound of known concentration.

  • Sample Preparation: Same as for the HPLC-UV method, but using LC-MS grade solvents.

Experimental Protocol: LC-MS Quantification

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B)

    • Gradient Program: A similar or optimized gradient to the HPLC-UV method can be used, but with a potentially faster ramp-up due to the shorter column.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode. Jatrophane diterpenoids are known to form adducts such as [M+Na]⁺.[3]

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis on a triple quadrupole mass spectrometer. For method development on a high-resolution instrument, a full scan mode would be used to determine the precursor ion, followed by a product ion scan to identify suitable fragments.

    • MRM Transitions: These need to be determined by infusing a pure standard of this compound. A hypothetical example would be:

      • Precursor Ion (Q1): [M+H]⁺ or [M+Na]⁺ of this compound

      • Product Ion (Q3): A stable and abundant fragment ion.

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 - 4.5 kV

      • Source Temperature: 120 - 150 °C

      • Desolvation Gas Temperature: 350 - 450 °C

      • Desolvation Gas Flow: 600 - 800 L/hr

  • Standard Curve and Sample Analysis:

    • Follow the same procedure as for the HPLC-UV method to prepare calibration standards and analyze samples. The calibration curve should be constructed by plotting the peak area of the specific MRM transition against the concentration.

Quantitative Data Summary (LC-MS)

ParameterExpected Value
Linearity (R²)> 0.99
Limit of Detection (LOD)To be determined experimentally (expected in the low ng/mL to pg/mL range)
Limit of Quantification (LOQ)To be determined experimentally (expected in the ng/mL range)[4]
Precision (%RSD)< 15%
Accuracy (Recovery %)85 - 115%

Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis Standard This compound Standard Dissolve Dissolve in Mobile Phase Standard->Dissolve Sample Sample Matrix Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injection Inject into HPLC Filter->Injection Separation C18 Column Separation Injection->Separation Detection UV/DAD Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC-UV workflow for this compound quantification.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Standard This compound Standard Dissolve Dissolve in Mobile Phase Standard->Dissolve Sample Sample Matrix Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injection Inject into LC Filter->Injection Separation C18 Column Separation Injection->Separation Ionization ESI Source (Positive Mode) Separation->Ionization MS_Detection MS Detection (MRM) Ionization->MS_Detection Integration Peak Integration (MRM) MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: LC-MS workflow for this compound quantification.

References

Application Notes and Protocols: Jatrophane 3 Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the structure-activity relationship (SAR) studies of Jatrophane 3 and its analogs, focusing on their potential as anticancer agents and modulators of multidrug resistance (MDR). The following sections present quantitative data, experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Structure-Activity Relationship of Jatrophane Analogs

Jatrophane diterpenes, isolated from plants of the Euphorbiaceae family, have garnered significant interest due to their diverse biological activities, including cytotoxic and MDR-reversing properties[1][2]. SAR studies have been crucial in identifying the structural motifs essential for their activity, primarily focusing on their role as inhibitors of P-glycoprotein (P-gp), a key transporter involved in MDR[3][4][5].

SAR in P-glycoprotein Inhibition

The modulation of P-gp-mediated MDR is a primary therapeutic target for jatrophane diterpenoids[3][6][7]. Key structural features influencing this activity include:

  • Substitution Pattern at C-2, C-3, and C-5: The nature and stereochemistry of substituent groups at these positions are critical for P-gp inhibitory activity, suggesting this region of the molecule is directly involved in binding to the transporter[4].

  • Acyl Group Substitutions: The type of acyl groups, such as acetyl, propanoyl, butanoyl, and benzoyl, at various positions, significantly impacts the bioactivity[3]. For instance, the presence of a benzoate group at C-8 or C-9 and an isobutanoyloxy group at C-3 has been shown to be favorable for activity[3].

  • Modifications on the Medium-Sized Ring (C-8, C-9, C-14, C-15): The presence of a free hydroxyl group at C-8 can diminish activity, whereas a carbonyl group at C-14, an acetoxyl group at C-9, and a free hydroxyl at C-15 tend to increase the inhibitory effect on P-gp[5].

  • Lipophilicity: While generally important, modifications that go beyond simply increasing lipophilicity have been shown to be beneficial for enhancing the activity of these P-gp inhibitors[6].

SAR in Cytotoxic Activity

Several jatrophane diterpenes have demonstrated potent cytotoxic effects against a range of cancer cell lines[8][9]. The structural features governing this cytotoxicity are also under investigation. For example, acetylation of the inactive jatropholone A rendered it active against tumor cell lines[9]. The epimeric jatropholone B and the parent compound jatrophone exhibited strong anticancer activity[9].

Quantitative Data Summary

The following tables summarize the quantitative data from various SAR studies on this compound analogs, detailing their cytotoxic and MDR reversal activities.

Table 1: Cytotoxicity of Jatrophane Diterpenoids against Various Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Reference
JatrophoneMCF-7ADR1.8 ± 0.05
Euphohelinoid (various)HepG2, HeLa, HL-60, SMMC-77218.1 - 29.7
Jatropholone BAGS, HL-60, SK-MES-1, J82Active[9]
JatrophoneAGS, HL-60, SK-MES-1, J82Strong Activity[9]

Table 2: P-glycoprotein Modulatory Activity of Jatrophane Diterpenoids

CompoundAssayCell LineActivityReference
Pepluanin AP-gp mediated daunomycin transport-Outperformed cyclosporin A by a factor of at least 2[5]
Euphodendroidin DP-gp mediated daunomycin transport-Outperformed cyclosporin by a factor of 2[4]
Euphosorophane ADoxorubicin resistance reversalMCF-7/ADREC₅₀ = 92.68 ± 18.28 nM[10]
Compound 26ChemoreversalHepG2/ADR, MCF-7/ADRPotent MDR modulator[6]
Compounds 6, 16, 20, 22, 23MDR reversalK562RF values > 300-fold at 20 µM[7]

Experimental Protocols

Detailed methodologies for key experiments cited in the SAR studies of this compound are provided below.

Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This protocol is adapted from a study on the cytotoxic activity of jatrophone against adriamycin-resistant MCF-7 (MCF-7ADR) cells[11].

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • 96-well plates

  • MCF-7ADR cells

  • Culture medium

  • Jatrophane compounds (e.g., Jatrophone) at various concentrations (e.g., 0.01, 0.1, 1.0, 10, 100 µM)

  • 10% Trichloroacetic acid (TCA)

  • 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Seed approximately 5 x 10³ cells per well in a 96-well plate and incubate to allow for cell attachment.

  • Treat the cells with varying concentrations of the jatrophane compound for 72 hours.

  • After incubation, discard the media and fix the cells by adding 150 µL of 10% TCA to each well and incubating for 1 hour in a refrigerator.

  • Wash the plates three times with tap water and allow them to air dry.

  • Add 70 µL of 0.4% SRB solution to each well and incubate for 10 minutes at room temperature in the dark.

  • Remove the SRB solution and wash the plates three times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Dissolve the bound SRB dye by adding 200 µL of 10 mM Tris base solution to each well.

  • Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

P-gp Mediated Rhodamine 123 (Rho123) Efflux Assay

This protocol is based on the evaluation of P-gp inhibition by jatrophane diterpenoids[6][10].

Objective: To assess the ability of a compound to inhibit the efflux of the P-gp substrate Rhodamine 123 from MDR cancer cells.

Materials:

  • MDR cancer cells (e.g., MCF-7/ADR) and their sensitive parental cell line (e.g., MCF-7)

  • Culture medium

  • Jatrophane compounds

  • Rhodamine 123 (Rho123)

  • Flow cytometer

Procedure:

  • Culture the MDR and sensitive cells to a suitable confluency.

  • Harvest the cells and resuspend them in culture medium.

  • Pre-incubate the cells with the jatrophane compound at a specific concentration for a defined period (e.g., 30 minutes).

  • Add Rhodamine 123 to the cell suspension and incubate for a further period (e.g., 60 minutes) to allow for substrate uptake.

  • After the loading period, wash the cells with ice-cold PBS to remove extracellular Rho123.

  • Resuspend the cells in fresh, pre-warmed medium containing the jatrophane compound and incubate for a defined efflux period (e.g., 90 minutes).

  • After the efflux period, wash the cells again with ice-cold PBS.

  • Analyze the intracellular fluorescence of Rho123 using a flow cytometer.

  • A higher intracellular fluorescence in the presence of the jatrophane compound compared to the untreated control indicates inhibition of P-gp-mediated efflux.

Visualizations

The following diagrams illustrate key concepts in this compound SAR studies.

SAR_Workflow cluster_0 Compound Library Generation cluster_1 Biological Evaluation cluster_2 Data Analysis & SAR Establishment Isolation Isolation of Jatrophanes from Natural Sources Modification Structural Modification (e.g., Esterification, Hydrolysis) Isolation->Modification Cytotoxicity Cytotoxicity Assays (e.g., SRB, MTT) Modification->Cytotoxicity MDR_Reversal MDR Reversal Assays (e.g., Rho123 Efflux) Modification->MDR_Reversal SAR_Analysis Structure-Activity Relationship Analysis Cytotoxicity->SAR_Analysis MDR_Reversal->SAR_Analysis Lead_Identification Identification of Lead Compounds SAR_Analysis->Lead_Identification Lead_Identification->Modification Further Optimization

Caption: General workflow for this compound SAR studies.

PI3K_AKT_Pathway Jatrophone Jatrophone PI3K PI3K Jatrophone->PI3K AKT p-AKT PI3K->AKT NFkB NF-κB AKT->NFkB Proliferation Cell Proliferation, Metastasis, Resistance NFkB->Proliferation

Caption: Jatrophone's inhibitory effect on the PI3K/AKT/NF-κB pathway.[11]

References

Troubleshooting & Optimization

Technical Support Center: Jatrophane 3 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Jatrophane 3 and related jatrophane diterpenes. The guidance provided is based on established synthetic strategies and aims to address common challenges encountered during the synthesis of this complex class of molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common low-yield steps in the total synthesis of jatrophane diterpenes like this compound?

A1: The synthesis of the jatrophane core is complex and often involves several low-yielding transformations. The most frequently encountered challenges are associated with the macrocyclization step to form the 12-membered ring.[1][2][3] Other steps that can be problematic include the construction of the highly substituted cyclopentane core and late-stage functional group manipulations.

Q2: Which macrocyclization strategies are most effective for this compound synthesis?

A2: Several macrocyclization strategies have been employed in the synthesis of jatrophane diterpenes. The most common and often successful methods include Ring-Closing Metathesis (RCM) and intramolecular Nozaki-Hiyama-Kishi (NHK) reactions.[4][5][6] The choice of strategy is highly dependent on the specific substrate and the functional groups present in the precursor.

Q3: How can I improve the diastereoselectivity of the cyclopentane core synthesis?

A3: Achieving high diastereoselectivity in the synthesis of the cyclopentane fragment is crucial for the overall success of the synthesis. Strategies to improve diastereoselectivity include the use of chiral auxiliaries, substrate-controlled reactions, and the careful selection of reagents and reaction conditions. For example, SmI2-mediated Reformatsky reactions have been shown to provide excellent diastereoselectivity in the synthesis of jatrophane fragments.[7]

Troubleshooting Guides

Issue 1: Low Yield in the Ring-Closing Metathesis (RCM) for Macrocyclization

Question: I am attempting to form the 12-membered macrocycle of a this compound precursor using RCM, but the yield is consistently low (<20%). What are the potential causes and how can I improve the yield?

Answer: Low yields in RCM for large ring formation are a common issue.[8][9] Several factors can contribute to this problem. Here is a step-by-step troubleshooting guide:

Potential Causes & Solutions:

  • Catalyst Choice: The choice of the Grubbs catalyst is critical. For complex, sterically hindered substrates, second or third-generation catalysts (e.g., Grubbs II, Grubbs III, Hoveyda-Grubbs II) are often more effective.

  • Reaction Concentration: Macrocyclization is a unimolecular reaction that competes with intermolecular oligomerization. Running the reaction at high dilution (typically 0.001 M to 0.005 M) is essential to favor the desired intramolecular cyclization.

  • Solvent: The choice of solvent can significantly impact the reaction. Dichloromethane (DCM) and toluene are commonly used. Toluene is often preferred for reactions requiring higher temperatures.

  • Temperature: The reaction temperature should be optimized. While some RCM reactions proceed at room temperature, others may require heating to overcome the activation energy for cyclization.

  • Substrate Conformation: The precursor's conformation may not be favorable for cyclization. The introduction of conformational constraints, such as a temporary ring or a specific protecting group, can sometimes pre-organize the substrate for cyclization.

Troubleshooting Workflow

RCM_Troubleshooting start Low RCM Yield catalyst Change Catalyst (e.g., Grubbs I -> Grubbs II/III) start->catalyst dilution Decrease Concentration (High Dilution) catalyst->dilution No Improvement success Yield Improved catalyst->success Check Yield solvent Change Solvent (e.g., DCM -> Toluene) dilution->solvent No Improvement dilution->success Check Yield temperature Increase Temperature solvent->temperature No Improvement solvent->success Check Yield temperature->success Check Yield

Caption: Troubleshooting workflow for low RCM yield.

Issue 2: Poor Performance of the Intramolecular Nozaki-Hiyama-Kishi (NHK) Reaction

Question: My intramolecular NHK reaction to form the macrocycle of my this compound intermediate is giving low yields and several side products. How can I optimize this reaction?

Potential Causes & Solutions:

  • Chromium(II) Source and Purity: The quality of the CrCl2 is paramount. It should be anhydrous and of high purity. Some protocols recommend the in-situ generation of Cr(II) to ensure its activity.

  • Nickel(II) Co-catalyst: The NHK reaction is often catalyzed by NiCl2. The amount of Ni(II) catalyst should be optimized (typically 1-5 mol%).

  • Ligands: In some cases, the addition of ligands can improve the yield and selectivity of the NHK reaction. Chiral ligands can also be used to induce asymmetry.

  • Solvent: A polar aprotic solvent like DMF or DMSO is typically used. The solvent must be rigorously dried.

  • Stoichiometric Reductant: For catalytic versions of the NHK reaction, a stoichiometric reductant like manganese is used to regenerate the active Cr(II) species.[12] The quality and activation of the reductant are important.

Quantitative Data Summary

ParameterCondition AYield of ACondition BYield of BReference
RCM Catalyst Grubbs I15%Grubbs II65%[Hypothetical]
NHK CrCl2 Source Commercial30%Freshly Prepared70%[Hypothetical]
Reaction Conc. 0.01 M25%0.001 M75%[Hypothetical]

Experimental Protocols

Protocol 1: General Procedure for Ring-Closing Metathesis (RCM) Macrocyclization
  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the diene precursor (1.0 eq).

  • Add dry, degassed toluene to achieve a concentration of 0.001 M.

  • Bubble argon through the solution for 30 minutes to ensure it is oxygen-free.

  • Add the Grubbs II catalyst (5-10 mol%) to the solution under a positive pressure of argon.

  • Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding ethyl vinyl ether (10 eq) and stirring for 1 hour.

  • Concentrate the mixture in vacuo and purify the residue by flash column chromatography.

Protocol 2: General Procedure for Intramolecular Nozaki-Hiyama-Kishi (NHK) Reaction
  • To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous CrCl2 (4.0 eq) and anhydrous NiCl2 (0.05 eq).

  • Add anhydrous DMF (to achieve a concentration of 0.01 M) and stir the suspension vigorously for 30 minutes.

  • In a separate flask, dissolve the vinyl halide-aldehyde precursor (1.0 eq) in anhydrous DMF.

  • Add the solution of the precursor to the CrCl2/NiCl2 suspension dropwise over several hours using a syringe pump.

  • Stir the reaction at room temperature until the starting material is consumed (as monitored by TLC or LC-MS).

  • Quench the reaction by pouring it into a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Signaling Pathways and Workflows

Jatrophane_Synthesis_Workflow cluster_fragment_synthesis Fragment Synthesis cluster_coupling_macrocyclization Coupling and Macrocyclization cluster_final_steps Final Steps A Starting Material A B Fragment 1 (Cyclopentane Core) A->B Multi-step Synthesis E Fragment Coupling (e.g., Suzuki Coupling) B->E C Starting Material B D Fragment 2 (Side Chain) C->D Multi-step Synthesis D->E F Macrocyclization Precursor E->F G Macrocyclization (RCM or NHK) F->G H Jatrophane Core G->H I Late-stage Functionalization H->I J This compound I->J

Caption: General synthetic workflow for this compound.

References

Technical Support Center: Purification of Jatrophane Diterpenes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of jatrophane diterpenes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the isolation and purification of these complex natural products.

Frequently Asked Questions (FAQs)

Q1: What are jatrophane diterpenes and where are they commonly found?

A1: Jatrophane diterpenes are a class of macrocyclic diterpenoids characterized by a distinctive 5/12 bicyclic or related core structure.[1][2] They are predominantly found in plants belonging to the Euphorbiaceae family, particularly in the genera Jatropha and Euphorbia.[3][4][5][6] These compounds are often present as complex mixtures of polyesters, meaning they have multiple acyl groups (like acetate or benzoate) attached to the core skeleton.[2][5]

Q2: What are the major challenges in purifying jatrophane diterpenes?

A2: The primary challenges in jatrophane purification stem from:

  • High Structural Similarity: Extracts often contain numerous jatrophane analogues with very similar polarities and structures, making chromatographic separation difficult.[5][7][8]

  • Low Abundance: The target compounds may be present in low concentrations in the plant material.

  • Co-eluting Impurities: Other classes of compounds with similar physicochemical properties can co-elute with jatrophanes, complicating purification.

  • Complex Mixtures: The crude extracts are highly complex, requiring multiple, sequential chromatographic steps for successful isolation.[2][5]

Q3: What is a typical workflow for the purification of jatrophane diterpenes?

A3: A general workflow begins with extraction of the dried plant material, followed by solvent-solvent partitioning to obtain a crude extract enriched in diterpenes. This extract is then subjected to a series of chromatographic separations, starting with lower resolution techniques like Vacuum Liquid Chromatography (VLC) or Column Chromatography (CC) and progressing to high-resolution methods like High-Performance Liquid Chromatography (HPLC) to isolate the pure compounds.

Jatrophane Purification Workflow Start Dried & Powdered Plant Material Extraction Solvent Extraction (e.g., Maceration with MeOH/CH2Cl2) Start->Extraction Partitioning Solvent-Solvent Partitioning (e.g., Hexane/MeOH-H2O) Extraction->Partitioning CrudeExtract Crude Diterpene-Enriched Extract Partitioning->CrudeExtract VLC_CC Initial Chromatographic Separation (VLC or Silica Gel CC) CrudeExtract->VLC_CC Fractions Combined Fractions of Interest VLC_CC->Fractions HPLC_Prep Preparative HPLC (Normal or Reversed-Phase) Fractions->HPLC_Prep PureCompound Pure Jatrophane Diterpene HPLC_Prep->PureCompound

Caption: A generalized workflow for the purification of jatrophane diterpenes.

Troubleshooting Guide

Issue 1: Low Yield of Crude Extract After Initial Extraction

Potential Cause Troubleshooting Solution
Inefficient Extraction Solvent The polarity of the solvent may not be optimal for extracting jatrophanes. Try a combination of solvents, such as dichloromethane:acetone (2:1) or perform sequential extractions with solvents of increasing polarity (e.g., hexane, then ethyl acetate, then methanol).[2]
Insufficient Extraction Time Maceration or percolation may require several days for efficient extraction. Ensure the plant material is in contact with the solvent for an adequate period (e.g., 3 x 24 hours).
Poor Grinding of Plant Material If the plant material is not finely powdered, the solvent cannot efficiently penetrate the plant cells. Ensure the material is ground to a fine, consistent powder before extraction.

Issue 2: Poor Separation During Column Chromatography (CC)

Potential Cause Troubleshooting Solution
Inappropriate Stationary Phase Silica gel is most common. If separation is poor, consider using a different stationary phase like polyamide or reversed-phase silica (C18).[5]
Incorrect Mobile Phase Polarity The solvent system is crucial. If compounds elute too quickly, decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). If they don't move, increase the polarity. A gradient elution is often more effective than isocratic.
Column Overloading Applying too much crude extract to the column will result in broad, overlapping bands. Use a sample-to-adsorbent ratio of approximately 1:30 to 1:100 (w/w).
Co-elution of Structurally Similar Jatrophanes This is a very common issue. It is often not possible to achieve baseline separation of all jatrophanes in a single CC step. The goal of the initial CC is to obtain enriched fractions. Further purification by HPLC will be necessary.[1][5]

Troubleshooting Logic for Poor CC Separation

Troubleshooting CC Separation Start Poor Separation in Column Chromatography CheckTLC Analyze fractions with TLC. Are spots streaking or overlapping? Start->CheckTLC Streaking Streaking Spots CheckTLC->Streaking Streaking Overlapping Overlapping Spots CheckTLC->Overlapping Overlapping SolventPolarity Adjust mobile phase polarity. Is the solvent system too polar? Streaking->SolventPolarity ColumnOverload Column may be overloaded. Reduce sample load. Overlapping->ColumnOverload SampleAcidic Is the sample acidic/basic? Consider adding a modifier (e.g., 0.1% formic acid). SolventPolarity->SampleAcidic No improvement Gradient Change to a shallower gradient or isocratic elution. ColumnOverload->Gradient No improvement StationaryPhase Try a different stationary phase (e.g., RP-18, Polyamide). Gradient->StationaryPhase No improvement ProceedHPLC Combine fractions and proceed to HPLC. Baseline separation may not be achievable. StationaryPhase->ProceedHPLC No improvement

Caption: Decision-making process for troubleshooting poor column chromatography separation.

Issue 3: Difficulty in Achieving Final Purity with Preparative HPLC

Potential Cause Troubleshooting Solution
Suboptimal Column/Mobile Phase Combination If normal-phase HPLC is not resolving your compounds, switch to a reversed-phase (C18) column with a different mobile phase system (e.g., acetonitrile/water or methanol/water).[5] Often, sequential use of both normal and reversed-phase HPLC is required.
Isomeric Co-elution Some jatrophane isomers can be extremely difficult to separate. Try modifying the mobile phase (e.g., changing the organic modifier from acetonitrile to methanol), adjusting the temperature, or using a different type of stationary phase (e.g., a phenyl-hexyl column).
Low Resolution To improve resolution, you can: - Decrease the flow rate. - Use a longer column or a column with a smaller particle size. - Optimize the mobile phase composition with a shallower gradient.

Experimental Protocols

Protocol 1: General Extraction and Initial Fractionation

This protocol is a generalized procedure based on methods reported for the isolation of jatrophanes from Euphorbia species.[1][5]

  • Preparation of Plant Material: Air-dry the whole plants (or specific parts like roots) at room temperature and grind them into a fine powder.

  • Extraction: Macerate the powdered plant material (e.g., 1 kg) with a suitable solvent system (e.g., 3 x 5 L of methanol) at room temperature for 24-48 hours for each extraction.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Solvent Partitioning: Suspend the crude extract in a methanol/water mixture (e.g., 9:1 v/v) and partition sequentially with hexane and then chloroform or ethyl acetate. This separates compounds based on polarity. The jatrophanes are typically of medium polarity and will be concentrated in the chloroform/ethyl acetate fraction.

  • Column Chromatography (Silica Gel):

    • Adsorb the dried chloroform/ethyl acetate fraction onto a small amount of silica gel.

    • Load the sample onto a silica gel column (e.g., 70-230 mesh).

    • Elute the column with a stepwise gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions of a suitable volume (e.g., 250 mL) and monitor them by Thin Layer Chromatography (TLC).

    • Combine fractions with similar TLC profiles for further purification.

Protocol 2: HPLC Purification of Enriched Fractions

This protocol outlines the final purification step for fractions obtained from column chromatography.

  • Sample Preparation: Dissolve the dried, enriched fraction from the previous step in a suitable solvent (e.g., methanol or acetonitrile) and filter through a 0.45 µm syringe filter.

  • Reversed-Phase HPLC (RP-HPLC):

    • Column: Use a semi-preparative C18 column (e.g., 10 x 250 mm, 5 µm particle size).

    • Mobile Phase: A common mobile phase is a gradient of acetonitrile (ACN) and water. For example, start with 50% ACN in water and increase to 100% ACN over 40 minutes.

    • Flow Rate: A typical flow rate for a semi-preparative column is 2-4 mL/min.

    • Detection: Monitor the elution profile using a UV detector, typically at wavelengths such as 210, 254, and 280 nm.

    • Fraction Collection: Collect peaks manually or with an automated fraction collector.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity. Evaporate the solvent from the pure fractions to obtain the isolated jatrophane diterpene.

Quantitative Data Summary

The following table summarizes typical solvent systems used in the chromatographic purification of jatrophanes, as compiled from various studies.

Chromatographic Stage Stationary Phase Mobile Phase System (Gradient Elution) Reference
Vacuum Liquid Chromatography (VLC) Silica Geln-Hexane / Ethyl Acetate (EtOAc)[5]
Column Chromatography (CC) Silica Geln-Hexane / Ethyl Acetate (EtOAc) (e.g., 100:0 to 0:100)[5]
Preparative TLC Silica GelSpecific ratios of n-Hexane / Acetone[5]
Semi-preparative HPLC C18 (Reversed-Phase)Acetonitrile (CH3CN) / Water (H2O) (e.g., 57% CH3CN in H2O)[1]
Semi-preparative HPLC Silica Gel (Normal-Phase)Dichloromethane / Ethyl Acetate (EtOAc) (e.g., 20:1 to 1:1)[1]

References

Jatrophane Diterpenoids in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of jatrophane diterpenoids in solution. Jatrophane diterpenoids are a class of structurally diverse natural products, often characterized by a complex polyester structure, which can present challenges during experimental handling and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for jatrophane diterpenoids in solution?

A1: The main stability concern for jatrophane diterpenoids is their susceptibility to hydrolysis, particularly under alkaline conditions. Their complex structures often contain multiple ester linkages that can be cleaved, leading to degradation of the parent compound. Additionally, many diterpenes exhibit limited solubility in aqueous solutions, which can affect the accuracy and reproducibility of experimental results.[1][2]

Q2: How does pH affect the stability of jatrophane diterpenoids?

A2: The pH of the solution is a critical factor. Alkaline conditions (high pH) can catalyze the hydrolysis of the ester groups present in most jatrophane diterpenoids, leading to their degradation.[1] It is generally recommended to maintain solutions at a neutral or slightly acidic pH to minimize this degradation pathway.

Q3: What are the recommended solvents for dissolving jatrophane diterpenoids?

A3: Due to their often-limited aqueous solubility, jatrophane diterpenoids are typically dissolved in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol.[2] For cell-based assays, it is crucial to use a final concentration of the organic solvent that is non-toxic to the cells.

Q4: How should I store stock solutions of jatrophane diterpenoids?

A4: Stock solutions should be stored at low temperatures, typically -20°C or -80°C, to minimize degradation. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q5: Are there any known signaling pathways affected by jatrophane diterpenoids?

A5: Yes, certain jatrophane diterpenoids have been shown to modulate specific cellular signaling pathways. For instance, jatrophone has been reported to inhibit the proliferation of certain cancer cells by affecting the PI3K/Akt/NF-κB pathway.[3] It is important to note that the biological activity is dependent on the intact structure of the compound; degradation would likely alter or abolish this activity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of jatrophane diterpenoids in experimental settings.

Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.
Possible Cause Troubleshooting Step
Degradation of the compound in the culture medium. The pH of cell culture media is typically slightly alkaline (around 7.4), which can promote the hydrolysis of ester-containing jatrophane diterpenoids over the course of a long incubation period.
Solution:
1. Prepare fresh dilutions of the jatrophane diterpenoid from a frozen stock solution immediately before each experiment.
2. Minimize the incubation time as much as the experimental design allows.
3. Perform a time-course experiment to assess the stability of the compound in your specific culture medium.
Precipitation of the compound in the aqueous medium. Jatrophane diterpenoids often have poor aqueous solubility.[2] Adding a stock solution in an organic solvent directly to an aqueous medium can cause the compound to precipitate.
Solution:
1. Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible (typically <0.5%) but sufficient to maintain solubility.
2. Add the stock solution to the medium with vigorous vortexing or mixing to ensure rapid and uniform dispersion.
3. Visually inspect the medium for any signs of precipitation after adding the compound.
Issue 2: Appearance of unknown peaks in HPLC or LC-MS analysis of the sample solution.
Possible Cause Troubleshooting Step
Hydrolytic degradation. The appearance of new, more polar peaks in the chromatogram is a common indicator of hydrolysis of the ester groups.
Solution:
1. Analyze the sample immediately after preparation.
2. If storage is necessary, store the solution at a low temperature (-20°C or -80°C) and for the shortest possible duration.
3. Check the pH of the solvent and adjust to a neutral or slightly acidic pH if possible.
Photodegradation. Some complex organic molecules are sensitive to light.
Solution:
1. Protect the sample from light by using amber vials or covering the vials with aluminum foil.
2. Conduct experiments under subdued lighting conditions when possible.

Experimental Protocols

Protocol for Assessing the Stability of a Jatrophane Diterpenoid in Solution

This protocol provides a general framework for evaluating the stability of a jatrophane diterpenoid under various conditions.

1. Materials:

  • Jatrophane diterpenoid of interest
  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)
  • Buffers of different pH values (e.g., pH 4, 7, and 9)
  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)
  • Analytical column (e.g., C18)
  • Incubator or water bath for temperature control
  • Light-protective containers (e.g., amber vials)

2. Method:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the jatrophane diterpenoid in a suitable organic solvent (e.g., DMSO or methanol).
  • Preparation of Test Solutions: Dilute the stock solution with the respective buffers (pH 4, 7, and 9) to a final concentration suitable for HPLC analysis.
  • Initial Analysis (T=0): Immediately analyze an aliquot of each test solution by HPLC to determine the initial concentration and purity of the jatrophane diterpenoid. This will serve as the baseline.
  • Stability Study:
  • pH Stability: Incubate the test solutions at a constant temperature (e.g., 25°C or 37°C) in the dark.
  • Temperature Stability: Incubate the test solution at a specific pH (e.g., pH 7) at different temperatures (e.g., 4°C, 25°C, and 37°C).
  • Photostability: Expose the test solution at a specific pH and temperature to a controlled light source, while keeping a control sample in the dark.
  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each test solution and analyze it by HPLC.
  • Data Analysis:
  • Calculate the percentage of the remaining jatrophane diterpenoid at each time point relative to the initial concentration.
  • Plot the percentage of the remaining compound against time for each condition.
  • Identify and, if possible, characterize any major degradation products.

Visualizations

Logical Workflow for Troubleshooting Jatrophane Diterpenoid Instability

A Inconsistent Experimental Results B Check for Compound Degradation A->B C Check for Precipitation A->C D HPLC/LC-MS Analysis B->D E Visual Inspection C->E F New Peaks Observed? D->F G Precipitate Observed? E->G H Potential Hydrolysis/Degradation F->H Yes J Modify Experimental Protocol F->J No I Solubility Issue G->I Yes G->J No K Use Fresh Solutions Minimize Incubation Time Check pH of Medium H->K L Lower Final Solvent Conc. Improve Mixing Technique I->L K->J L->J

Caption: Troubleshooting workflow for inconsistent experimental results.

Potential Degradation Pathway of a Jatrophane Diterpenoid

A Intact Jatrophane Diterpenoid R-O-C=O Ester Linkage B Degradation Products R-OH + HO-C=O Hydrolyzed Products A->B Hydrolysis (e.g., alkaline pH) C Loss of Biological Activity B->C

Caption: General hydrolysis pathway for jatrophane esters.

Signaling Pathway Modulated by Jatrophone

Jatrophone Jatrophone PI3K PI3K Jatrophone->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Proliferation Proliferation NFkB->Proliferation

Caption: Jatrophone's inhibitory effect on the PI3K/Akt/NF-κB pathway.

References

"Jatrophane 3" overcoming poor solubility in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jatrophane 3. The focus is on overcoming its poor solubility in experimental assays to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a member of the jatrophane diterpenes, a class of natural products often isolated from plants of the Euphorbiaceae family.[1][2][3][4][5][6][7][8][9][10] These compounds are known for their complex polyester structures, which contribute to their hydrophobic nature and, consequently, poor aqueous solubility.[2][5][6] This limited solubility can lead to several issues in biological assays, including precipitation of the compound, inaccurate concentration measurements, and reduced biological activity, ultimately affecting the reliability and reproducibility of experimental data.[5][6]

Q2: What are the common biological activities of jatrophane diterpenes like this compound?

A2: Jatrophane diterpenes exhibit a wide range of biological activities. They are particularly noted for their potential as multidrug resistance (MDR) reversal agents through the inhibition of P-glycoprotein (P-gp), a key transporter involved in drug efflux from cancer cells.[1][2][3] Additionally, some jatrophanes have been shown to induce autophagy, a cellular process involved in the degradation and recycling of cellular components, which has implications for neurodegenerative diseases and cancer.[11][12][13][14][15] Other reported activities include cytotoxic, anti-inflammatory, and antiviral effects.[1][2]

Q3: Which initial solvents are recommended for preparing a stock solution of this compound?

A3: Due to its hydrophobic nature, this compound is generally insoluble in water. For creating a concentrated stock solution, organic solvents are necessary. The most commonly used solvent for this purpose is dimethyl sulfoxide (DMSO). Other potential organic solvents include ethanol, methanol, and acetone. It is crucial to prepare a high-concentration stock solution in one of these solvents, which can then be diluted to the final working concentration in the aqueous assay buffer.

Troubleshooting Guide: Overcoming Poor Solubility of this compound in Assays

This guide addresses common issues related to the poor solubility of this compound during experiments and provides potential solutions.

Issue 1: Precipitation of this compound upon dilution in aqueous buffer.

Cause: The hydrophobic nature of this compound causes it to aggregate and precipitate when the concentration of the organic solvent from the stock solution is significantly lowered by the aqueous assay medium.

Solutions:

  • Optimize Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the assay as high as tolerable for the biological system, typically between 0.1% and 1%. It is essential to run a vehicle control with the same final solvent concentration to account for any solvent-induced effects.

  • Use of Co-solvents: Employ a mixture of water-miscible organic solvents to improve solubility. For instance, a combination of DMSO and ethanol might be more effective than DMSO alone.

  • Inclusion of Surfactants: Non-ionic surfactants at low concentrations can help to maintain the solubility of hydrophobic compounds. Commonly used surfactants include Tween® 20 or Triton™ X-100. A concentration range of 0.01% to 0.1% should be tested for compatibility with the assay.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used. Pre-incubating this compound with the cyclodextrin before adding it to the assay buffer can be effective.

Issue 2: Inconsistent or lower-than-expected biological activity.

Cause: Poor solubility can lead to an overestimation of the actual concentration of this compound in solution, as some of it may have precipitated or adsorbed to the surface of the labware. This results in a lower effective concentration and consequently, reduced biological activity.

Solutions:

  • Sonication: After diluting the stock solution into the final assay medium, briefly sonicate the solution to help dissolve any small aggregates.

  • Vortexing: Ensure thorough mixing by vortexing the solution immediately before adding it to the assay plate.

  • Pre-incubation: Allow the diluted this compound solution to equilibrate in the assay medium for a short period before starting the experiment.

  • Use of Protein Carrier: For cell-based assays, the presence of serum in the culture medium can aid in solubilizing hydrophobic compounds. If the assay is performed in a serum-free medium, adding a carrier protein like bovine serum albumin (BSA) at a concentration of 0.1% to 1% can help to prevent the compound from precipitating and adsorbing to plastic surfaces.

Data Presentation: Solubility of Hydrophobic Diterpenes in Common Solvents

The following table provides a qualitative summary of the expected solubility of jatrophane diterpenes, like this compound, in various solvents. This should be used as a starting point for solubility testing.

SolventExpected SolubilityNotes
WaterInsolubleNot suitable for direct dissolution.
Phosphate-Buffered Saline (PBS)InsolubleNot suitable for direct dissolution.
Dimethyl Sulfoxide (DMSO)SolubleRecommended for primary stock solutions.
EthanolSolubleCan be used for stock solutions.
MethanolSolubleCan be used for stock solutions.
AcetoneSolubleCan be used for stock solutions.
ChloroformSolublePrimarily for extraction and purification.[16]
Petroleum EtherSolublePrimarily for extraction and purification.[16][17]

Experimental Protocols

Protocol 1: P-glycoprotein (P-gp) Inhibition Assay

This protocol is designed to assess the potential of this compound to inhibit the P-gp transporter, a key mechanism in multidrug resistance.[18][19][20][21][22]

Materials:

  • P-gp overexpressing cells (e.g., Caco-2, MDCKII-MDR1) or inside-out membrane vesicles.[20]

  • A fluorescent P-gp substrate (e.g., Rhodamine 123, Calcein-AM).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Positive control inhibitor (e.g., Verapamil).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed the P-gp overexpressing cells in a 96-well plate and culture until a confluent monolayer is formed.

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound from the stock solution in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Prepare a solution of the fluorescent P-gp substrate in the assay buffer.

    • Prepare a solution of the positive control inhibitor.

  • Assay Execution:

    • Wash the cell monolayer with warm assay buffer.

    • Add the this compound dilutions and controls to the respective wells.

    • Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

    • Add the fluorescent P-gp substrate to all wells and incubate for a further period (e.g., 60-90 minutes) at 37°C.

  • Measurement:

    • Wash the cells to remove the extracellular substrate.

    • Measure the intracellular fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the substrate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the control wells.

    • Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Autophagy Induction Assay

This protocol is to determine if this compound can induce autophagy, often measured by the formation of autophagosomes.[11][12][13][14][15]

Materials:

  • A suitable cell line (e.g., HeLa, MCF-7) stably expressing a fluorescently-tagged LC3 protein (e.g., GFP-LC3).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Positive control for autophagy induction (e.g., Rapamycin).

  • Cell culture medium.

  • Fluorescence microscope or a high-content imaging system.

Procedure:

  • Cell Seeding: Seed the GFP-LC3 expressing cells in a suitable imaging plate or dish.

  • Treatment:

    • Prepare dilutions of this compound in the cell culture medium.

    • Treat the cells with different concentrations of this compound and the positive control. Include a vehicle control (DMSO).

    • Incubate for a period sufficient to induce autophagy (e.g., 6-24 hours).

  • Imaging:

    • Fix the cells with paraformaldehyde.

    • Image the cells using a fluorescence microscope.

  • Analysis:

    • Quantify the number of GFP-LC3 puncta (dots) per cell. An increase in the number of puncta indicates the formation of autophagosomes and induction of autophagy.

    • Compare the number of puncta in this compound-treated cells to the control cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock This compound Stock (in DMSO) dilutions Serial Dilutions (in Assay Buffer) stock->dilutions treatment Treatment dilutions->treatment cells Cell Culture cells->treatment incubation Incubation treatment->incubation measurement Measurement incubation->measurement data_analysis Data Analysis measurement->data_analysis

Caption: Experimental workflow for in vitro assays with this compound.

signaling_pathway Jatrophane3 This compound Pgp P-glycoprotein (P-gp) Jatrophane3->Pgp Inhibition Autophagy Autophagy Induction Jatrophane3->Autophagy Induction MDR Multidrug Resistance Pgp->MDR Causes CellDeath Therapeutic Effect Pgp->CellDeath Prevents Autophagy->CellDeath

Caption: Potential signaling pathways affected by this compound.

References

"Jatrophane 3" off-target effects in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with jatrophane diterpenes in cell-based assays. It addresses potential off-target effects and offers troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the known or suspected off-target effects of jatrophane diterpenes in cell-based assays?

A1: While research on specific jatrophanes like Jatrophane 3 is limited, the jatrophane class of diterpenes has been associated with several off-target activities. The most prominently reported off-target effect is the inhibition of P-glycoprotein (P-gp), a membrane transporter associated with multidrug resistance (MDR) in cancer cells.[1][2][3][4][5][6][7] Some evidence also suggests that certain diterpenes from the Euphorbiaceae family, which includes jatrophanes, may act as direct activators of Protein Kinase C (PKC).[8]

Q2: Are jatrophane diterpenes cytotoxic to non-cancerous cell lines?

A2: Some studies have indicated that certain jatrophane diterpenes exhibit selective cytotoxicity, showing lower or no toxic effects on normal, non-cancerous cells such as peripheral blood mononuclear cells (PBMCs) and normal lung fibroblasts (MRC-5) when compared to their activity against cancer cell lines.[2][9] However, this selectivity can be compound-specific, and it is crucial to determine the cytotoxic profile of any jatrophane in relevant non-cancerous cell lines for your experiments.

Q3: What is the proposed mechanism for P-glycoprotein (P-gp) inhibition by jatrophane diterpenes?

A3: The precise mechanism is still under investigation. However, structure-activity relationship (SAR) studies suggest that the lipophilicity and the substitution pattern at specific positions on the jatrophane core are important for this activity, implying a potential binding interaction with P-gp.[7] This interaction can inhibit the transporter's efflux function, leading to increased intracellular concentration of co-administered chemotherapy drugs in MDR cancer cells.[2][3]

Q4: Is there any information available on the off-target effects of this compound specifically?

A4: Currently, there is a lack of specific published research detailing the off-target effects of this compound in various cell-based assays. Most of the available information is on the broader class of jatrophane diterpenes or other specific jatrophane compounds. Therefore, it is recommended to experimentally characterize the activity of this compound in your specific assay system.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Unexpected increase in the potency of a co-administered cytotoxic drug in a cancer cell line. The jatrophane being tested may be inhibiting P-glycoprotein (P-gp) or other multidrug resistance transporters, leading to increased intracellular concentration of the co-administered drug.1. Test your jatrophane for P-gp inhibitory activity using a commercially available assay (e.g., Rhodamine 123 or Calcein-AM efflux assay).2. Use a P-gp overexpressing cell line and its parental control to confirm this effect.3. If P-gp inhibition is confirmed, consider this activity when interpreting your results.
Discrepancy in results between different cell lines. 1. Different cell lines have varying expression levels of P-gp and other transporters.2. Cell-line specific off-target effects of the jatrophane.1. Characterize the expression levels of key transporters like P-gp in your cell lines of interest.2. Perform a broader cell panel screening to understand the activity profile of your jatrophane.
Activation of unexpected signaling pathways (e.g., those downstream of PKC). The jatrophane may be directly or indirectly activating Protein Kinase C (PKC) isoforms.1. Use PKC inhibitors to see if the observed effect is attenuated.2. Perform a western blot to check for the phosphorylation of known PKC substrates.3. Consider using a cell-based reporter assay for PKC activity.
High variability in assay results. 1. Poor solubility of the jatrophane compound.2. Degradation of the compound in the assay medium.1. Confirm the solubility of the jatrophane in your culture medium. The use of a small percentage of DMSO may be necessary.2. Assess the stability of the compound over the time course of your experiment using methods like HPLC.

Quantitative Data Summary

Table 1: Cytotoxicity of Various Jatrophane Diterpenes in Selected Cell Lines
Jatrophane Compound Cell Line Cell Type IC50 (µM) Reference
Euphoheliosnoid AA549 (Paclitaxel-Resistant)Human Lung Cancer9.5[10]
Euphoscopin CA549 (Paclitaxel-Resistant)Human Lung Cancer6.9[10]
Euphorbiapene DA549 (Paclitaxel-Resistant)Human Lung Cancer7.2[10]
Jatrophane Diterpenoid 1NCI-H460Non-small Cell Lung CancerNot specified as active[2]
Jatrophane Diterpenoid 2NCI-H460Non-small Cell Lung CancerInactive[2]
Jatropholone BAGSGastric AdenocarcinomaActive (qualitative)[9]
Jatropholone BHL-60LeukemiaActive (qualitative)[9]
Jatropholone BSK-MES-1Lung CancerActive (qualitative)[9]
Jatropholone BJ82Bladder CarcinomaActive (qualitative)[9]
JatrophoneVarious cancer cell linesStrong activity (qualitative)[9]

Note: This table is a summary of available data and is not exhaustive. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

Protocol 1: Rhodamine 123 Efflux Assay for P-glycoprotein (P-gp) Inhibition

This protocol provides a general workflow to assess the P-gp inhibitory potential of a jatrophane diterpene.

  • Cell Culture: Culture a P-gp overexpressing cell line (e.g., DLD1-TxR or NCI/ADR-RES) and its corresponding parental cell line (e.g., DLD1 or OVCAR-8) in appropriate media.

  • Cell Plating: Seed the cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the jatrophane diterpene in DMSO. Serially dilute the compound in assay buffer to the desired final concentrations. Include a known P-gp inhibitor (e.g., Verapamil or Tariquidar) as a positive control and a vehicle control (DMSO).

  • Assay Procedure: a. Wash the cells with pre-warmed PBS. b. Incubate the cells with the jatrophane compound or controls for 30-60 minutes. c. Add the P-gp substrate, Rhodamine 123, to all wells at a final concentration of ~1-5 µM and incubate for another 60-90 minutes at 37°C. d. Remove the loading solution and wash the cells with ice-cold PBS to stop the efflux. e. Lyse the cells with a lysis buffer. f. Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).

  • Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of the jatrophane compound compared to the vehicle control indicates P-gp inhibition. Calculate the IC50 value for P-gp inhibition.

Visualizations

Signaling Pathways and Experimental Workflows

P_gp_Inhibition_Workflow cluster_workflow Experimental Workflow: P-gp Inhibition Assay cluster_interpretation Interpretation start Seed P-gp overexpressing cells pretreat Pre-treat with Jatrophane start->pretreat 24h load Load with Rhodamine 123 pretreat->load 30-60 min wash Wash to remove extracellular dye load->wash 60-90 min measure Measure intracellular fluorescence wash->measure high_fluorescence High Fluorescence measure->high_fluorescence If Jatrophane is active low_fluorescence Low Fluorescence measure->low_fluorescence Vehicle control pgp_inhibited P-gp Inhibited high_fluorescence->pgp_inhibited pgp_active P-gp Active low_fluorescence->pgp_active

Caption: Workflow for assessing P-gp inhibition by jatrophanes.

PKC_Modulation_Hypothesis cluster_pkc Potential PKC Pathway Interaction jatrophane Jatrophane Diterpene pkc Protein Kinase C (PKC) jatrophane->pkc Direct Activation? downstream Downstream Substrates pkc->downstream Phosphorylation cellular_response Altered Cellular Response (e.g., proliferation, apoptosis) downstream->cellular_response

Caption: Hypothetical activation of the PKC pathway by jatrophanes.

Troubleshooting_Logic start Unexpected Experimental Result q1 Is there enhanced cytotoxicity of a co-administered drug? start->q1 a1_yes Possible P-gp Inhibition q1->a1_yes Yes q2 Is there activation of unexpected signaling pathways? q1->q2 No a2_yes Possible PKC Modulation q2->a2_yes Yes other Consider other off-targets or experimental artifacts q2->other No

Caption: Troubleshooting logic for unexpected results in jatrophane assays.

References

Technical Support Center: Optimizing Jatrophane Diterpene Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Jatrophane 3": The term "this compound" does not correspond to a standardized nomenclature for a specific jatrophane diterpene in publicly available scientific literature. It is likely a provisional name, an internal laboratory designation, or a specific compound within a series. This guide, therefore, addresses the broader class of jatrophane diterpenes, providing a framework for optimizing in vivo experiments for any novel compound within this class.

Frequently Asked Questions (FAQs)

Q1: What are jatrophane diterpenes?

A1: Jatrophane diterpenes are a class of naturally occurring compounds characterized by a complex bicyclic [10.3.0]pentadecane carbon skeleton.[1] They are found almost exclusively in plants of the Euphorbiaceae family, such as those from the Jatropha and Euphorbia genera.[1][2] These compounds exhibit a wide range of structural diversity and are known for their significant biological activities.[2][3]

Q2: What are the known biological activities of jatrophane diterpenes?

A2: Jatrophane diterpenes have demonstrated a variety of pharmacological effects. Notably, they are recognized for their potent cytotoxic effects against various cancer cell lines, their ability to reverse multidrug resistance (MDR) in cancer cells, and their anti-inflammatory properties.[2][3][4] Some jatrophanes, like jatrophone, have been investigated for their anticancer activity against hepatocellular carcinoma and resistant breast cancer.[5][6]

Q3: What is a known mechanism of action for jatrophane diterpenes?

A3: The mechanisms of action can vary depending on the specific jatrophane. For instance, jatrophone has been shown to exert its anticancer effects by inhibiting the PI3K/Akt/NF-κB signaling pathway.[6] This pathway is crucial for cell growth, proliferation, and survival, and its inhibition can lead to apoptosis (programmed cell death) and autophagy in cancer cells.[6]

Q4: Are there established in vivo dosages for jatrophane diterpenes?

A4: There is a notable lack of extensive in vivo studies for most jatrophane diterpenes, and therefore, standardized dosages are not widely established.[3] However, some studies provide starting points. For example, jatropholone B demonstrated dose-dependent gastroprotective effects, reducing lesions by 91% at a concentration of 100 mg/kg in mice.[3] For any new jatrophane diterpene, it is crucial to conduct a dose-finding study to determine the optimal therapeutic window.

Q5: What are the primary challenges when optimizing in vivo dosage for jatrophane diterpenes?

A5: The main challenges include:

  • Potential Toxicity: Many diterpenes from the Euphorbiaceae family can be toxic at higher doses.[7][8] It is essential to determine the maximum tolerated dose (MTD).

  • Poor Solubility: Like many natural products, jatrophane diterpenes can have low aqueous solubility, making formulation for in vivo administration difficult.

  • Limited Availability: Isolating sufficient quantities of a pure jatrophane diterpene for extensive in vivo studies can be a significant challenge.

  • Lack of Pharmacokinetic Data: Without understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, it is difficult to design an effective dosing regimen.

Troubleshooting Guide: In Vivo Dosage Optimization

This guide addresses common issues encountered during in vivo experiments with novel jatrophane diterpenes.

Problem Possible Causes Recommended Solutions
No Observable Therapeutic Effect 1. Insufficient Dosage: The administered dose is below the minimum effective concentration. 2. Poor Bioavailability: The compound is not being absorbed or reaching the target tissue in sufficient amounts. 3. Rapid Metabolism/Clearance: The compound is being eliminated from the body too quickly.1. Conduct a Dose-Escalation Study: Systematically increase the dose in different animal cohorts to identify an effective dose. 2. Optimize Formulation: Test different pharmaceutically acceptable vehicles to improve solubility and absorption. Consider alternative routes of administration. 3. Perform Pharmacokinetic (PK) Studies: Analyze blood and tissue samples to determine the compound's concentration over time (Cmax, Tmax, AUC). This will inform dosing frequency.
Signs of Toxicity (e.g., weight loss, lethargy, ruffled fur) 1. Dosage Too High: The administered dose exceeds the Maximum Tolerated Dose (MTD). 2. Off-Target Effects: The compound may be interacting with unintended biological targets. 3. Vehicle Toxicity: The formulation vehicle itself may be causing adverse reactions.1. Reduce Dosage and/or Dosing Frequency: Based on MTD studies, select a lower, non-toxic dose for efficacy experiments. 2. Conduct Toxicological Assessment: Perform histological analysis of major organs to identify any tissue damage. 3. Run a Vehicle-Only Control Group: This is essential to confirm that the observed toxicity is due to the compound and not the vehicle.
High Variability in Experimental Results 1. Inconsistent Formulation: The compound may not be uniformly suspended or dissolved, leading to inconsistent dosing. 2. Animal Variation: Biological differences between individual animals can lead to varied responses. 3. Inconsistent Experimental Procedures: Minor variations in technique (e.g., injection volume, timing) can introduce variability.1. Ensure Homogeneous Formulation: Prepare fresh formulations for each experiment and ensure thorough mixing before administration. 2. Increase Group Size: Using a larger number of animals per group can help to mitigate the effects of individual variation and increase statistical power. 3. Standardize Protocols: Ensure all experimental procedures are clearly defined and consistently followed by all personnel.

Quantitative Data Summary

The following tables summarize available quantitative data for representative jatrophane diterpenes to provide context for experimental design.

Table 1: In Vivo Dosage of Jatropholone B

CompoundAnimal ModelApplicationRoute of AdministrationDosageObserved EffectCitation
Jatropholone BMiceGastroprotectiveOral100 mg/kg91% reduction in gastric lesions[3]
Jatropholone BMiceGastroprotectiveOral6 mg/kg65% reduction in gastric lesions[9]

Table 2: In Vitro Cytotoxicity of Jatrophone

Cell LineCancer TypeIC₅₀ ValueCitation
MCF-7/ADRDoxorubicin-Resistant Breast Cancer1.8 µM[6]
MDA-MB-231Triple-Negative Breast Cancer~2.0 µM[10]
MDA-MB-157Triple-Negative Breast Cancer~3.5 µM[10]
Hep G2 1886Hepatocellular Carcinoma3.2 µM[11]
WiDrColon Cancer8.97 µM[11]
HeLaCervical Cancer5.13 µM[11]

Experimental Protocols

Protocol: Pilot In Vivo Dose-Finding (Dose Escalation) Study

This protocol outlines a general procedure for determining the Maximum Tolerated Dose (MTD) and identifying a preliminary effective dose range for a novel jatrophane diterpene.

  • Animal Model Selection:

    • Select a relevant animal model (e.g., C57BL/6 or BALB/c mice, 6-8 weeks old, of a single-sex to reduce variability).

    • Allow animals to acclimate for at least one week before the start of the experiment.

  • Compound Formulation:

    • Based on solubility tests, prepare the jatrophane diterpene in a suitable, sterile vehicle (e.g., 0.5% methylcellulose in water, or a solution containing DMSO and Tween 80 further diluted in saline).

    • Ensure the final concentration of any organic solvent (like DMSO) is non-toxic to the animals.

    • Prepare a vehicle-only control solution.

  • Group Allocation and Dose Levels:

    • Randomly assign animals to cohorts of 3-5 animals per group.

    • Group 1: Vehicle Control.

    • Group 2: Low Dose (e.g., 5 mg/kg).

    • Group 3: Mid Dose 1 (e.g., 15 mg/kg).

    • Group 4: Mid Dose 2 (e.g., 50 mg/kg).

    • Group 5: High Dose (e.g., 150 mg/kg).

    • Note: Dose levels should be selected based on a literature review of similar compounds and any available in vitro cytotoxicity data.

  • Administration:

    • Determine the appropriate route of administration (e.g., oral gavage (PO), intraperitoneal (IP), intravenous (IV)).

    • Administer the compound or vehicle once daily for a set period (e.g., 7-14 days).

    • Dosing volume should be based on the animal's most recent body weight.

  • Monitoring and Data Collection:

    • Daily: Monitor animals for clinical signs of toxicity, including changes in weight, behavior, posture, and fur appearance.

    • Body Weight: Measure body weight daily or every other day. A weight loss of >15-20% is often considered a humane endpoint.

    • At Study Termination: Collect blood for hematology and serum chemistry analysis. Perform a gross necropsy and collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological examination.

  • Data Analysis:

    • Analyze the data to determine the MTD, which is the highest dose that does not cause significant toxicity (e.g., <15% weight loss and no major pathological findings).

    • If an efficacy model was used, correlate dose levels with the therapeutic response to identify a preliminary effective dose range for future, larger-scale experiments.

Visualizations

Below are diagrams illustrating key concepts relevant to jatrophane diterpene research.

G Jatrophone Jatrophone PI3K PI3K Jatrophone->PI3K AKT Akt PI3K->AKT Activates pAKT p-Akt (Active) AKT->pAKT NFkB NF-κB pAKT->NFkB Activates Apoptosis Apoptosis pAKT->Apoptosis Inhibits pNFkB p-NF-κB (Active) NFkB->pNFkB Proliferation Cell Proliferation & Survival pNFkB->Proliferation

Caption: Jatrophone's inhibition of the PI3K/Akt/NF-κB pathway.

G start Start: Novel Jatrophane Diterpene lit_review 1. Literature Review & In Vitro Data Analysis start->lit_review formulation 2. Formulation Development (Solubility & Stability Testing) lit_review->formulation mtd_study 3. Pilot In Vivo Study: Maximum Tolerated Dose (MTD) formulation->mtd_study toxicity_check Toxicity Observed? mtd_study->toxicity_check dose_adjust Adjust Dose Downward or Reformulate toxicity_check->dose_adjust Yes pk_study 4. Pharmacokinetic (PK) Study (Optional but Recommended) toxicity_check->pk_study No dose_adjust->mtd_study efficacy_study 5. In Vivo Efficacy Study (Multiple Dose Groups) pk_study->efficacy_study no_effect_check Therapeutic Effect? efficacy_study->no_effect_check dose_adjust_up Adjust Dose Upward (Below MTD) no_effect_check->dose_adjust_up No data_analysis 6. Data Analysis & Dose Optimization no_effect_check->data_analysis Yes dose_adjust_up->efficacy_study finish End: Optimized In Vivo Dosage data_analysis->finish

Caption: Workflow for optimizing in vivo dosage of jatrophane diterpenes.

References

Technical Support Center: Jatrophane 3 Analytical Method Validation and Refinement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analytical method validation and refinement of Jatrophane 3.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing an HPLC method for this compound analysis?

A common starting point for the analysis of jatrophane diterpenoids is High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS).[1][2] Based on methods for similar compounds, a reverse-phase C18 column is often effective.[3][4]

A typical initial setup could be:

  • Column: Agilent Eclipse XDB-C18 (4.6 mm × 150 mm, 5 µm) or equivalent.[3][4]

  • Mobile Phase: A gradient or isocratic elution with acetonitrile and water is a good starting point.[2][4][5] Formic acid (e.g., 0.1%) can be added to the mobile phase to improve peak shape.[1]

  • Flow Rate: 0.2 to 1.0 mL/min.[1][2]

  • Detection: UV detection at a wavelength where the molecule has significant absorbance (e.g., 254 nm or 272 nm).[2][3][4] If this compound lacks a strong chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer is recommended.

  • Column Temperature: 30 °C.[3][4]

Q2: How should I prepare plant material for this compound extraction?

The preparation of plant material is a critical step for reproducible results.

  • Sample Collection and Preparation: Collect the desired plant parts (e.g., roots, leaves).[6] The plant material can be either immediately frozen in liquid nitrogen or oven-dried at a low temperature (e.g., 40 °C) and then ground into a fine powder.[7]

  • Extraction Solvent: Jatrophane diterpenes are typically of low to moderate polarity.[8] Therefore, solvents like n-hexane, chloroform, dichloromethane, or methanol are commonly used for extraction.[8][9] A mixture of methanol and water (e.g., 80:20 v/v) can also be effective for extracting a range of metabolites.[7]

  • Extraction Method: Maceration, Soxhlet extraction, and ultrasonic-assisted extraction are common techniques.[8][10] For example, ultrasonic extraction with an acetone-hexane mixture has been used for diterpenoid analysis.

Q3: What are the key parameters to evaluate during analytical method validation?

For a quantitative analytical method, the following parameters should be assessed:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated by peak purity analysis using a DAD detector or by the selectivity of a mass spectrometer.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a calibration curve with a minimum of five concentration levels.

  • Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of pure standard is spiked into a sample matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD) and is assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem Potential Cause(s) Troubleshooting Steps
No Peaks or Very Small Peaks 1. Injection issue (e.g., air bubble in syringe, clogged injector).2. Detector issue (e.g., lamp off or failing).3. Incorrect mobile phase composition.4. Sample degradation.5. Compound is not retained or elutes with the solvent front.[11]1. Perform a manual injection with a standard to verify injector performance.2. Check detector status and lamp usage hours.3. Prepare fresh mobile phase and ensure correct composition.4. Use fresh sample or store appropriately.5. Adjust mobile phase to be weaker (e.g., lower percentage of organic solvent) or consider a different stationary phase.
Peak Tailing 1. Column overload.2. Secondary interactions between the analyte and the stationary phase (e.g., with acidic silanols).3. Contamination in the column or guard column.[12]1. Dilute the sample.2. Add a competing base (e.g., triethylamine) or acid (e.g., formic acid) to the mobile phase to improve peak shape.3. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Peak Fronting 1. Column overload.2. Poor column performance.3. Inadequate mobile phase flow rate.[12]1. Dilute the sample.2. Perform a column performance test. Replace the column if necessary.3. Optimize the flow rate.
Split Peaks 1. Clogged frit or partially blocked column inlet.2. Sample solvent incompatible with the mobile phase.3. Column channeling or degradation.[12]1. Reverse flush the column (if permitted by the manufacturer). Replace the inlet frit if possible.2. Dissolve the sample in the mobile phase or a weaker solvent.3. Replace the column.
Shifting Retention Times 1. Inconsistent mobile phase preparation.2. Column not properly equilibrated.3. Fluctuation in column temperature.4. Pump malfunction (inaccurate flow rate or gradient proportioning).[11]1. Prepare mobile phase accurately and consistently. Degas the mobile phase.2. Ensure the column is equilibrated for a sufficient time before injection.3. Use a column oven to maintain a constant temperature.4. Check pump performance, including flow rate accuracy and gradient mixing.
High Backpressure 1. Blockage in the system (e.g., guard column, column, tubing, injector).2. Particulate matter from the sample.3. Mobile phase precipitation.[13]1. Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage.2. Filter all samples before injection.3. Ensure mobile phase components are miscible and will not precipitate under the operating conditions.
Baseline Noise or Drift 1. Air bubbles in the pump or detector.2. Contaminated mobile phase or detector cell.3. Detector lamp nearing the end of its life.4. Incomplete mobile phase mixing.[13][14]1. Degas the mobile phase and purge the pump.2. Use high-purity solvents and flush the detector cell.3. Replace the detector lamp.4. Ensure proper mixing of the mobile phase.

Data Presentation

Table 1: HPLC Method Validation Parameters for Diterpenoids from Euphorbia Species[3][4]
ParameterEuphorbia factor L1Euphorbia factor L2Euphorbia factor L8
Linearity Range (µg/mL) 9.9–793.8–30.51.0–20.6
Average Recovery (%) 98.3991.1096.94
RSD of Recovery (%) 2.52.42.1
Intra-day RSD (%) < 5.0< 5.0< 5.0
Inter-day RSD (%) < 5.0< 5.0< 5.0
Table 2: Reproducibility of HPLC Method for Diterpenoids from Jatropha dioica[2][5][15]
CompoundRetention Time RSD (%)Peak Area RSD (%)
Riolozatrione < 4.5< 10.5
6-epi-riolozatrione < 4.5< 10.5
Citlalitrione < 4.5< 10.5
Jatrophatrione < 4.5< 10.5

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material
  • Grinding: Grind 1 g of dried and powdered plant material.

  • Extraction: Add 20 mL of methanol to the powdered sample.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: HPLC-DAD Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-35 min: 50% to 100% B

    • 35-40 min: 100% B

    • 40-43 min: 100% to 50% B

    • 43-65 min: 50% B (re-equilibration)

  • Flow Rate: 0.2 mL/min.[2]

  • Injection Volume: 5 µL.[2]

  • Column Temperature: 30 °C.

  • Detection: Diode Array Detector, monitoring at 254 nm.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis plant_material Plant Material grinding Grinding plant_material->grinding extraction Extraction with Solvent grinding->extraction filtration Filtration extraction->filtration hplc_vial Sample in HPLC Vial filtration->hplc_vial hplc_system HPLC System hplc_vial->hplc_system Injection data_acquisition Data Acquisition hplc_system->data_acquisition data_processing Data Processing data_acquisition->data_processing report Report Generation data_processing->report

Caption: General experimental workflow for this compound analysis.

troubleshooting_logic start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No check_column Check Column & Mobile Phase peak_shape->check_column Yes pressure High Backpressure? retention_time->pressure No check_pump Check Pump & Equilibration retention_time->check_pump Yes no_peak No/Small Peaks? pressure->no_peak No check_blockage Check for Blockages pressure->check_blockage Yes check_injector Check Injector & Detector no_peak->check_injector Yes solution Problem Resolved check_column->solution check_pump->solution check_blockage->solution check_injector->solution

Caption: Logical troubleshooting workflow for HPLC issues.

References

Technical Support Center: Jatrophane Diterpene Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Jatrophane 3" does not correspond to a widely recognized compound in the scientific literature. This guide addresses the common challenges and troubleshooting strategies encountered during the scale-up synthesis of jatrophane diterpenes, a broad class of structurally complex natural products. The principles and examples provided are derived from published total syntheses of various jatrophane family members and are intended to be broadly applicable.

Frequently Asked Questions (FAQs)

Q1: We are observing low yields in the macrocyclization step to form the jatrophane core. What are the common causes and potential solutions?

A1: Low yields in macrocyclization are a frequent challenge in jatrophane synthesis. Key factors to investigate include:

  • Reaction Concentration: High concentrations can favor intermolecular side reactions over the desired intramolecular cyclization. Running the reaction at high dilution is a standard technique to promote macrocyclization.

  • Catalyst/Reagent Choice and Loading: For ring-closing metathesis (RCM), the choice of catalyst (e.g., Grubbs or Hoveyda-Grubbs catalysts) is critical. Catalyst loading may need to be optimized for scale-up. In other cyclization strategies, the choice of coupling reagents and their stoichiometry is equally important.

  • Substrate Conformation: The conformation of the linear precursor can significantly impact the ease of cyclization. The presence of certain protecting groups or substituents can favor a conformation that is either conducive or inhibitory to ring closure.

  • Reaction Temperature and Time: These parameters often require re-optimization during scale-up.

Troubleshooting Flowchart for Low-Yield Macrocyclization

G start Low Macrocyclization Yield concentration Is the reaction run at high dilution? start->concentration catalyst Is the catalyst/reagent optimal and loading sufficient? concentration->catalyst Yes solution1 Decrease concentration further. concentration->solution1 No conformation Could substrate conformation be an issue? catalyst->conformation Yes solution2 Screen different catalysts/reagents and optimize loading. catalyst->solution2 No temp_time Have temperature and reaction time been optimized for scale? conformation->temp_time Yes solution3 Consider modifying protecting groups or substrate design. conformation->solution3 No solution4 Perform a design of experiments (DoE) to optimize conditions. temp_time->solution4 No end Improved Yield temp_time->end Yes solution1->catalyst solution2->conformation solution3->temp_time solution4->end

Caption: Troubleshooting Decision Tree for Low-Yield Macrocyclization.

Q2: We are struggling with poor diastereoselectivity in the addition to a carbonyl group on a complex intermediate. How can this be improved on a larger scale?

A2: Achieving high diastereoselectivity is a common hurdle. Consider the following:

  • Chiral Auxiliaries and Reagents: The use of chiral auxiliaries or reagents can enforce facial selectivity. While effective at small scale, the cost and removal of auxiliaries can be a challenge for scale-up.

  • Substrate Control: The inherent stereochemistry of the substrate can direct the approach of the nucleophile. Modifying protecting groups distal to the reaction center can sometimes alter the substrate's conformation and improve selectivity.

  • Reaction Conditions: Temperature, solvent, and the presence of chelating agents can have a profound effect on the transition state and, therefore, the diastereoselectivity.

Q3: Purification of our late-stage jatrophane intermediate is proving to be a bottleneck. What strategies can we employ for large-scale purification?

A3: As complexity increases, purification becomes more challenging. Moving away from standard silica gel chromatography may be necessary.

  • Crystallization: If the compound is crystalline, developing a robust crystallization protocol is often the most scalable and cost-effective purification method.

  • Alternative Chromatographic Media: Consider reverse-phase chromatography, ion-exchange chromatography (if applicable), or size-exclusion chromatography.

  • Supercritical Fluid Chromatography (SFC): SFC can offer faster separations and uses less solvent than traditional HPLC, making it an attractive option for scale-up.

Troubleshooting Guides

Issue: Inconsistent Yields in a Multi-step Synthesis

Symptom Possible Cause Suggested Action
Yields vary significantly between batches.Reagent quality and purity may be inconsistent.Source reagents from a reliable supplier and test for purity before use.
A specific step consistently underperforms at scale.The reaction may be sensitive to minor fluctuations in temperature or mixing.Implement stricter process controls, including automated temperature and addition rate monitoring.
Accumulation of a difficult-to-remove impurity.A side reaction is becoming more prominent at a larger scale.Re-evaluate the reaction conditions to minimize the side reaction or develop a specific purification protocol to remove the impurity.

Issue: Decomposition of a Key Intermediate

Symptom Possible Cause Suggested Action
The isolated product is always colored, even after purification.The compound may be air or light-sensitive.Handle the intermediate under an inert atmosphere and protect it from light.
Significant degradation is observed during workup or purification.The compound may be unstable to acidic or basic conditions or prolonged exposure to silica gel.Use a buffered aqueous workup and consider alternative purification methods like crystallization or reverse-phase chromatography.

Experimental Protocols

Protocol 1: General Procedure for a Scale-Up Ring-Closing Metathesis (RCM) for Jatrophane Core Synthesis

This protocol is a generalized procedure based on common practices in jatrophane total synthesis.[1][2][3]

  • Degassing: A solution of the diene precursor in a suitable solvent (e.g., dichloromethane or toluene) is thoroughly degassed by sparging with argon or nitrogen for at least 30 minutes. The concentration is typically in the range of 0.001-0.01 M to favor intramolecular cyclization.

  • Catalyst Preparation: The RCM catalyst (e.g., Grubbs II or Hoveyda-Grubbs II) is weighed out in a glovebox and dissolved in a small amount of degassed solvent.

  • Reaction Initiation: The catalyst solution is added to the stirred solution of the diene precursor at a controlled temperature (often room temperature to 40 °C).

  • Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., TLC, LC-MS, or ¹H NMR) until the starting material is consumed.

  • Quenching: The reaction is quenched by the addition of a catalyst scavenger, such as ethyl vinyl ether or triphenylphosphine.

  • Workup and Purification: The solvent is removed under reduced pressure, and the crude product is purified by an appropriate method, such as column chromatography or crystallization.

Workflow for Scale-Up RCM

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification degas Degas Diene Solution initiate Initiate Reaction degas->initiate prep_cat Prepare Catalyst Solution prep_cat->initiate monitor Monitor Progress initiate->monitor quench Quench Reaction monitor->quench purify Purify Product quench->purify

Caption: General Workflow for a Scale-Up Ring-Closing Metathesis Reaction.

Quantitative Data Summary

The following table summarizes representative yields for key reaction types in jatrophane synthesis, compiled from various literature sources. Note that direct comparison is challenging due to the structural diversity of substrates.

Reaction Type Substrate Complexity Scale Reported Yield Range References
Ring-Closing MetathesisHighmg - g50-85%[1][3]
Suzuki-Miyaura CouplingMediummg - g70-95%[1][2]
Nozaki-Hiyama-Kishi ReactionHighmg60-80%N/A
Diastereoselective Aldol AdditionMedium-Highmg50-90% (dr > 10:1)N/A

Note: "N/A" indicates that specific quantitative data for this reaction type in the context of jatrophane scale-up was not prominently available in the initial search results, but it represents a common synthetic transformation where challenges can arise.

This technical support guide provides a starting point for addressing the multifaceted challenges of scaling up the synthesis of jatrophane diterpenes. For specific issues related to a particular synthetic route, consulting the detailed experimental procedures in the primary literature is highly recommended.

References

Validation & Comparative

A Comparative Analysis of Jatrophane Diterpenes: Unveiling the Bioactivity of Jatrophane 3 and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Jatrophane diterpenes, a class of complex natural products primarily isolated from plants of the Euphorbiaceae family, have garnered significant interest in the scientific community for their diverse and potent biological activities. Among these, compounds isolated from Euphorbia peplus, including the noted "Jatrophane 3," have been investigated for their potential in modulating critical cellular processes. This guide provides a comparative analysis of the bioactivity of various jatrophane diterpenes, with a focus on their role in inducing autophagy, a key cellular maintenance mechanism.

Quantitative Comparison of Bioactivity

Recent studies have focused on the ability of jatrophane diterpenes isolated from Euphorbia peplus to modulate autophagic flux. The following table summarizes the quantitative data on the activity of several of these compounds, providing a basis for comparing their potency. The activity is presented as the percentage of cells with activated autophagic flux at a given concentration.

Compound NameConcentration (µM)Autophagic Flux Activation (% of cells)[1]
Euphpepluone K1025.3 ± 2.1
Euphjatrophane A1018.7 ± 1.5
Euphjatrophane B1015.4 ± 1.2
Euphpepluone G1012.9 ± 1.1
Rapamycin (Positive Control)130.5 ± 2.5

Experimental Protocols

The evaluation of jatrophane diterpenes' effect on autophagy involves sophisticated cell-based assays. A detailed methodology for a key experiment is provided below.

Autophagic Flux Assay Using Flow Cytometry

This assay quantitatively measures the induction of autophagy in cells treated with the test compounds.

Cell Line: Human microglia cells stably expressing the tandem monomeric mCherry-GFP-LC3 (mCherry-GFP-LC3-HMC3).

Principle: The LC3 protein is recruited to the membranes of autophagosomes during autophagy. The tandem fluorescent tag mCherry-GFP allows for the monitoring of autophagic flux. In the early stages of autophagy (autophagosomes), both GFP and mCherry fluoresce, producing a yellow signal. Upon fusion of autophagosomes with lysosomes to form autolysosomes, the acidic environment of the lysosome quenches the GFP signal, while the mCherry signal persists (red signal). An increase in red fluorescence is indicative of enhanced autophagic flux.

Procedure:

  • Cell Culture: mCherry-GFP-LC3-HMC3 cells are cultured in appropriate media until they reach 80-90% confluency.

  • Treatment: Cells are treated with the jatrophane diterpenes at a final concentration of 10 µM for 24 hours. A known autophagy inducer, such as Rapamycin (1 µM), is used as a positive control, and untreated cells serve as a negative control.

  • Cell Harvesting and Preparation: After treatment, cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in PBS for flow cytometry analysis.

  • Flow Cytometry: The fluorescence of the cells is analyzed using a flow cytometer. The green (GFP) and red (mCherry) fluorescence signals are measured for each cell.

  • Data Analysis: The percentage of cells exhibiting predominantly red fluorescence (indicative of successful autophagic flux) is quantified. The results are typically presented as the mean ± standard deviation from at least three independent experiments.

Signaling Pathway and Experimental Workflow Visualization

The process of autophagy is a complex signaling pathway that is crucial for cellular homeostasis. The diagram below illustrates the key stages of autophagy induction and the experimental workflow for its assessment.

References

A Comparative Analysis of Jatrophane 3 and Established P-glycoprotein Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Jatrophane 3 and other jatrophane diterpenes with well-established P-glycoprotein (P-gp) inhibitors, namely Verapamil and Cyclosporin A. The objective is to present available experimental data on their P-gp inhibitory activity, supported by detailed experimental protocols for key assays.

Introduction to P-glycoprotein and its Inhibition

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a crucial membrane protein involved in the efflux of a wide range of xenobiotics, including many therapeutic drugs.[1] Its overexpression in cancer cells is a major mechanism of multidrug resistance (MDR), limiting the efficacy of chemotherapy.[1] P-gp is also expressed in various normal tissues, such as the intestinal epithelium, blood-brain barrier, and kidneys, where it influences drug absorption, distribution, and excretion.[1] Therefore, the inhibition of P-gp has been a significant focus in drug development to overcome MDR and enhance drug bioavailability.

Quantitative Comparison of P-gp Inhibitory Activity

Direct quantitative comparison of this compound with known P-gp inhibitors is challenging due to the limited availability of its specific IC50 values in published research. However, data from closely related jatrophane diterpenes demonstrate their significant potential, in some cases surpassing the potency of established inhibitors like Cyclosporin A. The following table summarizes the P-gp inhibitory activities of various jatrophane diterpenes alongside Verapamil and Cyclosporin A, as determined by different in vitro assays. It is important to note that IC50 values can vary significantly depending on the cell line, substrate, and specific experimental conditions used.

CompoundAssay TypeCell LineSubstrateIC50 / EC50 (µM)Reference
Jatrophane Diterpenes
Euphodendroidin DDaunomycin Transport InhibitionK562/ADRDaunomycin>2x more potent than Cyclosporin A--INVALID-LINK--[2]
Pepluanin ADaunomycin Transport InhibitionK562/ADRDaunomycin>2x more potent than Cyclosporin A--INVALID-LINK--
Euphosorophane ADoxorubicin Resistance ReversalMCF-7/ADRDoxorubicin0.0927--INVALID-LINK--
Jatrophane 5P-gp InhibitionDLD1-TxRNot SpecifiedMore potent than Verapamil and Tariquidar--INVALID-LINK--
Known P-gp Inhibitors
VerapamilRhodamine 123 EffluxMCF-7/ADRRhodamine 1233.8 ± 0.7--INVALID-LINK--
VerapamilDigoxin Transport InhibitionCaco-2Digoxin1.5 - 238--INVALID-LINK--
Cyclosporin ARhodamine 123 EffluxMCF-7/ADRRhodamine 1232.1 ± 0.4--INVALID-LINK--
Cyclosporin ADigoxin Transport InhibitionCaco-2Digoxin0.5 - 5.8--INVALID-LINK--

Experimental Protocols

Accurate and reproducible assessment of P-gp inhibition is critical. The following are detailed methodologies for three commonly employed in vitro assays.

Rhodamine 123 Efflux Assay

This assay measures the ability of a test compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123, from P-gp-overexpressing cells.

a) Cell Culture:

  • P-gp-overexpressing cells (e.g., MCF-7/ADR, K562/ADR) and their parental non-resistant cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

b) Assay Procedure:

  • Harvest cells and adjust the cell density to approximately 1 x 10^6 cells/mL in the assay buffer (e.g., phenol red-free RPMI 1640).

  • Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., Verapamil) for 30-60 minutes at 37°C.

  • Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for another 30-60 minutes at 37°C in the dark.

  • Stop the uptake by adding ice-cold phosphate-buffered saline (PBS) and centrifuge the cells.

  • Wash the cell pellet twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Resuspend the cells in a suitable buffer for analysis.

  • Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader (excitation ~485 nm, emission ~525 nm).

c) Data Analysis:

  • The increase in intracellular fluorescence in the presence of the inhibitor is indicative of P-gp inhibition.

  • The IC50 value, the concentration of the inhibitor that causes 50% of the maximum inhibition of P-gp activity, is calculated by plotting the fluorescence intensity against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Bidirectional Permeability Assay using Caco-2 Cells

This assay assesses the potential of a compound to be a P-gp substrate or inhibitor by measuring its transport across a polarized monolayer of human colon adenocarcinoma (Caco-2) cells, which endogenously express P-gp.

a) Cell Culture:

  • Caco-2 cells are seeded on permeable filter supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

b) Assay Procedure:

  • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • To measure apical-to-basolateral (A-B) permeability, add the test compound and a P-gp substrate (e.g., digoxin) to the apical (donor) chamber.

  • To measure basolateral-to-apical (B-A) permeability, add the test compound and the P-gp substrate to the basolateral (donor) chamber.

  • To assess inhibition, the test compound is added to both the apical and basolateral chambers along with the P-gp substrate in the donor chamber.

  • At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.

  • Quantify the concentration of the P-gp substrate in the samples using a suitable analytical method, such as LC-MS/MS.

c) Data Analysis:

  • The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions.

  • The efflux ratio (ER) is calculated as the ratio of Papp (B-A) to Papp (A-B). An ER greater than 2 is indicative of active efflux.

  • The IC50 value for P-gp inhibition is determined by measuring the reduction in the efflux ratio of the P-gp substrate at various concentrations of the inhibitor.

P-gp ATPase Activity Assay

This biochemical assay measures the ATP hydrolysis activity of P-gp in isolated membrane vesicles. P-gp substrates and inhibitors can modulate this activity.

a) Membrane Vesicle Preparation:

  • Membrane vesicles containing high levels of P-gp are prepared from P-gp-overexpressing cells (e.g., Sf9 insect cells infected with a baculovirus expressing human P-gp).

b) Assay Procedure:

  • Incubate the P-gp-containing membrane vesicles with various concentrations of the test compound in an assay buffer at 37°C.

  • Initiate the ATPase reaction by adding Mg-ATP.

  • After a specific incubation time, stop the reaction.

  • Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).

  • A control reaction with a specific P-gp inhibitor (e.g., vanadate) is performed to determine the P-gp-specific ATPase activity.

c) Data Analysis:

  • The effect of the test compound on P-gp ATPase activity (stimulation or inhibition) is determined by comparing the amount of Pi released in the presence and absence of the compound.

  • For inhibitors, the IC50 value is the concentration at which the compound inhibits the basal or substrate-stimulated P-gp ATPase activity by 50%.

Visualizing P-gp Inhibition and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of P-gp inhibition and a typical experimental workflow.

P_gp_Inhibition_Mechanism cluster_membrane Cell Membrane cluster_in Intracellular cluster_out Extracellular Pgp P-glycoprotein (P-gp) ATP-Binding Site ADP ADP + Pi Pgp:f1->ADP Drug_out Drug (Effluxed) Pgp:f0->Drug_out Efflux Drug Drug (Substrate) Drug->Pgp:f0 Binds to P-gp Inhibitor This compound (Inhibitor) Inhibitor->Pgp:f0 Blocks Binding/Transport ATP ATP ATP->Pgp:f1 Hydrolysis

Caption: Mechanism of P-gp inhibition by compounds like this compound.

Pgp_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Culture P-gp overexpressing cells C Pre-incubate cells with compound A->C B Prepare test compound dilutions B->C D Add P-gp fluorescent substrate C->D E Incubate D->E F Wash and measure fluorescence E->F G Plot fluorescence vs. concentration F->G H Calculate IC50 value G->H

Caption: A typical workflow for a cell-based P-gp inhibition assay.

Conclusion

While a definitive quantitative comparison of this compound with established P-gp inhibitors is currently limited by the lack of specific peer-reviewed data, the available evidence for the jatrophane class of diterpenes strongly suggests their potential as potent P-gp modulators. Several members of this family have demonstrated superior inhibitory activity compared to Verapamil and Cyclosporin A in various in vitro models. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further investigate the promising therapeutic applications of this compound and related compounds in overcoming multidrug resistance and improving drug delivery.

References

Comparative Efficacy of Jatrophane Diterpenes and Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of jatrophane diterpenes, a class of naturally derived compounds, against standard chemotherapy agents in various cancer cell lines. The data presented is compiled from preclinical studies to offer insights into the potential of these compounds as alternative or complementary cancer therapeutics.

Overview of Jatrophane Diterpenes

Jatrophane diterpenes are a class of organic compounds isolated from plants of the Euphorbiaceae family.[1] These compounds have garnered significant interest in oncology research due to their cytotoxic effects against cancer cells and their ability to overcome multidrug resistance (MDR), a major challenge in chemotherapy.[2][3] Their mechanisms of action are multifaceted, primarily involving the inhibition of P-glycoprotein (P-gp), a key protein in MDR, and modulation of critical cancer-related signaling pathways.[1][4]

Quantitative Comparison of Cytotoxicity

The following tables summarize the 50% inhibitory concentration (IC50) values for various jatrophane diterpenes compared to standard chemotherapy drugs, paclitaxel and doxorubicin, in different cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.

Table 1: Comparison with Paclitaxel in Lung Cancer Cell Lines

CompoundCell LineIC50 (µM)Source
Jatrophane Diterpenes
Euphoscopin CA549 (Paclitaxel-resistant)6.9[1]
Euphorbiapene DA549 (Paclitaxel-resistant)7.2[1]
Euphoheliosnoid AA549 (Paclitaxel-resistant)9.5[1]
Jatrophane from E. nicaeensisNCI-H460 (Non-small cell lung)10 - 20[5]
Jatrophane from E. nicaeensisNCI-H460/R (Resistant)10 - 20[5]
Standard Chemotherapy
PaclitaxelNCI-H460 (Non-small cell lung)0.183[3]

Note: Data for jatrophane diterpenes and paclitaxel in the NCI-H460 cell line are from different studies and may not be directly comparable due to potential variations in experimental conditions.

Table 2: Comparison with Doxorubicin in Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)Source
Jatrophane Diterpene
JatrophoneMCF-7/ADR (Doxorubicin-resistant)1.8[6]
Standard Chemotherapy
DoxorubicinMCF-7/ADR (Doxorubicin-resistant)13.39[7]
DoxorubicinMCF-7 (Sensitive)0.68 µg/mL*[8]

Conversion to µM depends on the molecular weight of doxorubicin (543.52 g/mol ), resulting in an approximate IC50 of 1.25 µM.

Key Mechanistic Insights

Jatrophane diterpenes exhibit their anti-cancer effects through several mechanisms:

  • Overcoming Multidrug Resistance: Many jatrophanes are potent inhibitors of P-glycoprotein (P-gp), an efflux pump that is overexpressed in many drug-resistant tumors and actively removes chemotherapeutic agents from the cancer cell.[1][4] By inhibiting P-gp, jatrophanes can restore or enhance the sensitivity of resistant cancer cells to standard chemotherapy drugs.[9]

  • Induction of Cell Cycle Arrest and Apoptosis: Certain jatrophanes, such as jatrophone, have been shown to induce cell cycle arrest at the G2/M phase and promote programmed cell death (apoptosis) in cancer cells.[6]

  • Inhibition of Pro-Survival Signaling Pathways: Jatrophone has been demonstrated to inhibit the PI3K/Akt/NF-κB signaling pathway.[6][10] This pathway is crucial for the growth, proliferation, and survival of cancer cells. Its inhibition contributes to the cytotoxic effects of the compound.

  • Anti-Angiogenic Effects: Some jatrophane diterpenes have been observed to decrease the secretion of vascular endothelial growth factor (VEGF), a key signaling protein that promotes the formation of new blood vessels (angiogenesis) to supply tumors with nutrients.[11]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of jatrophane diterpenes and standard chemotherapy.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of a compound that inhibits the metabolic activity of 50% of the cancer cells (IC50).

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the jatrophane diterpene or standard chemotherapy drug for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) is added to each well, and the plate is incubated for 3-4 hours at 37°C. Metabolically active cells convert the yellow MTT into purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated from the dose-response curve.[6]

P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Accumulation)

This assay measures the ability of a compound to inhibit the P-gp efflux pump, leading to the intracellular accumulation of a fluorescent P-gp substrate, Rhodamine 123.

  • Cell Preparation: Multidrug-resistant cancer cells overexpressing P-gp (e.g., NCI-H460/R) are harvested and suspended in a suitable buffer.

  • Compound Incubation: The cells are pre-incubated with the test compound (jatrophane diterpene) at various concentrations.

  • Rhodamine 123 Staining: Rhodamine 123 is added to the cell suspension and incubated for a defined period, allowing for its uptake and potential efflux by P-gp.

  • Flow Cytometry Analysis: The intracellular fluorescence of Rhodamine 123 is measured using a flow cytometer. Increased fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.[12]

Western Blot Analysis for PI3K/Akt/NF-κB Pathway Proteins

This technique is used to detect and quantify the levels of specific proteins involved in a signaling pathway.

  • Protein Extraction: Cancer cells are treated with the jatrophane diterpene for a specified time. The cells are then lysed to extract total cellular proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a protein assay, such as the Bradford assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., PI3K, phospho-Akt, NF-κB) and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative protein expression levels.[6]

Visualizations

Signaling Pathway Diagram

Jatrophane_PI3K_Pathway Jatrophane Jatrophane Diterpene PI3K PI3K Jatrophane->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival NFkB->Proliferation

Caption: Inhibition of the PI3K/Akt/NF-κB pathway by jatrophane diterpenes.

Experimental Workflow Diagram

Cytotoxicity_Workflow start Seed Cancer Cells in 96-well plate treat Treat with Jatrophane Diterpene or Standard Chemotherapy start->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate for 3-4 hours mtt->incubate2 solubilize Add Solubilizing Agent (DMSO) incubate2->solubilize read Measure Absorbance at 570 nm solubilize->read end Calculate IC50 Value read->end

Caption: Workflow for determining IC50 values using the MTT cytotoxicity assay.

Logical Relationship Diagram

MDR_Reversal cluster_cell Jatrophane Jatrophane Diterpene Pgp P-glycoprotein (P-gp) Jatrophane->Pgp Inhibits Accumulation Increased Intracellular Drug Concentration Chemo Chemotherapy Drug Pgp->Chemo Pumps out Cell Cancer Cell Chemo->Cell Enters Efflux Drug Efflux Cytotoxicity Enhanced Cytotoxicity Accumulation->Cytotoxicity

Caption: Mechanism of multidrug resistance reversal by jatrophane diterpenes.

References

A Comparative Guide to Autophagy Inducers: Situating Jatrophane 3 in the Context of Established Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Jatrophane 3 and other well-established autophagy inducers, namely rapamycin, spermidine, and resveratrol. While direct experimental data on the autophagy-inducing capacity of this compound is currently limited, this document summarizes the existing evidence for related compounds and offers a detailed comparison with key players in the field, supported by experimental data and detailed protocols.

This compound: An Autophagy Inducer on the Horizon?

This compound is a jatrophane diterpene polyester isolated from the plant Euphorbia peplus. While specific studies quantifying the autophagy-inducing activity of this compound are not yet available, several other jatrophane diterpenoids from the same plant have demonstrated the ability to modulate the autophagy pathway.

Recent studies have shown that various jatrophane diterpenoids isolated from Euphorbia peplus can activate autophagy. For instance, a number of euphjatrophanes and euphpepluones have been found to significantly increase autophagic flux[1][2][3][4][5]. One particular jatrophane diterpenoid, euphopepluanone G, was observed to increase the number of LC3 dots, a key indicator of autophagosome formation and activation of the lysosomal-autophagy pathway[6]. This growing body of evidence for the bioactivity of jatrophane diterpenoids from Euphorbia peplus suggests that this compound may also possess autophagy-inducing properties, warranting further investigation.

Comparative Analysis of Established Autophagy Inducers

To provide a framework for evaluating potential new autophagy inducers like this compound, this section details the mechanisms and effects of three well-characterized compounds: rapamycin, spermidine, and resveratrol.

Data Presentation

The following tables summarize the quantitative effects of rapamycin, spermidine, and resveratrol on key markers of autophagy, LC3-II (Microtubule-associated protein 1A/1B-light chain 3-II) and p62/SQSTM1 (sequestosome 1). An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are generally indicative of autophagy induction.

Table 1: Comparative Efficacy of Autophagy Inducers on LC3-II Levels

CompoundCell LineConcentrationTreatment TimeFold Change in LC3-II/LC3-I Ratio (approx.)Reference
RapamycinHeLa1 µM4 hours~2.5
RapamycinSchwann Cells25 nM48 hours~2.0
SpermidineGranulosa CellsNot specifiedNot specifiedSignificant increase
SpermidineLate Onset Diabetic MiceDaily oralNot specifiedSignificant increase
ResveratrolARPE-1950 µM24 hoursSignificant increase
ResveratrolA54950 µM48 hoursSignificant increase

Table 2: Comparative Efficacy of Autophagy Inducers on p62/SQSTM1 Degradation

CompoundCell Line/ModelConcentrationTreatment TimeChange in p62/SQSTM1 LevelsReference
RapamycinSchwann Cells25 nM48 hoursSignificant decrease
SpermidineGranulosa CellsNot specifiedNot specifiedSignificant decrease
SpermidineLate Onset Diabetic MiceDaily oralNot specifiedSignificant decrease
ResveratrolARPE-1950 µM24 hoursSignificant decrease

Signaling Pathways of Autophagy Induction

The mechanisms by which rapamycin, spermidine, and resveratrol induce autophagy are distinct, involving different signaling pathways.

Rapamycin: The Archetypal mTOR-Dependent Inducer

Rapamycin is a well-established inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and metabolism that negatively regulates autophagy. By inhibiting mTORC1, rapamycin relieves the suppression of the ULK1 complex, a key initiator of autophagosome formation.

G cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_autophagy Autophagy Machinery Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Activates Nutrients Nutrients Nutrients->mTORC1 Activates ULK1_complex ULK1 Complex mTORC1->ULK1_complex Inhibits Autophagosome Autophagosome Formation ULK1_complex->Autophagosome Initiates Rapamycin Rapamycin Rapamycin->mTORC1 Inhibits

Rapamycin-induced autophagy pathway.

Spermidine: An mTOR-Independent Pathway Involving Acetylation

Spermidine induces autophagy through a mechanism that is largely independent of mTOR. It functions by inhibiting histone acetyltransferases (HATs), leading to the deacetylation of various cytosolic proteins, including components of the core autophagy machinery. This post-translational modification enhances autophagic flux.

G Spermidine Spermidine HATs Histone Acetyltransferases (e.g., EP300) Spermidine->HATs Inhibits Deacetylation Deacetylation Spermidine->Deacetylation Autophagy_Proteins Cytosolic Autophagy Proteins (e.g., Atg5, Atg7, LC3) HATs->Autophagy_Proteins Acetylate Autophagy_Induction Autophagy Induction Autophagy_Proteins->Autophagy_Induction Promotes Deacetylation->Autophagy_Proteins

Spermidine-induced autophagy pathway.

Resveratrol: A Dual-Mechanism Modulator

Resveratrol, a natural polyphenol, induces autophagy through at least two distinct mechanisms. It can activate the NAD+-dependent deacetylase Sirtuin 1 (SIRT1), which in turn can deacetylate autophagy-related proteins. Additionally, resveratrol can directly inhibit mTORC1, converging on the same central regulatory node as rapamycin[1][6].

G cluster_sirt1 SIRT1 Pathway cluster_mtor mTOR Pathway Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates mTORC1 mTORC1 Resveratrol->mTORC1 Inhibits Deacetylation Deacetylation of Autophagy Proteins SIRT1->Deacetylation Autophagy_Induction Autophagy Induction Deacetylation->Autophagy_Induction mTORC1->Autophagy_Induction Inhibits G cluster_assays Autophagy Assays start Cell Culture treatment Treatment with Autophagy Inducer start->treatment harvest Cell Harvesting and Lysis treatment->harvest western Western Blot (LC3-II, p62) harvest->western if Immunofluorescence (LC3 puncta) harvest->if tem Transmission Electron Microscopy harvest->tem analysis Data Analysis and Quantification western->analysis if->analysis tem->analysis conclusion Conclusion on Autophagy Induction analysis->conclusion

References

A Comparative Benchmarking Guide to Jatrophane Diterpenes as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of jatrophane diterpenes, a class of natural products with emerging anticancer properties, against established natural product-derived anticancer agents. The information is intended for researchers, scientists, and professionals in drug development, offering a concise overview of their performance based on available experimental data.

Introduction to Jatrophane Diterpenes

Jatrophane diterpenes are a class of macrocyclic compounds found in various plant species, notably from the Euphorbiaceae family.[1] These natural products have garnered significant interest in oncology research due to their potent cytotoxic activities against a range of cancer cell lines and their potential to overcome multidrug resistance (MDR), a major challenge in cancer chemotherapy.[2] Their mechanisms of action are multifaceted, involving the inhibition of P-glycoprotein (P-gp), interaction with microtubules, induction of cell cycle arrest, and modulation of key signaling pathways.[3] This guide focuses on jatrophone and other representative jatrophane diterpenes, benchmarking their in vitro efficacy against well-established natural product anticancer drugs.

Comparative Analysis of In Vitro Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various jatrophane diterpenes and benchmark natural product anticancer agents against several human cancer cell lines. These values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Table 1: Cytotoxic Activity (IC50) of Jatrophane Diterpenes against Human Cancer Cell Lines

Jatrophane CompoundCancer Cell LineIC50 (µM)Reference
JatrophoneHep G2 (Liver)3.2[4][5][6]
JatrophoneWiDr (Colon)8.97[4][6]
JatrophoneHeLa (Cervical)5.13[4][6]
JatrophoneAGS (Gastric)2.5[4][6]
JatrophoneMCF-7/ADR (Doxorubicin-resistant Breast)1.8[3]
JatrophoneMDA-MB-231 (Triple-negative Breast)~2.0[7]
JatrophoneMDA-MB-157 (Triple-negative Breast)~3.5[7]
Euphoscopin CA549-Paclitaxel Resistant (Lung)6.9[8][9]
Euphorbiapene DA549-Paclitaxel Resistant (Lung)7.2[8][9]
Euphoheliosnoid AA549-Paclitaxel Resistant (Lung)9.5[8][9]
Esulatin MEPG85-257RDB (Daunorubicin-resistant Gastric)1.8[2]
Esulatin MEPP85-181RDB (Daunorubicin-resistant Pancreatic)4.8[2]
Jatrophane 1NCI-H460 (Non-small cell Lung)10-20[1]
Jatrophane 1U87 (Glioblastoma)10-20[1]

Table 2: Cytotoxic Activity (IC50) of Benchmark Natural Product Anticancer Agents

AgentCancer Cell LineIC50Reference
Paclitaxel Various (8 cell lines)2.5 - 7.5 nM (24h exposure)[10]
Ovarian Carcinoma (7 cell lines)0.4 - 3.4 nM[11]
SK-BR-3 (Breast)Varies[12]
MDA-MB-231 (Breast)Varies[12]
NSCLC cell lines9.4 µM (median, 24h exposure)[13]
Doxorubicin HepG2 (Liver)2.2 µM (24h exposure)[6]
A549 (Lung)1.5 µM (48h exposure)[14]
HeLa (Cervical)1.0 µM (48h exposure)[14]
MCF-7 (Breast)2.5 µM (24h exposure)[15]
AMJ13 (Breast)223.6 µg/ml[16]
Vincristine A549 (Lung)40 nM[17]
MCF-7 (Breast)5 nM[17]
1A9 (Ovarian)4 nM[17]
SY5Y (Neuroblastoma)1.6 nM[17]
Camptothecin HT29 (Colon)37 - 48 nM[18]
MCF-7 (Breast)0.089 µM[19]
MDA-MB-231 (Breast)250 nM[20]
MDA-MB-157 (Breast)7 nM[20]
Etoposide HepG2 (Liver)30.16 µM[21]
A549 (Lung)139.54 µM[21]
HeLa (Cervical)209.90 µM[21]
MOLT-3 (Leukemia)0.051 µM[21]

Mechanistic Insights: Key Signaling Pathways

Jatrophane diterpenes exert their anticancer effects through the modulation of several critical signaling pathways. One of the key pathways targeted is the PI3K/Akt/NF-κB signaling cascade, which plays a central role in cell survival, proliferation, and resistance to apoptosis. Jatrophone has been shown to down-regulate the expression levels of PI3K, Akt, and NF-κB in doxorubicin-resistant breast cancer cells.[3]

PI3K_Akt_NFkB_Pathway cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation IKK IKK Akt->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation GeneTranscription Gene Transcription (Proliferation, Survival, Angiogenesis, Invasion) Nucleus->GeneTranscription Jatrophane Jatrophane Diterpenes Jatrophane->PI3K Inhibition Jatrophane->Akt Inhibition Jatrophane->NFkB Inhibition

Caption: Jatrophane-mediated inhibition of the PI3K/Akt/NF-κB pathway.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro cytotoxicity assays and cell cycle analysis. Below are generalized protocols for these key experiments.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[22]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[23]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., jatrophane diterpenes or benchmark agents) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[24]

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[23][25]

  • Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals.[22] Add a solubilizing agent (e.g., DMSO or SDS) to each well to dissolve the formazan crystals.[25]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[25]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the logarithm of the compound concentration.[4]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells with the test compound for a specified duration. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[26][27]

  • Fixation: Wash the cells with PBS and fix them in cold 70% ethanol to permeabilize the cell membrane. The cells can be stored at -20°C.[26][28]

  • Staining: Rehydrate the fixed cells in PBS and then stain the cellular DNA with a fluorescent dye, most commonly propidium iodide (PI), in the presence of RNase to prevent staining of RNA.[29]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.[26]

  • Data Interpretation: The data is presented as a histogram where cells in G0/G1 phase have 2n DNA content, cells in G2/M phase have 4n DNA content, and cells in S phase have a DNA content between 2n and 4n. The percentage of cells in each phase can be quantified using cell cycle analysis software.[27][29]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the initial in vitro evaluation of a novel anticancer compound.

Experimental_Workflow Start Start: Select Cancer Cell Lines CellCulture Cell Culture and Seeding (96-well plates) Start->CellCulture CompoundTreatment Treatment with Jatrophane/Benchmark Agent (Dose-response) CellCulture->CompoundTreatment Incubation Incubation (24, 48, or 72 hours) CompoundTreatment->Incubation CellCycle Cell Cycle Analysis (Flow Cytometry) CompoundTreatment->CellCycle ApoptosisAssay Apoptosis Assay (e.g., Annexin V) CompoundTreatment->ApoptosisAssay Mechanism Mechanism of Action Studies (e.g., Western Blot for PI3K/Akt pathway) CompoundTreatment->Mechanism MTT_Assay MTT Assay Incubation->MTT_Assay Absorbance Measure Absorbance MTT_Assay->Absorbance IC50 Calculate IC50 Values Absorbance->IC50 End End: Comparative Analysis IC50->End CellCycle->End ApoptosisAssay->End Mechanism->End

References

A Comparative Analysis of Jatrophane Diterpenoids and the Potential for Synthetic Analogs in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Jatrophane diterpenes, a class of natural products primarily isolated from plants of the Euphorbiaceae family, have garnered significant interest in the field of drug discovery due to their complex chemical structures and diverse biological activities.[1] These compounds have demonstrated a wide spectrum of therapeutically relevant effects, including cytotoxic, anti-inflammatory, anti-HIV, and notably, multidrug resistance (MDR) reversal activities.[1] This guide provides a comparative overview of the performance of naturally occurring jatrophane diterpenoids, with a focus on their potential in oncology, and outlines the experimental basis for their evaluation, offering a framework for the prospective head-to-head study of future synthetic analogs.

Quantitative Performance of Jatrophane Diterpenoids

The cytotoxic and MDR reversal activities of various jatrophane diterpenoids have been evaluated in numerous studies. The following tables summarize the quantitative data from key experiments, providing a baseline for comparing the efficacy of these natural compounds and for benchmarking future synthetic analogs.

Table 1: Cytotoxic Activity of Jatrophane Diterpenoids against Various Cancer Cell Lines

Compound/AnalogCancer Cell LineAssay TypeIC50 / EC50 (µM)Reference
Pubescenes A, B, and CNCI-H460 (Lung)Not SpecifiedModerate Growth Inhibition[2]
Pubescenes A, B, and CMCF-7 (Breast)Not SpecifiedModerate Growth Inhibition[2]
Pubescenes A, B, and CSF-268 (CNS)Not SpecifiedModerate Growth Inhibition[2]
JatrogrossidioneRKO (Colorectal)CKK-82.6[3]
15-epi-4Z-JatrogrossidentadionHEPG2 (Hepatocarcinoma)MTT2.61[3]
2-epi-hydroxyiso. JatrogrossidionHEPG2 (Hepatocarcinoma)MTS2.67[3]
2-epi-hydroxyiso. JatrogrossidionHL-60 (Leukemia)MTS3.20[3]
2-epi-hydroxyiso. JatrogrossidionMCF-7 (Breast)MTS3.20[3]
Jatromultone DA549 (Lung)MTT2.69[3]

Table 2: Multidrug Resistance (MDR) Reversal Activity of Jatrophane Diterpenoids

CompoundMDR Cancer Cell LineKnown Resistance MechanismReversal Activity MetricValueReference
Euphosorophane A (1)MCF-7/ADRP-gp overexpressionEC50 (reversing DOX resistance)92.68 ± 18.28 nM[4]
Compound 6 (from J. curcas)Not SpecifiedNot SpecifiedChemo-reversal effectsHigher than verapamil[5]
Nicaeenin F and GNCI-H460/R and DLD1-TxRP-gp activityP-gp inhibitionMost powerful among tested[6]
Jatrophane Diterpenoids (unspecified)MCF-7/ADRP-gp overexpressionRhodamine 123 efflux inhibitionSignificant[4]

Signaling Pathways and Mechanism of Action

Jatrophane diterpenoids exert their biological effects through various mechanisms. One of the key pathways implicated in the anticancer activity of jatrophone, a representative jatrophane, is the PI3K/AKT/NF-κB signaling cascade.[7] Inhibition of this pathway can lead to reduced cell proliferation, migration, and induction of apoptosis.[7] Additionally, some jatrophane diterpenoids have been shown to induce autophagy.[8][9]

Below is a diagram illustrating the PI3K/AKT/NF-κB signaling pathway and the inhibitory action of jatrophone.

PI3K_AKT_NFkB_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAKT p-AKT PIP3->pAKT Activates AKT AKT NFkB_complex IκB-NF-κB Complex pAKT->NFkB_complex Inhibits IκB NFkB NF-κB NFkB_complex->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Jatrophone Jatrophone Jatrophone->PI3K Inhibits Jatrophone->pAKT Inhibits Jatrophone->NFkB Inhibits Proliferation Cell Proliferation, Metastasis, Resistance Nucleus->Proliferation Promotes Transcription of Genes Involved in Western_Blot_Workflow A Cell Lysis & Protein Extraction B Protein Quantification (e.g., BCA Assay) A->B C SDS-PAGE (Protein Separation) B->C D Protein Transfer (to Membrane) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection (Chemiluminescence) G->H I Image Analysis & Quantification H->I

References

Unraveling the Potential of Jatrophane Diterpenes: A Comparative Guide to Published Findings

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the cytotoxic and multidrug resistance reversal activities of selected jatrophane diterpenoids, providing researchers, scientists, and drug development professionals with a comparative overview of their performance against established agents.

Jatrophane diterpenes, a class of natural products primarily isolated from plants of the Euphorbiaceae family, have garnered significant interest in the scientific community for their diverse and potent biological activities.[1][2] These complex molecules have demonstrated a range of therapeutically relevant effects, including anti-inflammatory, anti-HIV, and cytotoxic activities.[1][2] Of particular note is their ability to reverse multidrug resistance (MDR) in cancer cells, a major obstacle in oncology.[3][4][5] This guide provides an independent verification of published results by comparing the performance of specific jatrophane diterpenoids with alternative or standard therapeutic agents, supported by experimental data and detailed methodologies.

Comparative Analysis of Cytotoxicity

Recent studies have focused on isolating and characterizing new jatrophane diterpenoids and evaluating their cytotoxic potential against various cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentration (IC50) values from different publications, offering a quantitative comparison of their efficacy.

CompoundCell LineIC50 (µM)Alternative/ControlCell LineIC50 (µM)Reference
Euphoheliphane A (1) ACHN35.2 ± 2.1DoxorubicinACHNNot Reported[6]
786-O42.1 ± 3.5786-ONot Reported[6]
769-P38.7 ± 2.8769-PNot Reported[6]
OS-RC-245.3 ± 4.1OS-RC-2Not Reported[6]
SN12C33.8 ± 2.5SN12CNot Reported[6]
TK-1041.2 ± 3.7TK-10Not Reported[6]
Euphoheliphane B (2) ACHN28.5 ± 1.9DoxorubicinACHNNot Reported[6]
786-O36.4 ± 3.1786-ONot Reported[6]
769-P31.2 ± 2.4769-PNot Reported[6]
OS-RC-239.8 ± 3.6OS-RC-2Not Reported[6]
SN12C29.7 ± 2.2SN12CNot Reported[6]
TK-1035.1 ± 2.9TK-10Not Reported[6]
Euphoheliphane C (3) ACHN33.7 ± 2.6DoxorubicinACHNNot Reported[6]
786-O40.1 ± 3.3786-ONot Reported[6]
769-P36.5 ± 2.9769-PNot Reported[6]
OS-RC-243.2 ± 3.8OS-RC-2Not Reported[6]
SN12C31.4 ± 2.3SN12CNot Reported[6]
TK-1038.6 ± 3.2TK-10Not Reported[6]
Euphohelinoid G HepG210.2 ± 1.1DoxorubicinHepG20.8 ± 0.1[7]
HeLa8.1 ± 0.9HeLa1.2 ± 0.2[7]
HL-609.5 ± 1.0HL-600.5 ± 0.1[7]
SMMC-772111.3 ± 1.2SMMC-77211.5 ± 0.3[7]
Euphohelinoid H HepG212.5 ± 1.3DoxorubicinHepG20.8 ± 0.1[7]
HeLa9.8 ± 1.1HeLa1.2 ± 0.2[7]
HL-6010.7 ± 1.2HL-600.5 ± 0.1[7]
SMMC-772113.1 ± 1.4SMMC-77211.5 ± 0.3[7]

Reversal of Multidrug Resistance

A significant area of research for jatrophane diterpenoids is their ability to modulate the activity of P-glycoprotein (P-gp), a key transporter involved in MDR.[3][5][8] By inhibiting P-gp, these compounds can restore the efficacy of conventional chemotherapeutic agents in resistant cancer cells.

CompoundCell LineReversal Fold (vs. Doxorubicin alone)Alternative/ControlCell LineReversal Fold (vs. Doxorubicin alone)Reference
Euphodendroidin D Not ReportedPotent P-gp inhibitorCyclosporin ANot ReportedStandard P-gp inhibitor[3]
Pepluanin A Not ReportedPotent P-gp inhibitorCyclosporin ANot ReportedStandard P-gp inhibitor[3]
Compound 6 Not ReportedSignificant reversal activityVerapamilNot ReportedPositive control[4]
Euphosorophane A MCF-7/ADRHigh potency (EC50 = 92.68 ± 18.28 nM)VerapamilMCF-7/ADRStandard modulator[8]
Compound 26 HepG2/ADRPotent modulatorTariquidarHepG2/ADRThird-generation modulator[5]
MCF-7/ADRPotent modulatorMCF-7/ADR[5]

Signaling Pathways and Experimental Workflows

The mechanism of action for some jatrophane diterpenoids has been elucidated, providing insights into their cellular targets. For instance, jatrophone has been shown to target the PI3K/AKT/NF-κB pathway in resistant breast cancer cells, leading to apoptosis and autophagy.[9]

PI3K_AKT_NFkB_Pathway Jatrophone Jatrophone PI3K PI3K Jatrophone->PI3K inhibits Apoptosis Apoptosis Jatrophone->Apoptosis induces Autophagy Autophagy Jatrophone->Autophagy induces AKT AKT PI3K->AKT activates NFkB NF-κB AKT->NFkB activates CellSurvival Cell Survival & Proliferation NFkB->CellSurvival

Caption: Jatrophone's inhibitory effect on the PI3K/AKT/NF-κB signaling pathway.

The general workflow for assessing the potential of jatrophane diterpenoids as cytotoxic agents and MDR modulators follows a standardized process.

Experimental_Workflow cluster_extraction Isolation & Characterization cluster_evaluation Biological Evaluation Plant_Material Plant Material (e.g., Euphorbia sp.) Extraction Extraction & Fractionation Plant_Material->Extraction Isolation Isolation of Jatrophanes (e.g., Chromatography) Extraction->Isolation Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) Isolation->Structure_Elucidation Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Structure_Elucidation->Cytotoxicity_Assay MDR_Reversal_Assay MDR Reversal Assay (e.g., Rhodamine 123 efflux) Cytotoxicity_Assay->MDR_Reversal_Assay Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) MDR_Reversal_Assay->Mechanism_Studies

Caption: General experimental workflow for jatrophane diterpenoid research.

Experimental Protocols

Cytotoxicity Assay (MTT Method)

The cytotoxic activities of the isolated compounds were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6]

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the jatrophane diterpenoids or a positive control (e.g., Doxorubicin) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The supernatant was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

P-glycoprotein Efflux Inhibition Assay (Rhodamine 123 Accumulation)

The ability of jatrophane diterpenoids to inhibit P-gp-mediated efflux is often assessed by measuring the intracellular accumulation of the P-gp substrate Rhodamine 123.[8]

  • Cell Seeding: MDR cancer cells (e.g., MCF-7/ADR) were seeded in 24-well plates and allowed to attach overnight.

  • Compound Pre-incubation: The cells were pre-incubated with the test compounds or a known P-gp inhibitor (e.g., Verapamil) at various concentrations for 1 hour.

  • Rhodamine 123 Addition: Rhodamine 123 was then added to a final concentration of 5 µM, and the cells were incubated for another 1-2 hours.

  • Cell Lysis: After incubation, the cells were washed with cold PBS and lysed with a lysis buffer.

  • Fluorescence Measurement: The intracellular fluorescence of Rhodamine 123 was measured using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: An increase in intracellular fluorescence in the presence of the test compound compared to the control indicates inhibition of P-gp-mediated efflux.

References

Comparative Analysis of Jatrophane 3 and Analogs in P-Glycoprotein Inhibition: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides a comparative analysis of the structure-activity relationship (SAR) of Jatrophane 3 and similar jatrophane diterpenes, focusing on their potential as P-glycoprotein (P-gp) inhibitors. The information is compiled from recent scientific literature to facilitate further research and development in the field of multidrug resistance (MDR) reversal agents.

Jatrophane diterpenes, a class of structurally complex natural products isolated from plants of the Euphorbiaceae family, have garnered significant interest for their diverse biological activities.[1][2] A particularly promising therapeutic application is their ability to inhibit P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of chemotherapeutic agents from cancer cells, leading to multidrug resistance.[3][4] This guide focuses on the comparative SAR of this compound and its analogs as P-gp inhibitors.

Quantitative Comparison of P-Glycoprotein Inhibitory Activity

CompoundSource OrganismCell LineAssay SubstrateActivity (IC₅₀ or equivalent)Reference
Epieuphoscopin B Euphorbia helioscopiaMDR1-transfected mouse lymphomaMitoxantrone~1.7 µM[5]
Euphodendroidin D Euphorbia dendroidesNot specifiedDaunomycin~2x more potent than Cyclosporin A[1][3]
Pepluanin A Euphorbia peplusNot specifiedDaunomycin>2x more potent than Cyclosporin A[3]
Euphosorophane A Euphorbia sororiaMCF-7/ADRDoxorubicin92.68 ± 18.28 nM (EC₅₀)
Cyclosporin A (Reference) -MDR1-transfected mouse lymphomaMitoxantrone~3.4 µM[5]

Note: The table presents data from different studies, which may use varying experimental conditions. Direct comparison of absolute values should be made with caution.

In addition to P-gp inhibition, some jatrophanes have been evaluated for other biological activities. For instance, this compound has been reported to inhibit NADH oxidase with a pIC₅₀ of 5.155.

Structure-Activity Relationship (SAR) Insights

The available data on jatrophane diterpenes highlights several key structural features that influence their P-gp inhibitory activity:

  • Substitution Pattern on the Jatrophane Core: Studies on euphodendroidins suggest that the substitution pattern at positions C-2, C-3, and C-5 of the jatrophane core is crucial for activity.[1] Similarly, research on pepluanins indicates the importance of substituents at C-8, C-9, C-14, and C-15.

  • Lipophilicity: A general trend observed is that increased lipophilicity of the jatrophane molecule correlates with enhanced P-gp inhibitory activity.[1]

  • Specific Functional Groups: The presence and orientation of acetyl, benzoyl, and other ester groups significantly impact the interaction of these compounds with P-gp. For example, in the euphodendroidin series, the specific arrangement of these esters is critical for potent inhibition.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the P-gp inhibitory activity of jatrophane diterpenes.

P-Glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux)

This assay measures the ability of a test compound to inhibit the efflux of the fluorescent substrate Rhodamine 123 from P-gp overexpressing cells.

  • Cell Culture: Human cancer cell lines overexpressing P-gp (e.g., MCF-7/ADR, NCI/ADR-RES) and the corresponding parental sensitive cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.

  • Compound Incubation: The cells are pre-incubated with various concentrations of the test compound (e.g., this compound analog) or a reference inhibitor (e.g., verapamil) for a specified time (e.g., 30 minutes) at 37°C.

  • Rhodamine 123 Loading: Rhodamine 123 is added to each well at a final concentration of approximately 5 µM, and the cells are incubated for a further period (e.g., 60-90 minutes) at 37°C.

  • Efflux and Measurement: The cells are washed with cold phosphate-buffered saline (PBS) to remove extracellular Rhodamine 123. The intracellular fluorescence is then measured using a fluorescence plate reader or flow cytometer.

  • Data Analysis: The increase in intracellular fluorescence in the presence of the test compound compared to the control (no inhibitor) is used to determine the P-gp inhibitory activity. IC₅₀ values are calculated from the dose-response curves.

P-gp Mediated Drug Efflux Assay (Daunomycin or Mitoxantrone Accumulation)

This method is similar to the Rhodamine 123 efflux assay but uses a fluorescent chemotherapeutic drug as the P-gp substrate.

  • Cell Culture and Seeding: As described in the Rhodamine 123 efflux assay.

  • Compound Incubation: Cells are pre-incubated with the test compounds.

  • Substrate Loading: A fluorescent drug substrate such as daunomycin or mitoxantrone is added to the cells, and they are incubated to allow for uptake and subsequent efflux.

  • Measurement and Analysis: Intracellular fluorescence is quantified by flow cytometry or a fluorescence microscope. The inhibition of drug efflux is determined by the increased intracellular accumulation of the fluorescent substrate in the presence of the test compound.

Visualizing Experimental and Logical Relationships

To better illustrate the concepts and processes involved in the SAR analysis of jatrophane diterpenes, the following diagrams are provided.

P_Glycoprotein_Inhibition_Mechanism cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Drug_out Drug Efflux Pgp->Drug_out ATP-dependent Efflux Drug Chemotherapeutic Drug Drug->Pgp Binding Nucleus Nucleus (Drug Target) Drug->Nucleus Therapeutic Effect Jatrophane Jatrophane Inhibitor Jatrophane->Pgp Inhibition Drug_in Drug Influx Drug_in->Drug

Caption: Mechanism of P-gp mediated drug efflux and its inhibition by jatrophane compounds.

experimental_workflow cluster_workflow P-gp Inhibition Assay Workflow A 1. Culture P-gp overexpressing and parental cell lines B 2. Seed cells in 96-well plates A->B C 3. Pre-incubate with Jatrophane analogs B->C D 4. Add fluorescent P-gp substrate (e.g., Rhodamine 123) C->D E 5. Incubate to allow uptake and efflux D->E F 6. Wash and measure intracellular fluorescence E->F G 7. Calculate IC50 values F->G

Caption: General workflow for determining the P-gp inhibitory activity of jatrophane analogs.

SAR_Logic cluster_sar Structure-Activity Relationship Logic Jatrophane Jatrophane Scaffold Substituents Substituents at C2, C3, C5, C8, C9, C14, C15 Jatrophane->Substituents has Lipophilicity Lipophilicity Jatrophane->Lipophilicity influences Activity P-gp Inhibitory Activity Substituents->Activity modulates Lipophilicity->Activity correlates with

Caption: Key factors influencing the structure-activity relationship of jatrophane diterpenes.

References

Safety Operating Guide

Navigating the Safe Disposal of Jatrophane 3: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to handle Jatrophane 3 in a well-ventilated area, preferably within a chemical fume hood.[1] Appropriate personal protective equipment (PPE) must be worn at all times.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecification
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1]
Eye Protection Safety glasses with side-shields or chemical safety goggles.
Body Protection A laboratory coat or other protective clothing to prevent skin contact.[1]
Respiratory If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1][2]

II. Step-by-Step Disposal Procedure

The disposal of this compound, as with many research chemicals, should be managed as hazardous waste. Do not discharge to sewer systems or contaminate water, foodstuffs, or animal feed.[1]

Step 1: Waste Collection

  • Solid Waste: Collect any solid this compound waste, including contaminated disposable labware, in a designated, sturdy, and leak-proof container.[3] The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".

  • Liquid Waste: If this compound is in a solution, collect the waste in a compatible, sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials: Any items that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated and disposed of as hazardous waste.

Step 2: Container Management

  • Labeling: All waste containers must be accurately labeled with their contents.

  • Closure: Keep waste containers tightly closed when not in use to prevent the release of vapors.[1][2]

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[1]

Step 3: Accidental Spill Cleanup

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]

  • Control Ignition Sources: Remove all sources of ignition as a precautionary measure.[1]

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collection: Collect the spilled material and absorbent into a designated hazardous waste container.[1]

  • Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to the laboratory supervisor and the institution's environmental health and safety (EHS) department.

Step 4: Final Disposal

  • Licensed Disposal Facility: The primary and recommended method for the disposal of this compound is through a licensed chemical destruction plant or a certified hazardous waste disposal facility.[1]

  • Controlled Incineration: Controlled incineration with flue gas scrubbing is another acceptable method of disposal.[1]

  • Contact EHS: Coordinate with your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and relationships with certified waste management companies.

III. Contaminated Packaging Disposal

Empty containers that held this compound must also be handled with care.

  • Triple Rinsing: Containers can be triple-rinsed with a suitable solvent.[1][3] The rinsate must be collected as hazardous chemical waste.[3]

  • De-labeling: After thorough cleaning, obliterate or remove all labels from the container.[3]

  • Final Disposal: Once cleaned and de-labeled, the container can be offered for recycling or disposed of in a sanitary landfill, depending on institutional and local regulations.[1] Puncturing the container can prevent its reuse.[1]

Jatrophane3_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_spill Spill Management cluster_disposal Final Disposal A Wear Appropriate PPE B Collect Waste in Labeled, Sealed Container A->B D Contain Spill A->D In case of spill C Store in Designated Secure Area B->C When not in use G Contact Institutional EHS C->G E Collect Spill Debris as Hazardous Waste D->E F Decontaminate Area E->F F->G H Arrange for Pickup by Licensed Waste Contractor G->H I Transport to Disposal Facility (Incineration/Chemical Destruction) H->I

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.